Bms 345541
Description
Properties
IUPAC Name |
N'-(1,8-dimethylimidazo[1,2-a]quinoxalin-4-yl)ethane-1,2-diamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5.ClH/c1-9-3-4-11-12(7-9)19-10(2)8-17-14(19)13(18-11)16-6-5-15;/h3-4,7-8H,5-6,15H2,1-2H3,(H,16,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIDKPVLYXNLFGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C3=NC=C(N23)C)NCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70203243 | |
| Record name | BMS 345541 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70203243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
445430-59-1, 547757-23-3 | |
| Record name | 1,2-Ethanediamine, N1-(1,8-dimethylimidazo[1,2-a]quinoxalin-4-yl)-, hydrochloride (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=445430-59-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | BMS 345541 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0547757233 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BMS 345541 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70203243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BMS-345541 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BXU277OCN5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
BMS-345541: A Deep Dive into its Mechanism of Action as a Selective IKK Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-345541 is a potent and highly selective, cell-permeable inhibitor of the IκB kinase (IKK) complex, a critical node in the nuclear factor-κB (NF-κB) signaling pathway.[1][2] This pathway plays a pivotal role in regulating inflammatory responses, cell proliferation, and apoptosis. Dysregulation of the NF-κB pathway is implicated in a multitude of diseases, including chronic inflammatory conditions and various cancers.[3] BMS-345541 has emerged as a valuable pharmacological tool for elucidating the intricate functions of the IKK/NF-κB axis and as a potential therapeutic agent. This technical guide provides a comprehensive overview of the mechanism of action of BMS-345541, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions.
Core Mechanism: Allosteric Inhibition of IκB Kinase
BMS-345541 exerts its inhibitory effect through a unique allosteric mechanism, binding to a site on the IKK catalytic subunits distinct from the ATP-binding pocket.[2][4] This mode of inhibition confers a high degree of selectivity for the IKK complex over other kinases. The IKK complex is composed of two catalytic subunits, IKK-1 (IKKα) and IKK-2 (IKKβ), and a regulatory subunit, NEMO (IKKγ). BMS-345541 exhibits a preferential inhibition of IKK-2, which is the predominant kinase responsible for the phosphorylation of the inhibitor of κB (IκB) proteins in the canonical NF-κB pathway.[1][2]
Upon stimulation by various signals, such as pro-inflammatory cytokines like TNFα or IL-1β, the IKK complex becomes activated. Activated IKK-2 then phosphorylates IκBα at specific serine residues (Ser32 and Ser36).[2] This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of IκBα unmasks the nuclear localization signal (NLS) on the NF-κB heterodimer (typically p50/p65), allowing its translocation into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of a wide array of pro-inflammatory and pro-survival genes, including cytokines, chemokines, and anti-apoptotic proteins.[2]
BMS-345541, by binding to an allosteric site on IKK-2, induces a conformational change that prevents the kinase from effectively phosphorylating its substrate, IκBα. This blockade of IκBα phosphorylation prevents its degradation and consequently sequesters NF-κB in the cytoplasm, thereby inhibiting the downstream transcriptional activation of NF-κB target genes.
Quantitative Data on BMS-345541 Activity
The inhibitory potency and selectivity of BMS-345541 have been extensively characterized through various in vitro and cellular assays.
In Vitro Kinase Inhibition
| Target | IC50 (µM) | Reference |
| IKK-2 (IKKβ) | 0.3 | [1][2] |
| IKK-1 (IKKα) | 4.0 | [1][2] |
IC50: Half-maximal inhibitory concentration.
BMS-345541 demonstrates a greater than 10-fold selectivity for IKK-2 over IKK-1.[2] Importantly, it shows no significant inhibition against a panel of 15 other kinases at concentrations up to 100 µM, highlighting its high selectivity.[2]
Cellular Activity
| Cell Line | Assay | Stimulus | IC50 (µM) | Reference |
| THP-1 | IκBα Phosphorylation | TNFα | 4.0 | [2] |
| THP-1 | TNFα Production | LPS | 1-5 | [2] |
| THP-1 | IL-1β Production | LPS | 1-5 | [2] |
| THP-1 | IL-6 Production | LPS | 1-5 | [2] |
| THP-1 | IL-8 Production | LPS | 1-5 | [2] |
| SK-MEL-5 (Melanoma) | Cell Proliferation | - | ~10 | [3] |
| A375 (Melanoma) | Cell Proliferation | - | ~10 | [3] |
| Hs 294T (Melanoma) | Cell Proliferation | - | ~10 | [3] |
LPS: Lipopolysaccharide.
In Vivo Efficacy
| Animal Model | Disease | Dosing | Effect | Reference |
| Mouse | Collagen-Induced Arthritis | 10-100 mg/kg, p.o. | Dose-dependent reduction in disease incidence and severity. | [1] |
| Mouse | LPS-induced TNFα production | 3-100 mg/kg, p.o. | Dose-dependent inhibition of serum TNFα. | [2] |
| Mouse | Melanoma Xenograft (SK-MEL-5) | 75 mg/kg, p.o. | 86% tumor growth inhibition. | [3] |
| Mouse | Melanoma Xenograft (A375) | 75 mg/kg, p.o. | 69% tumor growth inhibition. | [3] |
| Mouse | Melanoma Xenograft (Hs 294T) | 75 mg/kg, p.o. | 67% tumor growth inhibition. | [3] |
p.o.: per os (by mouth).
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize the mechanism of action of BMS-345541.
IKK-2 Kinase Inhibition Assay
This assay measures the ability of BMS-345541 to inhibit the phosphorylation of a substrate by purified IKK-2.
Materials:
-
Purified recombinant IKK-2
-
GST-IκBα (1-54) substrate
-
Kinase Assay Buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP (including [γ-³²P]ATP for radioactive detection)
-
BMS-345541 stock solution and serial dilutions
-
SDS-PAGE gels and buffers
-
Phosphorimager or scintillation counter
Procedure:
-
Prepare serial dilutions of BMS-345541 in kinase assay buffer.
-
In a reaction tube, combine purified IKK-2, GST-IκBα substrate, and the desired concentration of BMS-345541 or vehicle control.
-
Pre-incubate the mixture for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP).
-
Incubate the reaction at 30°C for 30 minutes.
-
Terminate the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Visualize the phosphorylated GST-IκBα by autoradiography and quantify the band intensity.
-
Calculate the percentage of inhibition for each BMS-345541 concentration and determine the IC50 value.
Cellular NF-κB Reporter Assay
This assay measures the transcriptional activity of NF-κB in cells treated with BMS-345541.
Materials:
-
A cell line stably transfected with an NF-κB-driven reporter gene (e.g., luciferase or GFP)
-
Cell culture medium and supplements
-
A stimulating agent (e.g., TNFα or LPS)
-
BMS-345541 stock solution and serial dilutions
-
Luciferase assay reagent (if using a luciferase reporter)
-
Luminometer or fluorescence microscope/plate reader
Procedure:
-
Seed the reporter cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of BMS-345541 or vehicle control for 1-2 hours.
-
Stimulate the cells with an appropriate agonist (e.g., TNFα) at a pre-determined optimal concentration.
-
Incubate the cells for an appropriate time (e.g., 6-8 hours) to allow for reporter gene expression.
-
For luciferase reporters, lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer. For fluorescent reporters, measure the fluorescence intensity.
-
Calculate the percentage of inhibition of NF-κB activity and determine the IC50 value.
In Vivo Collagen-Induced Arthritis (CIA) Model
This model is used to evaluate the anti-inflammatory efficacy of BMS-345541 in a mouse model of rheumatoid arthritis.
Materials:
-
DBA/1 mice (or other susceptible strain)
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Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
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Incomplete Freund's Adjuvant (IFA)
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BMS-345541 formulation for oral administration
-
Calipers for paw thickness measurement
Procedure:
-
Immunization: On day 0, emulsify bovine type II collagen in CFA and immunize mice intradermally at the base of the tail.
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Booster: On day 21, boost the mice with an emulsion of bovine type II collagen in IFA.
-
Treatment: Begin oral administration of BMS-345541 or vehicle control daily, starting either prophylactically (before disease onset) or therapeutically (after disease onset).
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Clinical Scoring: Monitor the mice daily for signs of arthritis, including paw swelling, erythema, and joint rigidity. Score the severity of arthritis on a standardized scale (e.g., 0-4 per paw).
-
Paw Thickness: Measure paw thickness regularly using calipers.
-
Histology: At the end of the study, sacrifice the mice and collect the joints for histological analysis to assess inflammation, cartilage damage, and bone erosion.
Conclusion
BMS-345541 is a well-characterized, selective, and allosteric inhibitor of IKK, with a preference for IKK-2. Its mechanism of action, involving the blockade of IκBα phosphorylation and subsequent inhibition of NF-κB activation, has been robustly demonstrated through a variety of in vitro and in vivo studies. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals interested in the IKK/NF-κB signaling pathway and the therapeutic potential of its inhibitors. The high selectivity and proven in vivo efficacy of BMS-345541 make it an invaluable tool for further exploring the complex roles of NF-κB in health and disease.
References
- 1. chondrex.com [chondrex.com]
- 2. Protocol to characterize the melanoma tumor immune microenvironment in mice from single cell to flow cytometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.amsbio.com [resources.amsbio.com]
- 4. Standardized protocol and outcome measurements for the collagen antibody-induced arthritis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Chemical Synthesis of BMS-345541: A Technical Guide
An In-depth Examination of a Selective IKK Inhibitor for Researchers and Drug Development Professionals
BMS-345541 is a potent and selective, allosteric inhibitor of the IκB kinase (IKK) complex, a critical node in the NF-κB signaling pathway. This pathway plays a central role in regulating immune and inflammatory responses, cell proliferation, and survival. Dysregulation of the NF-κB pathway is implicated in a variety of diseases, including inflammatory disorders and cancer. BMS-345541 has emerged as a valuable chemical probe for studying the physiological and pathological roles of IKK and the NF-κB pathway, and as a lead compound for the development of novel therapeutics. This technical guide provides a comprehensive overview of the discovery, mechanism of action, biological activity, and chemical synthesis of BMS-345541.
Discovery of a Selective IKK Inhibitor
BMS-345541, chemically known as 4-(2'-aminoethyl)amino-1,8-dimethylimidazo[1,2-a]quinoxaline, was identified by Bristol-Myers Squibb as a selective inhibitor of the catalytic subunits of IKK. The discovery process involved screening a chemical library for compounds that could block the phosphorylation of IκBα, a key step in the activation of the NF-κB pathway. This led to the identification of a novel class of imidazoquinoxaline compounds with potent IKK inhibitory activity.
Further optimization of this chemical series led to the discovery of BMS-345541, which demonstrated high selectivity for the IKK complex over a panel of 15 other kinases.[1] This selectivity is a crucial attribute for a chemical probe or a therapeutic agent, as it minimizes off-target effects.
Mechanism of Action: Allosteric Inhibition of IKK
BMS-345541 exerts its inhibitory effect through a unique allosteric mechanism.[1] Unlike ATP-competitive inhibitors that bind to the active site of the kinase, BMS-345541 binds to a distinct, allosteric site on the IKKα and IKKβ subunits.[1] This binding event induces a conformational change in the enzyme, which in turn affects the active site and prevents the phosphorylation of its substrate, IκBα.
Kinetic studies have shown that BMS-345541 binds in a mutually exclusive manner with respect to a peptide substrate, but not with respect to ATP.[1] This further supports the allosteric mode of inhibition. A proposed binding model suggests that BMS-345541 interacts with similar allosteric sites on both IKK-1 and IKK-2, but this interaction has differential effects on the active sites of the two subunits.[1]
dot
Caption: IKK-NF-κB signaling pathway and the inhibitory action of BMS-345541.
Biological Activity of BMS-345541
BMS-345541 has demonstrated significant biological activity in a variety of in vitro and in vivo models. Its ability to selectively inhibit IKK and consequently block NF-κB activation makes it a potent anti-inflammatory and anti-cancer agent.
In Vitro Activity
The in vitro inhibitory activity of BMS-345541 against the IKK catalytic subunits and its effects on cellular functions are summarized in the table below.
| Target/Assay | Cell Line | IC50 Value | Reference |
| IKK-1 (cell-free) | - | 4 µM | [1] |
| IKK-2 (cell-free) | - | 0.3 µM | [1] |
| IκBα Phosphorylation | THP-1 | 4 µM | [1] |
| LPS-stimulated TNFα production | THP-1 | 1-5 µM | [1] |
| LPS-stimulated IL-1β production | THP-1 | 1-5 µM | [1] |
| LPS-stimulated IL-6 production | THP-1 | 1-5 µM | [1] |
| LPS-stimulated IL-8 production | THP-1 | 1-5 µM | [1] |
| Melanoma Cell Proliferation | SK-MEL-5, A375, Hs 294T | Concentration-dependent inhibition |
In Vivo Activity
BMS-345541 has shown excellent pharmacokinetic properties and in vivo efficacy in various animal models of disease.
| Disease Model | Animal | Dosing | Key Findings | Reference |
| LPS-induced inflammation | Mice | Peroral administration | Dose-dependently inhibited serum TNFα production | [1] |
| Collagen-Induced Arthritis | Mice | 10-100 mg/kg, p.o. | Dose-dependently reduced disease incidence and severity, blocked inflammation and joint destruction | [2] |
| Melanoma Xenograft | Mice | 75 mg/kg, p.o. | Inhibited tumor growth of SK-MEL-5, A375, and Hs 294T tumors by 86%, 69%, and 67% respectively | [3] |
| Breast Cancer Xenograft | Mice | 25 mg/kg, i.p. | Reduced tumor growth and prolonged survival | [4] |
Experimental Protocols
IKK Inhibition Assay (Cell-Free)
The inhibitory activity of BMS-345541 on IKK-1 and IKK-2 can be determined using a cell-free kinase assay. Recombinant IKK-1 or IKK-2 is incubated with a substrate, such as a GST-IκBα fusion protein, in the presence of ATP and various concentrations of the inhibitor. The extent of substrate phosphorylation is then measured, typically by detecting the incorporation of radiolabeled phosphate (B84403) from [γ-³²P]ATP or by using a specific antibody that recognizes the phosphorylated form of the substrate. The IC50 value is calculated as the concentration of the inhibitor that causes a 50% reduction in kinase activity.
Cellular IκBα Phosphorylation Assay
To assess the cellular activity of BMS-345541, a cell-based assay that measures the phosphorylation of IκBα can be employed. A suitable cell line, such as the human monocytic cell line THP-1, is pre-incubated with varying concentrations of BMS-345541 before being stimulated with an NF-κB activator, such as tumor necrosis factor-α (TNF-α) or lipopolysaccharide (LPS). Following stimulation, cell lysates are prepared and subjected to Western blot analysis using an antibody specific for phosphorylated IκBα. The intensity of the phosphorylated IκBα band is quantified to determine the extent of inhibition by BMS-345541, and the IC50 value is calculated.
dot
Caption: A simplified workflow for the discovery of BMS-345541.
Chemical Synthesis of BMS-345541
A general outline of a potential synthetic approach is presented below. Please note that this is a proposed pathway and the actual experimental conditions may vary.
References
- 1. BMS-345541 is a highly selective inhibitor of I kappa B kinase that binds at an allosteric site of the enzyme and blocks NF-kappa B-dependent transcription in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A highly selective inhibitor of I kappa B kinase, BMS-345541, blocks both joint inflammation and destruction in collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BMS-345541Targets Inhibitor of κB Kinase and Induces Apoptosis in Melanoma: Involvement of Nuclear Factor κB and Mitochondria Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
In-Depth Technical Guide: BMS-345541 and its Inhibition of IKK-1 and IKK-2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the inhibitory activity of BMS-345541 on the IκB kinase (IKK) isoforms, IKK-1 (IKKα) and IKK-2 (IKKβ). The document details the compound's IC50 values, the experimental methodology for their determination, and the relevant signaling pathways.
Quantitative Analysis of BMS-345541 Inhibitory Potency
BMS-345541 is a highly selective, allosteric inhibitor of the IKK complex.[1][2] Its inhibitory activity against the catalytic subunits IKK-1 and IKK-2 has been quantified in cell-free assays, revealing a significant preference for IKK-2.
Table 1: IC50 Values of BMS-345541 for IKK-1 and IKK-2
| Target Kinase | IC50 Value (µM) |
| IKK-1 (IKKα) | 4.0 |
| IKK-2 (IKKβ) | 0.3 |
Data sourced from multiple independent studies confirming these values.[1][2][3][4][5][6]
IKK/NF-κB Signaling Pathway
The IκB kinase (IKK) complex is a central regulator of the nuclear factor kappa B (NF-κB) signaling cascade, a critical pathway in inflammation, immunity, and cell survival.[7] The complex typically consists of two catalytic subunits, IKK-1 (IKKα) and IKK-2 (IKKβ), and a regulatory subunit, NEMO (IKKγ).[8] Activation of the IKK complex, often initiated by pro-inflammatory stimuli like TNFα or IL-1β, leads to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows NF-κB dimers to translocate to the nucleus and activate the transcription of target genes. BMS-345541 exerts its effect by binding to an allosteric site on the IKK subunits, thereby inhibiting this signaling cascade.[1]
Caption: The canonical NF-κB signaling pathway and the inhibitory action of BMS-345541.
Experimental Protocols: In Vitro Kinase Assay for IC50 Determination
The IC50 values of BMS-345541 for IKK-1 and IKK-2 are determined using a cell-free in vitro kinase assay. The following protocol is a representative method for such a determination.
1. Reagents and Materials:
-
Recombinant human IKK-1 (IKKα) and IKK-2 (IKKβ) enzymes
-
IKK substrate peptide (e.g., a biotinylated peptide derived from IκBα)
-
BMS-345541 (serially diluted in DMSO)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., HEPES, MgCl₂, DTT)
-
Detection reagents (e.g., Streptavidin-conjugated horseradish peroxidase (HRP) and a suitable HRP substrate for chemiluminescent or colorimetric detection)
-
384-well microplates
-
Plate reader capable of detecting the chosen signal (e.g., luminescence or absorbance)
2. Assay Procedure:
-
Compound Preparation: Prepare a serial dilution of BMS-345541 in 100% DMSO. A typical starting concentration might be 1 mM, followed by 10-point, 3-fold serial dilutions.
-
Assay Plate Setup:
-
Add 1 µL of the serially diluted BMS-345541 or DMSO (for control wells) to the wells of a 384-well plate.
-
Prepare a master mix containing the IKK enzyme (either IKK-1 or IKK-2) and the IKK substrate peptide in the kinase assay buffer.
-
Add 4 µL of the master mix to each well.
-
-
Kinase Reaction Initiation:
-
Prepare an ATP solution in the kinase assay buffer.
-
Add 5 µL of the ATP solution to each well to start the kinase reaction. The final volume in each well will be 10 µL.
-
-
Incubation: Gently mix the plate and incubate at room temperature for a defined period (e.g., 60 minutes).
-
Reaction Termination and Signal Detection:
-
Stop the reaction by adding a solution containing EDTA or by proceeding directly to the detection step, depending on the specific assay kit used.
-
Add the detection reagents according to the manufacturer's instructions. This typically involves capturing the phosphorylated substrate and generating a detectable signal.
-
-
Data Acquisition: Measure the signal (e.g., luminescence or absorbance) using a plate reader.
3. Data Analysis:
-
Controls:
-
Negative Control (0% Inhibition): Enzyme + Substrate + ATP + DMSO. This represents the maximum kinase activity.
-
Positive Control (100% Inhibition): Substrate + ATP + DMSO (no enzyme). This represents the background signal.
-
-
Calculate Percent Inhibition:
-
Percent Inhibition = 100 * (1 - [(Signal_of_Test_Well - Signal_of_Positive_Control) / (Signal_of_Negative_Control - Signal_of_Positive_Control)])
-
-
IC50 Determination:
-
Plot the percent inhibition against the logarithm of the BMS-345541 concentration.
-
Fit the data to a four-parameter logistic dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that results in 50% inhibition of the enzyme activity.
-
Caption: Experimental workflow for the in vitro determination of BMS-345541 IC50 values.
References
- 1. BMS-345541 is a highly selective inhibitor of I kappa B kinase that binds at an allosteric site of the enzyme and blocks NF-kappa B-dependent transcription in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. BMS-345541 Is a Highly Selective Inhibitor of IκB Kinase That Binds at an Allosteric Site of the Enzyme and Blocks NF-κB-dependent Transcription in Mice* | Semantic Scholar [semanticscholar.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. assayquant.com [assayquant.com]
Selectivity profile of BMS-345541 against other kinases
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the kinase selectivity profile of BMS-345541, a potent and selective allosteric inhibitor of the IκB kinase (IKK) complex. The information presented herein is intended to support further research and drug development efforts centered on this compound and its therapeutic targets.
In Vitro Kinase Inhibition Profile
BMS-345541 demonstrates high selectivity for the catalytic subunits of the IκB kinase complex, IKK-α and IKK-β. The compound exhibits significantly greater potency against IKK-β, the primary driver of the canonical NF-κB signaling pathway.
Table 1: Inhibitory Potency (IC50) of BMS-345541 against IKKα and IKKβ
| Kinase | IC50 (µM) | Reference(s) |
| IKK-α | 4.0 | [1][2][3] |
| IKK-β | 0.3 | [1][2][3] |
Extensive selectivity screening has been conducted to evaluate the off-target effects of BMS-345541. A study by Burke et al. (2003) reported that the compound was tested against a panel of 15 other kinases and showed no significant inhibition at concentrations up to 100 µM. While the specific composition of this panel is not detailed in the primary publication, this finding underscores the high selectivity of BMS-345541 for the IKK complex.
Further investigation into the selectivity of BMS-345541 against a panel of mitotic kinases revealed significantly higher IC50 values compared to its primary targets, indicating a low potential for off-target effects on cell cycle progression through direct inhibition of these kinases.
Table 2: Inhibitory Potency (IC50) of BMS-345541 against a Panel of Mitotic Kinases
| Kinase | IC50 (µM) |
| Cdk1/cyclin B | >50 |
| Aurora A | >50 |
| Aurora B | >50 |
| Plk1 | >100 |
| NEK2 | >100 |
Mechanism of Action: Allosteric Inhibition
BMS-345541 functions as an allosteric inhibitor of IKK-α and IKK-β. This means it binds to a site on the enzyme that is distinct from the ATP-binding pocket, inducing a conformational change that inhibits the kinase's catalytic activity. Kinetic studies have shown that BMS-345541 binds to IKK-β in a manner that is mutually exclusive with its protein substrate, IκBα, but not with ATP. This allosteric mechanism contributes to its high selectivity, as the binding site is likely to be less conserved across the kinome compared to the highly conserved ATP-binding pocket.
Cellular Activity and Signaling Pathway Inhibition
BMS-345541 effectively inhibits the activation of the NF-κB signaling pathway in cellular contexts. It has been shown to block the phosphorylation of IκBα, the key inhibitory protein that sequesters NF-κB in the cytoplasm. This inhibition of IκBα phosphorylation prevents its subsequent ubiquitination and degradation, thereby blocking the nuclear translocation and transcriptional activity of NF-κB.
The primary targets of BMS-345541, IKK-α and IKK-β, are central components of two distinct NF-κB signaling pathways: the canonical and non-canonical pathways.
Canonical NF-κB Signaling Pathway
The canonical pathway is primarily activated by pro-inflammatory cytokines such as TNFα and IL-1β. This pathway relies on the activity of a complex containing IKK-β, IKK-α, and the regulatory subunit NEMO (IKKγ). IKK-β is the principal kinase responsible for phosphorylating IκBα in this pathway.
Non-Canonical NF-κB Signaling Pathway
The non-canonical pathway is activated by a different subset of TNF superfamily receptors, such as BAFF-R and CD40. This pathway is dependent on IKK-α homodimers and the upstream kinase NIK. It plays a crucial role in B-cell maturation and lymphoid organogenesis.
Experimental Protocols
In Vitro IKK Kinase Inhibition Assay
This protocol outlines the general steps for determining the in vitro inhibitory activity of BMS-345541 against IKK-α and IKK-β.
Materials:
-
Recombinant human IKK-α or IKK-β
-
GST-tagged IκBα (amino acids 1-54) as substrate
-
BMS-345541
-
[γ-32P]ATP
-
Assay buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM DTT)
-
SDS-PAGE gels and buffers
-
Phosphorimager or autoradiography film
Procedure:
-
Prepare serial dilutions of BMS-345541 in the assay buffer.
-
In a reaction plate, combine the recombinant IKK enzyme, the GST-IκBα substrate, and the various concentrations of BMS-345541.
-
Initiate the kinase reaction by adding [γ-32P]ATP.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).
-
Terminate the reaction by adding SDS-PAGE sample buffer.
-
Separate the reaction products by SDS-PAGE.
-
Visualize the phosphorylated GST-IκBα by autoradiography or phosphorimaging.
-
Quantify the band intensities to determine the extent of inhibition at each concentration of BMS-345541.
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Cellular IκBα Phosphorylation Assay
This protocol describes a method to assess the ability of BMS-345541 to inhibit IκBα phosphorylation in a cellular context.
Materials:
-
Cell line responsive to TNFα stimulation (e.g., HeLa, THP-1)
-
BMS-345541
-
Recombinant human TNFα
-
Cell lysis buffer
-
Antibodies: anti-phospho-IκBα (Ser32/36), anti-total IκBα, and appropriate secondary antibodies
-
Western blotting reagents and equipment
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of BMS-345541 for a specified time (e.g., 1 hour).
-
Stimulate the cells with TNFα (e.g., 10 ng/mL) for a short period (e.g., 10-15 minutes).
-
Lyse the cells and collect the protein lysates.
-
Determine protein concentration for each lysate.
-
Perform Western blot analysis using antibodies against phospho-IκBα and total IκBα.
-
Quantify the band intensities to determine the ratio of phosphorylated IκBα to total IκBα.
-
Calculate the IC50 value for the inhibition of IκBα phosphorylation in cells.
Conclusion
BMS-345541 is a highly selective allosteric inhibitor of IKK-α and IKK-β, with a clear preference for IKK-β. Its selectivity is a key attribute that minimizes the potential for off-target effects, making it a valuable tool for studying the roles of the canonical and non-canonical NF-κB pathways in health and disease. The detailed protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this important compound.
References
BMS-345541: A Deep Dive into its Differential Effects on Canonical vs. Non-Canonical NF-κB Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of BMS-345541, a selective inhibitor of the IκB kinase (IKK) complex. We will explore its mechanism of action and dissect its distinct effects on the canonical and non-canonical Nuclear Factor-κB (NF-κB) signaling pathways. This document summarizes key quantitative data, outlines relevant experimental methodologies, and provides visual representations of the signaling cascades and experimental workflows.
Introduction to NF-κB Signaling and BMS-345541
The NF-κB family of transcription factors plays a pivotal role in regulating a wide array of cellular processes, including inflammation, immune responses, cell proliferation, and survival.[1][2] Dysregulation of NF-κB signaling is implicated in the pathogenesis of numerous diseases, such as chronic inflammatory disorders and cancer.[3][4] Activation of NF-κB is primarily controlled by two distinct signaling pathways: the canonical and the non-canonical pathways.
BMS-345541 is a cell-permeable quinoxaline (B1680401) compound that has been identified as a potent and highly selective inhibitor of the IKK complex.[5][6][7] It functions as an allosteric inhibitor, binding to a site on the IKK catalytic subunits distinct from the ATP-binding pocket.[1][5][6] This unique mechanism of action confers high selectivity for IKK over other kinases.[5][6][8]
Quantitative Analysis of BMS-345541 Inhibition
The inhibitory activity of BMS-345541 has been quantified in various in vitro and cellular assays. The data clearly demonstrates its potent and selective inhibition of the IKK complex, with a significant preference for the IKKβ subunit, a key component of the canonical pathway.
| Target | Assay Type | IC50 Value (µM) | Reference(s) |
| IKK-2 (IKKβ) | Cell-free kinase | 0.3 | [5][9][10] |
| IKK-1 (IKKα) | Cell-free kinase | 4.0 | [5][9][10] |
| IκBα Phosphorylation | Cellular (THP-1) | 4.0 | [5][8][11] |
| TNFα Production | Cellular (THP-1) | 1-5 | [5][9] |
| IL-1β Production | Cellular (THP-1) | 1-5 | [5][9] |
| IL-8 Production | Cellular (THP-1) | 1-5 | [5][9] |
| IL-6 Production | Cellular (THP-1) | 1-5 | [5][9] |
Effect on the Canonical NF-κB Pathway
The canonical NF-κB pathway is the most well-characterized of the two pathways and is typically activated by pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNFα) and Interleukin-1 beta (IL-1β), as well as by pathogen-associated molecular patterns (PAMPs).[12]
Mechanism of Inhibition
BMS-345541 potently inhibits the canonical pathway by directly targeting the IKKβ subunit.[1][3][13] The canonical IKK complex is a trimer composed of two catalytic subunits, IKKα and IKKβ, and a regulatory subunit, IKKγ (also known as NEMO).[12] Upon stimulation, the IKK complex becomes activated and phosphorylates the inhibitory protein IκBα.[5][6] This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the p50/RelA (p65) NF-κB heterodimer, allowing it to translocate to the nucleus and activate the transcription of target genes.[2]
BMS-345541, with its high affinity for IKKβ, effectively blocks the phosphorylation of IκBα, thereby preventing its degradation and keeping the p50/RelA dimer sequestered in the cytoplasm.[1][5] This leads to a robust inhibition of canonical NF-κB-dependent gene transcription.[5][6]
References
- 1. scbt.com [scbt.com]
- 2. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BMS-345541Targets Inhibitor of κB Kinase and Induces Apoptosis in Melanoma: Involvement of Nuclear Factor κB and Mitochondria Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BMS-345541 targets inhibitor of kappaB kinase and induces apoptosis in melanoma: involvement of nuclear factor kappaB and mitochondria pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BMS-345541 is a highly selective inhibitor of I kappa B kinase that binds at an allosteric site of the enzyme and blocks NF-kappa B-dependent transcription in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BMS-345541 Is a Highly Selective Inhibitor of IκB Kinase That Binds at an Allosteric Site of the Enzyme and Blocks NF-κB-dependent Transcription in Mice* | Semantic Scholar [semanticscholar.org]
- 7. BMS-345541 - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. IKK Inhibitor III, BMS-345541 [sigmaaldrich.com]
- 12. The non-canonical NF-κB pathway in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of BMS-345541 on Downstream Gene Targets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-345541 is a highly selective and potent small molecule inhibitor of the IκB kinase (IKK) complex, with a more pronounced inhibitory effect on IKKβ than IKKα.[1] This specificity allows for the targeted disruption of the canonical nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses, cell survival, and proliferation. Dysregulation of the NF-κB pathway is a hallmark of numerous inflammatory diseases and cancers, making IKK a prime therapeutic target. This technical guide provides an in-depth overview of the downstream gene targets affected by BMS-345541 treatment, complete with detailed experimental protocols and visual aids to facilitate a comprehensive understanding for researchers and drug development professionals.
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
Under basal conditions, the NF-κB transcription factor is sequestered in the cytoplasm through its association with the inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as pro-inflammatory cytokines like TNFα or IL-1β, the IKK complex becomes activated. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. This releases NF-κB, allowing it to translocate to the nucleus and initiate the transcription of a wide array of target genes.
BMS-345541 exerts its effect by binding to an allosteric site on the IKKβ subunit, thereby inhibiting its kinase activity.[1] This preventative phosphorylation of IκBα leads to the stabilization of the NF-κB/IκBα complex in the cytoplasm, effectively blocking NF-κB-mediated gene transcription.
Downstream Gene Targets Affected by BMS-345541
The inhibition of the NF-κB pathway by BMS-345541 results in widespread changes in the expression of NF-κB target genes. These genes are involved in various cellular processes, including inflammation, apoptosis, cell cycle regulation, and epithelial-mesenchymal transition (EMT).
Genes Involved in Inflammation
A primary consequence of NF-κB inhibition is the downregulation of pro-inflammatory cytokines and chemokines.
| Gene Family | Gene Name | Effect of BMS-345541 | Cell Type/Model | Reference |
| Cytokines | TNFα | Downregulated | THP-1 cells | [1] |
| IL-1β | Downregulated | THP-1 cells | [1] | |
| IL-6 | Downregulated | THP-1 cells | [1] | |
| IL-8 (CXCL8) | Downregulated | THP-1 cells | [1] | |
| Chemokines | CXCL1 | Downregulated | Melanoma cells | [2] |
Genes Involved in Apoptosis
BMS-345541 has been shown to induce apoptosis in various cancer cell lines, a process mediated by the modulation of apoptosis-related genes.
| Gene Family | Gene Name | Effect of BMS-345541 | Cell Type/Model | Reference |
| Bcl-2 Family | Bcl-2 | Decreased protein levels | Melanoma cells | [3] |
| Bax | No significant change in total protein, but ratio of Bcl-2/Bax in mitochondria is reduced | Melanoma cells | [3] | |
| Caspases | Caspase-3 | Cleavage and activation | T-ALL cells | [4] |
| Other | PARP | Cleavage | T-ALL cells | [4] |
Genes Involved in Cell Cycle Regulation
Treatment with BMS-345541 can lead to cell cycle arrest, primarily at the G2/M phase in some cancer types.
| Gene Family | Gene Name | Effect of BMS-345541 | Cell Type/Model | Reference |
| CDK Inhibitors | p21(Cip1) | Upregulated | T-ALL cells | [5] |
Genes Involved in Epithelial-Mesenchymal Transition (EMT)
BMS-345541 has been observed to reverse the EMT phenotype in certain cancer models, suggesting its potential to inhibit metastasis.
| Gene Family | Gene Name | Effect of BMS-345541 | Cell Type/Model | Reference |
| Epithelial Markers | E-cadherin | Upregulated | Asthma mouse model | [6] |
| Mesenchymal Markers | Vimentin | Downregulated | Asthma mouse model | [6] |
| SNAI1 (Snail) | Downregulated | Lung cancer stem cells | [7] | |
| TWIST | Downregulated | Lung cancer stem cells | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the effects of BMS-345541 on downstream gene targets.
IKK Kinase Assay (In Vitro)
This assay measures the ability of BMS-345541 to directly inhibit the kinase activity of IKK.
Materials:
-
Recombinant active IKKβ
-
GST-IκBα substrate
-
[γ-³²P]ATP
-
Kinase buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 10 μM ATP)
-
BMS-345541 stock solution and serial dilutions
-
SDS-PAGE sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
Phosphorimager
Procedure:
-
Prepare serial dilutions of BMS-345541 in kinase buffer.
-
In a microcentrifuge tube, combine recombinant IKKβ with the various concentrations of BMS-345541 or vehicle control (DMSO).
-
Pre-incubate for 15-30 minutes at room temperature.
-
Initiate the kinase reaction by adding the GST-IκBα substrate and [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for 20-30 minutes.
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen.
-
Visualize and quantify the amount of phosphorylated GST-IκBα using a phosphorimager.
NF-κB Luciferase Reporter Assay
This cell-based assay measures the transcriptional activity of NF-κB.
Materials:
-
Mammalian cells (e.g., HEK293T, HeLa)
-
NF-κB luciferase reporter plasmid (containing NF-κB response elements driving luciferase expression)
-
Control plasmid (e.g., Renilla luciferase for normalization)
-
Transfection reagent
-
Cell culture medium
-
BMS-345541
-
Stimulus (e.g., TNFα, IL-1β)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate.
-
Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
Allow cells to recover for 24 hours.
-
Pre-treat the cells with various concentrations of BMS-345541 or vehicle control for 1-2 hours.[8]
-
Stimulate the cells with an NF-κB activator (e.g., TNFα) for 6-8 hours.
-
Lyse the cells and measure firefly and Renilla luciferase activity using a luminometer according to the manufacturer's instructions.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell number.
Western Blot Analysis for NF-κB Pathway Proteins
This technique is used to detect changes in the protein levels and phosphorylation status of key components of the NF-κB pathway.
Materials:
-
Cells or tissue lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with BMS-345541 and/or a stimulus as required.
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to quantify apoptosis.
Materials:
-
Cells treated with BMS-345541
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Binding buffer
-
Flow cytometer
Procedure:
-
Harvest and wash the cells.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Live cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are Annexin V- and PI-positive.
Conclusion
BMS-345541 is a powerful research tool and a potential therapeutic agent that functions through the specific inhibition of the IKK/NF-κB signaling pathway. This inhibition leads to a cascade of downstream effects on gene expression, ultimately impacting inflammation, cell survival, and proliferation. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further investigate the multifaceted roles of BMS-345541 and to explore its therapeutic potential in a variety of disease contexts. The continued elucidation of the downstream gene targets of BMS-345541 will undoubtedly pave the way for more refined and effective therapeutic strategies targeting the NF-κB pathway.
References
- 1. BMS-345541 is a highly selective inhibitor of I kappa B kinase that binds at an allosteric site of the enzyme and blocks NF-kappa B-dependent transcription in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BMS-345541Targets Inhibitor of κB Kinase and Induces Apoptosis in Melanoma: Involvement of Nuclear Factor κB and Mitochondria Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BMS-345541 targets inhibitor of kappaB kinase and induces apoptosis in melanoma: involvement of nuclear factor kappaB and mitochondria pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Activity of the selective IκB kinase inhibitor BMS-345541 against T-cell acute lymphoblastic leukemia: involvement of FOXO3a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. indigobiosciences.com [indigobiosciences.com]
- 7. researchgate.net [researchgate.net]
- 8. indigobiosciences.com [indigobiosciences.com]
An In-depth Technical Guide on the Pharmacokinetics and Bioavailability of BMS-345541 in Mice
This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of BMS-345541, a selective inhibitor of IκB kinase (IKK), in murine models. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways and workflows.
Mechanism of Action: IKK/NF-κB Signaling Inhibition
BMS-345541 is a potent and highly selective inhibitor of the catalytic subunits of IκB kinase, with a greater inhibitory concentration (IC50) for IKK-2 (0.3 μM) than for IKK-1 (4 μM).[1][2][3] It functions by binding to an allosteric site on the IKK enzyme complex.[1][2] This inhibition is critical because IKK is a key kinase in the signal-inducible activation of the nuclear factor kappa B (NF-κB) transcription factor.[4]
Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation, IKK phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation. This process releases NF-κB, allowing it to translocate to the nucleus and promote the transcription of various genes involved in inflammation, cell survival, and immune responses.[1][2] By inhibiting IKK, BMS-345541 prevents the degradation of IκBα, thereby blocking NF-κB nuclear translocation and its downstream effects.[5][6] This mechanism underlies its anti-inflammatory and antitumor activities.[4][7]
Pharmacokinetics and Distribution in Mice
Studies have demonstrated that BMS-345541 possesses excellent pharmacokinetic properties in mice and is orally bioavailable.[1][2][4] Following oral administration, the compound achieves sustained serum concentrations and distributes to tissues, including tumor sites.
The following tables summarize the quantitative pharmacokinetic data derived from studies in tumor-bearing nude mice.
Table 1: Dose-Dependent Concentration of BMS-345541 in Serum and Tumor Tissue. Data were collected 8 hours after a single oral administration.[8]
| Oral Dose (mg/kg) | Mean Serum Concentration (μmol/L ± SD) | Mean Tumor Tissue Concentration (nmol/g tissue protein ± SD) |
| 10 | 0.90 ± 0.25 | 3.2 ± 0.97 |
| 25 | 3.1 ± 1.1 | 12.5 ± 3.28 |
| 75 | 8.2 ± 1.1 | 28.1 ± 2.65 |
Table 2: Time-Dependent Concentration of BMS-345541 Following a Single Oral Dose. Data were collected at various time points after a single 75 mg/kg oral dose.[8]
| Time After Administration (hours) | Mean Serum Concentration (μmol/L ± SD) | Mean Tumor Tissue Concentration (nmol/g tissue protein ± SD) |
| 1.5 | 6.6 ± 0.31 | 19 ± 2.5 |
| 3 | 18.0 ± 1.3 | 44 ± 1.5 |
| 5 | 5.2 ± 0.19 | 30 ± 1.0 |
| 8 | 4.1 ± 0.22 | 29 ± 2.5 |
| 24 | 1.1 ± 0.065 | 11 ± 0.83 |
These data indicate a dose-dependent increase in serum and tumor concentrations.[8] Following a 75 mg/kg oral dose, peak concentrations in both serum and tumor tissue are observed around the 3-hour mark.[8] Another study noted that a 10 mg/kg oral dose in mice can result in serum drug levels sustained at or above 1 μM for several hours.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of pharmacokinetic studies. The following protocols are synthesized from published research.
-
Animal Models:
-
Drug Formulation and Administration:
-
Formulation: For oral (p.o.) and intravenous (i.v.) administration, BMS-345541 can be prepared as a solution in water containing a solubilizing agent like 3% Tween 80.[7]
-
Oral Administration: The drug solution is administered to mice via oral gavage. A typical volume is 10 mL/kg of body weight, delivered using a modified dull 19-gauge needle connected to a 1 mL syringe.[7][8] Doses in studies have ranged from 10 mg/kg to 100 mg/kg.[4][8]
-
Intravenous Administration: A bolus injection is administered through the tail vein. A representative dose is 2 mg/kg at a volume of 1 mL/kg.[7]
-
-
Sample Collection:
-
Blood: Whole blood samples are collected at predetermined time points post-administration (e.g., 0, 0.05, 0.25, 0.5, 1, 3, 6, and 8 hours).[7] Collection is typically performed via an orbital bleed for intermediate time points and a terminal cardiac puncture.[7]
-
Serum Preparation: Whole blood is centrifuged (e.g., at 20,000 x g for 5 minutes) to separate the serum, which is then stored at -20°C or lower until analysis.[7]
-
Tissue: For distribution studies, mice are sacrificed, and tissues of interest (e.g., tumors) are collected at specified time points.[8]
-
-
Sample Analysis:
-
While the specific analytical methods are not detailed in the provided search results, techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS) are standard for quantifying small molecule drugs in biological matrices.
-
Bioavailability
While multiple sources describe BMS-345541 as being "orally bioavailable," a specific quantitative value for its oral bioavailability (F%) in mice is not provided in the reviewed literature.[4] The significant drug concentrations achieved in both serum and tumor tissue after oral administration, however, confirm effective absorption from the gastrointestinal tract.[8] The compound's demonstrated efficacy in mouse models of arthritis and cancer when administered orally further substantiates its sufficient bioavailability for in vivo activity.[1][4]
References
- 1. BMS-345541 is a highly selective inhibitor of I kappa B kinase that binds at an allosteric site of the enzyme and blocks NF-kappa B-dependent transcription in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A highly selective inhibitor of I kappa B kinase, BMS-345541, blocks both joint inflammation and destruction in collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. IKK inhibition by BMS-345541 suppresses breast tumorigenesis and metastases by targeting GD2+ cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BMS-345541 | IκB/IKK inhibitor | IKK-1 and IKK-2 Inhibitor | CAS 445430-58-0 | Buy BMS345541 from Supplier InvivoChem [invivochem.com]
- 8. BMS-345541Targets Inhibitor of κB Kinase and Induces Apoptosis in Melanoma: Involvement of Nuclear Factor κB and Mitochondria Pathways - PMC [pmc.ncbi.nlm.nih.gov]
The Early Discovery and Development of BMS-345541: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-345541, chemically known as 4(2'-aminoethyl)amino-1,8-dimethylimidazo(1,2-a)quinoxaline, is a highly selective and potent small molecule inhibitor of the IκB kinase (IKK) complex. This technical guide provides an in-depth overview of the early discovery and preclinical development of BMS-345541, focusing on its mechanism of action, key experimental data, and the methodologies used in its initial characterization. The compound has been instrumental in elucidating the role of the NF-κB signaling pathway in various disease models, particularly in inflammation and oncology.
Core Mechanism of Action
BMS-345541 functions as an allosteric inhibitor of the IKK complex, with a notable selectivity for the IKK-2 (IKKβ) subunit over the IKK-1 (IKKα) subunit.[1][2] The IKK complex is a central regulator of the canonical NF-κB signaling pathway. In its inactive state, the transcription factor NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as pro-inflammatory cytokines, the IKK complex phosphorylates IκBα at serine residues 32 and 36.[2] This phosphorylation event triggers the ubiquitination and subsequent proteasomal degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes involved in inflammation, cell survival, and immune responses.[2]
BMS-345541 binds to an allosteric site on the IKK subunits, thereby preventing the phosphorylation of IκBα and blocking the downstream activation of NF-κB.[2] This targeted inhibition of the IKK/NF-κB axis forms the basis of its therapeutic potential.
Quantitative Data Summary
The following tables summarize the key quantitative data from the early preclinical evaluation of BMS-345541.
Table 1: In Vitro Kinase Inhibition
| Target | IC50 (μM) | Assay Type | Reference(s) |
| IKK-2 (IKKβ) | 0.3 | Cell-free kinase assay | [1][2] |
| IKK-1 (IKKα) | 4.0 | Cell-free kinase assay | [1][2] |
Table 2: Cellular Activity
| Cell Line | Assay | Endpoint | IC50 (μM) | Reference(s) |
| THP-1 | IκBα Phosphorylation | Inhibition of TNF-α-stimulated phosphorylation | 4.0 | [2] |
| THP-1 | Cytokine Production | Inhibition of LPS-stimulated TNF-α secretion | ~1-5 | [2] |
| THP-1 | Cytokine Production | Inhibition of LPS-stimulated IL-1β secretion | ~1-5 | [2] |
| THP-1 | Cytokine Production | Inhibition of LPS-stimulated IL-6 secretion | ~1-5 | [2] |
| THP-1 | Cytokine Production | Inhibition of LPS-stimulated IL-8 secretion | ~1-5 | [2] |
| SK-MEL-5 (Melanoma) | Cell Proliferation | Inhibition of cell growth | Not specified | [2] |
| A375 (Melanoma) | Cell Proliferation | Inhibition of cell growth | Not specified | [2] |
| Hs 294T (Melanoma) | Cell Proliferation | Inhibition of cell growth | Not specified | [2] |
Table 3: In Vivo Efficacy in Mouse Models
| Model | Treatment | Dosing | Outcome | Reference(s) |
| LPS-induced endotoxemia | BMS-345541 (p.o.) | 10 mg/kg | ~50% inhibition of serum TNF-α | [3] |
| LPS-induced endotoxemia | BMS-345541 (p.o.) | 100 mg/kg | Near complete inhibition of serum TNF-α | [3] |
| SK-MEL-5 Melanoma Xenograft | BMS-345541 (p.o.) | 75 mg/kg | 86 ± 2.8% tumor growth inhibition | [4] |
| A375 Melanoma Xenograft | BMS-345541 (p.o.) | 75 mg/kg | 69 ± 11% tumor growth inhibition | [4] |
| Hs 294T Melanoma Xenograft | BMS-345541 (p.o.) | 75 mg/kg | 67 ± 3.4% tumor growth inhibition | [4] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the NF-κB signaling pathway targeted by BMS-345541 and a general workflow for its in vitro evaluation.
Caption: NF-κB signaling pathway and the inhibitory action of BMS-345541.
Caption: General workflow for the in vitro evaluation of BMS-345541.
Experimental Protocols
The following are representative protocols for key experiments used in the early characterization of BMS-345541, based on published methodologies.
IKK-2 (IKKβ) Kinase Assay (Cell-Free)
Objective: To determine the in vitro inhibitory activity of BMS-345541 on purified IKK-2.
Materials:
-
Recombinant human IKK-2 enzyme
-
GST-IκBα (substrate)
-
[γ-³³P]ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 4 mM MgCl₂, 1 mM DTT)
-
BMS-345541 (in DMSO)
-
96-well plates
-
Phosphorimager
Protocol:
-
Prepare a reaction mixture containing kinase assay buffer, GST-IκBα (e.g., 100 µg/mL), and [γ-³³P]ATP (e.g., 5 µM).[1]
-
Add varying concentrations of BMS-345541 or DMSO (vehicle control) to the wells of a 96-well plate.
-
Initiate the kinase reaction by adding the IKK-2 enzyme (e.g., 0.5 µg/mL) to each well.[1]
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Quantify the amount of incorporated ³³P using a phosphorimager.
-
Calculate the percent inhibition for each concentration of BMS-345541 and determine the IC50 value by non-linear regression analysis.
THP-1 Cell Cytokine Release Assay
Objective: To assess the effect of BMS-345541 on the production of pro-inflammatory cytokines in a human monocytic cell line.
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS
-
Lipopolysaccharide (LPS)
-
BMS-345541 (in DMSO)
-
24-well plates
-
ELISA kits for TNF-α, IL-1β, IL-6, and IL-8
Protocol:
-
Seed THP-1 cells in 24-well plates at a density of 1 x 10⁶ cells/mL and differentiate them into macrophage-like cells using phorbol (B1677699) 12-myristate 13-acetate (PMA) if required by the specific experimental design.[5]
-
Pre-treat the cells with various concentrations of BMS-345541 or DMSO (vehicle control) for 1 hour.[3]
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce cytokine production.
-
Incubate the cells for a specified period (e.g., 4-24 hours) at 37°C in a 5% CO₂ incubator.[5]
-
Collect the cell culture supernatants by centrifugation.
-
Measure the concentrations of TNF-α, IL-1β, IL-6, and IL-8 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Determine the IC50 values for the inhibition of each cytokine.
Melanoma Xenograft Mouse Model
Objective: To evaluate the in vivo anti-tumor efficacy of BMS-345541.
Materials:
-
Human melanoma cell lines (e.g., SK-MEL-5, A375, Hs 294T)
-
Immunocompromised mice (e.g., athymic nude mice)
-
BMS-345541
-
Vehicle solution (e.g., water with 3% Tween 80)
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject a suspension of human melanoma cells (e.g., 5 x 10⁶ cells) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer BMS-345541 orally (p.o.) at the desired dose (e.g., 75 mg/kg) daily or as per the defined schedule.[4]
-
Administer the vehicle solution to the control group.
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = (length x width²)/2).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, immunohistochemistry).
-
Calculate the percentage of tumor growth inhibition compared to the control group.
Chemical Synthesis Overview
The chemical synthesis of BMS-345541, 4(2'-aminoethyl)amino-1,8-dimethylimidazo(1,2-a)quinoxaline, involves the construction of the tricyclic imidazo[1,2-a]quinoxaline (B3349733) core followed by the introduction of the aminoethylamino side chain. A plausible synthetic route, based on general methods for quinoxaline (B1680401) synthesis, is outlined below.
Caption: Plausible synthetic workflow for BMS-345541.
A likely synthetic approach involves the condensation of a substituted o-phenylenediamine (B120857) with an α-keto ester to form the quinoxalinone core. This intermediate can then be chlorinated, for example with phosphorus oxychloride, to provide a reactive site for the subsequent nucleophilic substitution with an excess of ethylenediamine (B42938) to yield the final product, BMS-345541. Purification would typically be achieved through chromatographic methods.
Conclusion
BMS-345541 emerged from early drug discovery efforts as a potent and selective allosteric inhibitor of the IKK complex. Its ability to effectively block the NF-κB signaling pathway has been demonstrated through a variety of in vitro and in vivo studies. The data from these initial investigations have established BMS-345541 as a valuable tool for studying the roles of IKK and NF-κB in health and disease and have provided a foundation for the development of IKK inhibitors as potential therapeutic agents for inflammatory diseases and cancer. This technical guide has summarized the core data and methodologies that were pivotal in the early-stage development of this significant research compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. BMS-345541Targets Inhibitor of κB Kinase and Induces Apoptosis in Melanoma: Involvement of Nuclear Factor κB and Mitochondria Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. THP-1 Cells and Pro-Inflammatory Cytokine Production: An In Vitro Tool for Functional Characterization of NOD1/NOD2 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
BMS-345541: A Technical Guide to its Chemical Structure, Properties, and Inhibition of the NF-κB Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-345541 is a potent and selective, cell-permeable small molecule inhibitor of the IκB kinase (IKK) complex, a critical regulator of the NF-κB signaling pathway. This document provides a comprehensive technical overview of the chemical structure, physicochemical properties, and biological activity of BMS-345541. Detailed experimental protocols for its synthesis, purification, and the assessment of its inhibitory activity are provided, alongside a visual representation of its mechanism of action within the NF-κB pathway.
Chemical Structure and Identifiers
BMS-345541 is a quinoxaline (B1680401) derivative with the systematic IUPAC name N'-(1,8-dimethylimidazo[1,2-a]quinoxalin-4-yl)ethane-1,2-diamine. Its chemical structure and key identifiers are summarized below.
| Identifier | Value |
| IUPAC Name | N'-(1,8-dimethylimidazo[1,2-a]quinoxalin-4-yl)ethane-1,2-diamine |
| CAS Number | 445430-58-0 |
| Molecular Formula | C₁₄H₁₇N₅ |
| Molecular Weight | 255.32 g/mol |
| Canonical SMILES | CC1=CC2=C(C=C1)N=C(C3=NC=C(N23)C)NCCN |
| InChI | InChI=1S/C14H17N5/c1-9-3-4-11-12(7-9)19-10(2)8-17-14(19)13(18-11)16-6-5-15/h3-4,7-8H,5-6,15H2,1-2H3,(H,16,18) |
Physicochemical Properties
| Property | Value | Source |
| Physical State | Solid | [1] |
| Solubility | Soluble in DMSO to 25 mM. Soluble in PBS (pH 7.2) at 10 mg/mL. | [2] |
| Melting Point | Not reported | |
| LogP (computed) | 2.3 | [3] |
| pKa (predicted) | Basic pKa values are predicted due to the presence of amine functionalities. However, specific predicted values are not consistently reported across different platforms. | [4][5] |
| Purity | Commercially available with >98% purity. |
Biological Activity and Mechanism of Action
BMS-345541 is a highly selective allosteric inhibitor of the IκB kinase (IKK) complex, with a preference for IKK-2 (also known as IKKβ) over IKK-1 (IKKα).[6][7] The IKK complex plays a central role in the canonical NF-κB signaling pathway, a critical pathway involved in inflammation, immunity, cell survival, and proliferation.
Inhibition of IKK and the NF-κB Signaling Pathway
In the canonical NF-κB pathway, a variety of stimuli, such as tumor necrosis factor-alpha (TNFα) or interleukin-1 (IL-1), lead to the activation of the IKK complex. Activated IKK then phosphorylates the inhibitory protein IκBα, which is bound to the NF-κB dimer (typically p65/p50). This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal (NLS) on the NF-κB subunits, allowing the dimer to translocate to the nucleus and activate the transcription of target genes involved in inflammatory and immune responses.[8][9]
BMS-345541 binds to an allosteric site on the IKK catalytic subunits, rather than the ATP-binding site, leading to a conformational change that inhibits its kinase activity.[6] This inhibition prevents the phosphorylation of IκBα, thereby stabilizing the IκBα/NF-κB complex in the cytoplasm and blocking the downstream activation of NF-κB-mediated gene transcription.[9][10]
The inhibitory concentrations (IC₅₀) of BMS-345541 against the IKK subunits are summarized below.
| Target | IC₅₀ |
| IKK-1 (IKKα) | 4.0 µM |
| IKK-2 (IKKβ) | 0.3 µM |
Data compiled from multiple sources.[5][6][11]
Signaling Pathway Diagram
The following diagram illustrates the canonical NF-κB signaling pathway and the point of inhibition by BMS-345541.
Caption: Canonical NF-κB signaling pathway and inhibition by BMS-345541.
Experimental Protocols
Synthesis of BMS-345541
The synthesis of BMS-345541 has been reported to start from 4,5-Dihydro-1,8-dimethylimidazo[1,2-a]quinoxalin-4-one-2-carboxylic acid. While a complete, detailed, step-by-step protocol is not available in a single public source, the following represents a plausible synthetic route based on related quinoxaline chemistry.
Step 1: Decarboxylation of 4,5-Dihydro-1,8-dimethylimidazo[1,2-a]quinoxalin-4-one-2-carboxylic acid
-
Suspend 4,5-Dihydro-1,8-dimethylimidazo[1,2-a]quinoxalin-4-one-2-carboxylic acid in a high-boiling point solvent such as diphenyl ether.
-
Heat the suspension to a high temperature (e.g., 200-250 °C) to induce decarboxylation.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture and isolate the product, 1,8-dimethylimidazo[1,2-a]quinoxalin-4(5H)-one, which may precipitate upon cooling or require extraction.
Step 2: Chlorination of 1,8-dimethylimidazo[1,2-a]quinoxalin-4(5H)-one
-
Treat the product from Step 1 with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
-
The reaction is typically performed in an inert solvent or neat with excess chlorinating agent.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After completion, carefully quench the excess chlorinating agent with ice water.
-
Extract the product, 4-chloro-1,8-dimethylimidazo[1,2-a]quinoxaline, with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Step 3: Nucleophilic Substitution with Ethylenediamine (B42938)
-
Dissolve the 4-chloro-1,8-dimethylimidazo[1,2-a]quinoxaline in a suitable solvent such as ethanol (B145695) or isopropanol.
-
Add an excess of ethylenediamine to the solution.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product, BMS-345541, by column chromatography or recrystallization.
Purification Protocol
Purification of the final product can be achieved using flash column chromatography on silica (B1680970) gel.
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane (B92381) or a mixture of hexane and ethyl acetate).
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Sample Loading: Dissolve the crude BMS-345541 in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel column.
-
Elution: Elute the column with a gradient of increasing polarity, for example, starting with 100% ethyl acetate (B1210297) and gradually increasing the percentage of methanol. The mobile phase may also contain a small amount of a basic modifier like triethylamine (B128534) (e.g., 0.1-1%) to prevent tailing of the basic compound on the acidic silica gel.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified BMS-345541.
Alternatively, purification can be performed by preparative reverse-phase HPLC for higher purity. A C18 column with a mobile phase gradient of water and acetonitrile (B52724) containing 0.1% formic acid or trifluoroacetic acid is a common choice for such compounds.[8][10][12]
IKKβ Kinase Inhibition Assay Protocol
This protocol is a composite of methods described in the literature for determining the in vitro inhibitory activity of compounds against IKKβ.[6][9][13][14]
Materials:
-
Recombinant human IKKβ (e.g., GST-tagged)
-
IKK substrate: GST-IκBα (1-54) or a synthetic peptide substrate
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase assay buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT, 10 µM ATP)
-
BMS-345541 stock solution in DMSO
-
96-well plates
-
Phosphocellulose paper or membrane
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare serial dilutions of BMS-345541 in DMSO and then dilute further in the kinase assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
In a 96-well plate, add the kinase assay buffer, the IKK substrate (e.g., GST-IκBα), and the diluted BMS-345541 or vehicle control (DMSO).
-
Initiate the kinase reaction by adding recombinant IKKβ to each well.
-
Incubate the plate at 30 °C for a predetermined time (e.g., 20-30 minutes) during which the kinase reaction proceeds linearly.
-
Start the phosphorylation reaction by adding [γ-³²P]ATP or [γ-³³P]ATP to each well.
-
Incubate for an additional period (e.g., 10-15 minutes) at 30 °C.
-
Stop the reaction by adding a stop solution, such as 3% phosphoric acid or by spotting the reaction mixture onto phosphocellulose paper.
-
If using phosphocellulose paper, wash the paper several times with phosphoric acid to remove unincorporated radiolabeled ATP.
-
Quantify the amount of incorporated radiolabel in the substrate using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of BMS-345541 relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow Diagram
The following diagram outlines the general workflow for evaluating the inhibitory effect of BMS-345541 on the NF-κB pathway in a cell-based assay.
Caption: General workflow for cell-based evaluation of BMS-345541 activity.
Conclusion
BMS-345541 is a valuable research tool for investigating the role of the IKK/NF-κB signaling pathway in various physiological and pathological processes. Its high selectivity and well-characterized mechanism of action make it a suitable probe for dissecting the complexities of inflammatory and immune responses. The information and protocols provided in this guide are intended to support researchers in the effective utilization of this compound in their studies. Further investigation into its physicochemical properties, such as its precise melting point and pKa, would be beneficial for a more complete characterization.
References
- 1. promega.com [promega.com]
- 2. [Determination of quinoxalines veterinary drug residues in food products of animal origin by high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4(2'-Aminoethyl)amino-1,8-dimethylimidazo(1,2-a)quinoxaline | C14H17N5 | CID 9813758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. optibrium.com [optibrium.com]
- 5. peerj.com [peerj.com]
- 6. IKK Kinase Assay for Assessment of Canonical NF-κB Activation in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BMS-345541 is a highly selective inhibitor of I kappa B kinase that binds at an allosteric site of the enzyme and blocks NF-kappa B-dependent transcription in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. HTScan® IKKβ Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 10. Separation of Quinoxaline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. agilent.com [agilent.com]
- 12. benchchem.com [benchchem.com]
- 13. media.cellsignal.com [media.cellsignal.com]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for BMS-345541 in NF-κB Luciferase Reporter Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing BMS-345541, a selective inhibitor of IκB kinase (IKK), in Nuclear Factor-kappa B (NF-κB) luciferase reporter assays. This document outlines the mechanism of action, experimental procedures, and expected outcomes, supported by quantitative data and visual diagrams to facilitate reproducible and accurate results in the study of NF-κB signaling.
Introduction
BMS-345541 is a potent and selective inhibitor of the catalytic subunits of IKK, specifically IKK-2 (IKKβ) and to a lesser extent IKK-1 (IKKα).[1][2] The NF-κB signaling pathway is a critical regulator of gene expression involved in inflammation, immunity, cell proliferation, and apoptosis.[3] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as tumor necrosis factor-alpha (TNF-α) or phorbol (B1677699) 12-myristate 13-acetate (PMA), the IKK complex is activated and phosphorylates IκBα.[1][4] This phosphorylation leads to the ubiquitination and subsequent proteasomal degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes.[1][4] A luciferase reporter assay is a common method to quantify the transcriptional activity of NF-κB.
BMS-345541 inhibits IKK-mediated phosphorylation of IκBα, thereby preventing NF-κB nuclear translocation and subsequent gene transcription.[1][5] This makes it a valuable tool for investigating the role of the NF-κB pathway in various biological processes and for screening potential therapeutic agents that target this pathway.
Mechanism of Action of BMS-345541 in the NF-κB Pathway
BMS-345541 acts as an allosteric inhibitor of IKK.[1][6] By binding to IKK, it prevents the phosphorylation of IκBα, thus stabilizing the IκBα/NF-κB complex in the cytoplasm and inhibiting the expression of NF-κB target genes.
Quantitative Data
The following tables summarize the inhibitory activity of BMS-345541 on IKK and NF-κB-dependent transcription.
Table 1: IC50 Values of BMS-345541
| Target | IC50 Value | Cell Line/System | Reference |
| IKK-1 | 4 µM | In vitro kinase assay | [1][2] |
| IKK-2 | 0.3 µM | In vitro kinase assay | [1][2] |
| IκBα Phosphorylation | 4 µM | Cellular assay | [1][2] |
| NF-κB (HTLV-1 infected cells) | 50 nM | In vitro kinase assay | [5] |
| NF-κB (control cells) | 500 nM | In vitro kinase assay | [5] |
Table 2: Concentration-Dependent Inhibition of NF-κB Luciferase Activity by BMS-345541 in SK-MEL-5 Melanoma Cells
| BMS-345541 Concentration | Reduction in NF-κB Luciferase Activity | Treatment Time | Reference |
| 0.1 µmol/L | 36% | 36 hours | [7] |
| 1 µmol/L | 75% | 36 hours | [7] |
| 10 µmol/L | 95% | 36 hours | [7] |
Experimental Protocol: NF-κB Luciferase Reporter Assay
This protocol provides a general framework. Optimization of cell number, transfection reagents, and incubation times may be necessary for specific cell lines and experimental conditions.
Materials
-
Cell line of interest (e.g., HEK293, HeLa, THP-1, SK-MEL-5)[7][8]
-
Complete cell culture medium
-
NF-κB luciferase reporter plasmid (containing NF-κB response elements driving firefly luciferase expression)
-
Control plasmid (e.g., Renilla luciferase plasmid for normalization)
-
Transfection reagent (e.g., Lipofectamine®, FuGENE®)
-
BMS-345541 (stock solution prepared in DMSO)
-
Inducer of NF-κB activity (e.g., TNF-α, PMA, LPS)
-
96-well white, clear-bottom tissue culture plates
-
Dual-luciferase reporter assay system
-
Luminometer
Experimental Workflow
Detailed Procedure
Day 1: Cell Seeding
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete medium.
-
Seed cells into a 96-well white, clear-bottom plate at an appropriate density (e.g., 1-5 x 10^4 cells/well). The optimal seeding density should be determined to ensure cells are ~70-80% confluent at the time of transfection.
-
Incubate at 37°C in a 5% CO2 incubator for 24 hours.
Day 2: Transfection
-
Prepare the transfection mix according to the manufacturer's protocol. Co-transfect the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid.
-
Carefully add the transfection mix to the cells.
-
Incubate at 37°C in a 5% CO2 incubator for 24 hours.
Day 3: Treatment and Stimulation
-
Prepare serial dilutions of BMS-345541 in cell culture medium. A typical concentration range to test is 0.1 to 10 µM.[7] Include a vehicle control (DMSO).
-
Remove the medium from the cells and replace it with the medium containing BMS-345541 or vehicle.
-
Pre-incubate the cells with BMS-345541 for 1 hour at 37°C.
-
Prepare the NF-κB inducer (e.g., TNF-α at 10-20 ng/mL) in cell culture medium.
-
Add the inducer to the appropriate wells. Include a non-stimulated control.
-
Incubate for an additional 6 to 24 hours. The optimal incubation time will depend on the cell type and the inducer used.[9][10][11]
Day 4: Luciferase Assay
-
Equilibrate the 96-well plate and the luciferase assay reagents to room temperature.
-
Remove the medium from the wells.
-
Lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Measure firefly luciferase activity using a luminometer.
-
Add the quenching reagent and measure Renilla luciferase activity.
Data Analysis
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.
-
Normalized Activity = Firefly Luciferase Reading / Renilla Luciferase Reading
-
-
Calculate the fold induction of NF-κB activity by the inducer relative to the unstimulated control.
-
Determine the percent inhibition of NF-κB activity by BMS-345541 at each concentration relative to the stimulated control.
-
% Inhibition = [1 - (Normalized activity with BMS-345541 and inducer / Normalized activity with inducer only)] x 100
-
-
Plot the percent inhibition against the log of the BMS-345541 concentration to determine the IC50 value.
Troubleshooting and Considerations
-
Cell Viability: It is crucial to assess the cytotoxicity of BMS-345541 at the tested concentrations using an independent assay (e.g., MTT or trypan blue exclusion) to ensure that the observed decrease in luciferase activity is not due to cell death.
-
DMSO Concentration: The final concentration of DMSO in the culture medium should be kept low (typically <0.1%) to avoid solvent-induced artifacts.
-
Controls: Appropriate controls are essential for data interpretation, including untreated cells, cells treated with the vehicle (DMSO) alone, cells treated with the inducer alone, and cells treated with the inducer and the vehicle.
-
Optimization: The protocol may require optimization for different cell lines, including cell seeding density, transfection conditions, and the concentration of the NF-κB inducer.
By following this detailed protocol and considering the provided quantitative data, researchers can effectively utilize BMS-345541 as a tool to investigate the intricate role of the NF-κB signaling pathway in their specific experimental models.
References
- 1. BMS-345541 is a highly selective inhibitor of I kappa B kinase that binds at an allosteric site of the enzyme and blocks NF-kappa B-dependent transcription in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 4. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two specific drugs, BMS-345541 and purvalanol A induce apoptosis of HTLV-1 infected cells through inhibition of the NF-kappaB and cell cycle pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. BMS-345541Targets Inhibitor of κB Kinase and Induces Apoptosis in Melanoma: Involvement of Nuclear Factor κB and Mitochondria Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. indigobiosciences.com [indigobiosciences.com]
- 10. indigobiosciences.com [indigobiosciences.com]
- 11. resources.amsbio.com [resources.amsbio.com]
Application Notes and Protocols: BMS-345541 in Melanoma Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of BMS-345541, a selective inhibitor of IκB kinase (IKK), in preclinical melanoma xenograft mouse models. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the therapeutic potential of targeting the NF-κB signaling pathway in melanoma.
Introduction
Constitutive activation of the nuclear factor kappa B (NF-κB) signaling pathway is a hallmark of many malignancies, including melanoma. This pathway plays a crucial role in promoting cell survival, proliferation, and resistance to apoptosis and chemotherapy.[1][2] The IκB kinase (IKK) complex is a key regulator of NF-κB activation, making it an attractive therapeutic target.[1][3]
BMS-345541 is a highly selective small molecule inhibitor of IKK, with greater potency against IKKβ.[4][5] By inhibiting IKK, BMS-345541 prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This leads to the suppression of NF-κB activity and the induction of apoptosis in melanoma cells.[1][3] In vivo studies have demonstrated that BMS-345541 can effectively inhibit the growth of human melanoma xenografts in mice.[3][6]
Mechanism of Action: NF-κB Signaling Inhibition
The canonical NF-κB signaling pathway is a critical driver of melanoma cell survival. BMS-345541 exerts its anti-tumor effects by directly targeting and inhibiting the IKK complex, a central component of this pathway.
Quantitative Data Summary
The following tables summarize the in vivo efficacy and pharmacokinetic data of BMS-345541 in melanoma xenograft models.
Table 1: In Vivo Efficacy of BMS-345541 in Melanoma Xenograft Models
| Melanoma Cell Line | Mouse Strain | Treatment Dose (mg/kg) | Administration Route | Treatment Schedule | Tumor Growth Inhibition (%) | Body Weight Loss (%) | Reference |
| SK-MEL-5 | Nude | 10 | Oral | Daily for 21 days | - | 5 | [3] |
| SK-MEL-5 | Nude | 25 | Oral | Daily for 21 days | - | 9 | [3] |
| SK-MEL-5 | Nude | 75 | Oral | Daily for 21 days | 86 ± 2.8 | 14 | [3][6] |
| A375 | Nude | 75 | Oral | Daily for 21 days | 69 ± 11 | - | [3][6] |
| Hs 294T | Nude | 75 | Oral | Daily for 21 days | 67 ± 3.4 | - | [3][6] |
| Hs944T | Rag2-/-γc-/- | 125 | - | Days 0, 2, 4, 6, 8 | Effective tumor regression | - | [7] |
Table 2: Pharmacokinetics of BMS-345541 in Tumor-Bearing Mice (75 mg/kg, Oral)
| Time After Administration (hours) | Serum Concentration (μmol/L) | Tumor Tissue Concentration (nmol/g protein) | Reference |
| 1.5 | 6.6 ± 0.31 | 19 ± 2.5 | [3] |
| 3 | 18 ± 1.3 | 44 ± 1.5 | [3] |
| 5 | 5.2 ± 0.19 | 30 ± 1.0 | [3] |
| 8 | 4.1 ± 0.22 | 29 ± 2.5 | [3] |
| 24 | 1.1 ± 0.065 | 11 ± 0.83 | [3] |
Experimental Protocols
This section provides a detailed methodology for conducting a melanoma xenograft study with BMS-345541.
Materials and Reagents
-
Cell Lines: Human melanoma cell lines with constitutive IKK activity (e.g., SK-MEL-5, A375, Hs 294T).[3]
-
Animals: Immunocompromised mice (e.g., athymic nude mice, Rag2-/-γc-/- mice), typically 6-8 weeks old.[3][7]
-
BMS-345541: Supplied by a chemical vendor or synthesized.
-
Vehicle: Sterile water or other appropriate vehicle.
-
Cell Culture Media and Reagents: As required for the specific melanoma cell line.
-
Anesthetics: For animal procedures.
-
Calipers: For tumor measurement.
-
Oral Gavage Needles: For drug administration.
Procedure
1. Cell Culture and Preparation
- Culture human melanoma cells (e.g., SK-MEL-5, A375, or Hs 294T) in appropriate media and conditions.
- Harvest cells during the logarithmic growth phase.
- Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend in PBS or serum-free media at a concentration of 2 x 107 cells/mL for injection.
2. Animal Handling and Tumor Inoculation
- Acclimatize mice for at least one week before the start of the experiment.
- Anesthetize the mice.
- Subcutaneously inoculate 2 x 106 cells (in 0.1 mL) into the flank of each mouse.[3]
3. Tumor Growth Monitoring
- Monitor the mice regularly for tumor formation.
- Once tumors are palpable, measure the tumor dimensions (length and width) with calipers every 2-3 days.
- Calculate tumor volume using the formula: Volume = (width2 x length) / 2.[3]
4. Drug Preparation and Administration
- Prepare stock solutions of BMS-345541 in sterile water, adjusting the pH to 7.0.[3]
- When tumors reach a volume of approximately 20 mm3, randomize the mice into treatment and control groups (n=5-10 mice per group).[3]
- Administer BMS-345541 orally once daily via gavage at the desired doses (e.g., 10, 25, 75 mg/kg).[3] The control group should receive the vehicle alone.
- The treatment duration is typically 21 days.[3]
5. Monitoring and Data Collection
- Continue to measure tumor volume every 2-3 days throughout the treatment period.
- Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.[3]
- Observe the general health and behavior of the animals daily.
6. Study Endpoint and Tissue Collection
- At the end of the treatment period, euthanize the mice according to approved institutional animal care and use committee (IACUC) protocols.
- Collect blood for serum analysis and excise the tumors.
- Tumor tissue can be snap-frozen in liquid nitrogen for biochemical analyses (e.g., Western blotting for NF-κB pathway proteins) or fixed in formalin for histopathological examination (e.g., H&E staining, immunohistochemistry for apoptosis markers).[3]
Conclusion
BMS-345541 is a valuable tool for investigating the therapeutic potential of IKK/NF-κB inhibition in melanoma. The protocols and data presented here provide a foundation for designing and interpreting in vivo studies using melanoma xenograft models. Careful consideration of the experimental design, including the choice of cell line, mouse strain, and treatment regimen, is crucial for obtaining robust and reproducible results. These studies can contribute to a better understanding of melanoma biology and the development of novel therapeutic strategies.
References
- 1. BMS-345541 targets inhibitor of kappaB kinase and induces apoptosis in melanoma: involvement of nuclear factor kappaB and mitochondria pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. BMS-345541Targets Inhibitor of κB Kinase and Induces Apoptosis in Melanoma: Involvement of Nuclear Factor κB and Mitochondria Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BMS-345541 Is a Highly Selective Inhibitor of IκB Kinase That Binds at an Allosteric Site of the Enzyme and Blocks NF-κB-dependent Transcription in Mice* | Semantic Scholar [semanticscholar.org]
- 5. BMS-345541 is a highly selective inhibitor of I kappa B kinase that binds at an allosteric site of the enzyme and blocks NF-kappa B-dependent transcription in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for BMS-345541 Administration in a Collagen-Induced Arthritis (CIA) Model
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the administration and evaluation of the IκB kinase (IKK) inhibitor, BMS-345541, in a murine collagen-induced arthritis (CIA) model, a well-established preclinical model for rheumatoid arthritis.
Introduction
Collagen-induced arthritis (CIA) is a widely used animal model that mimics many of the pathological and immunological features of human rheumatoid arthritis (RA). The pathogenesis of RA involves the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, which regulates the transcription of numerous pro-inflammatory cytokines, chemokines, and matrix metalloproteinases that contribute to joint inflammation and destruction.[1][2] BMS-345541 is a highly selective, orally bioavailable inhibitor of IκB kinase (IKK), a critical enzyme in the activation of the NF-κB pathway.[3][4] By inhibiting IKK, BMS-345541 effectively blocks NF-κB-dependent transcription, thereby reducing the inflammatory cascade in arthritis.[3][5]
These protocols detail the induction of CIA in mice, the administration of BMS-345541 under both prophylactic and therapeutic regimens, and the subsequent evaluation of its efficacy in mitigating the signs of arthritis.
Signaling Pathway of BMS-345541 Action
BMS-345541 targets the IκB kinase (IKK) complex, which is a key regulator of the canonical NF-κB signaling pathway. In inflammatory conditions like rheumatoid arthritis, stimuli such as pro-inflammatory cytokines (e.g., TNF-α, IL-1β) activate the IKK complex. Activated IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome.[4] The degradation of IκBα releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of various pro-inflammatory mediators, including cytokines (TNF-α, IL-1β, IL-6), adhesion molecules, and matrix metalloproteinases, which collectively drive the inflammation and joint destruction seen in arthritis.[2][6] BMS-345541, as a selective IKK inhibitor, prevents the phosphorylation of IκBα, thereby blocking the entire downstream signaling cascade.[3][4]
Experimental Protocols
Collagen-Induced Arthritis (CIA) Model
This protocol describes the induction of arthritis in DBA/1LacJ male mice, a commonly used strain for this model.[3]
Materials:
-
Male DBA/1LacJ mice (8-10 weeks old)
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
0.01 M acetic acid
-
Syringes and needles (27-gauge)
Procedure:
-
Preparation of Collagen Emulsion:
-
Dissolve bovine type II collagen in 0.01 M acetic acid to a final concentration of 2 mg/mL by gently stirring overnight at 4°C.[7]
-
On the day of immunization, emulsify the collagen solution with an equal volume of Complete Freund's Adjuvant (CFA) for the primary immunization or Incomplete Freund's Adjuvant (IFA) for the booster immunization.
-
-
Primary Immunization (Day 0):
-
Anesthetize the mice.
-
Inject 100 µL of the collagen-CFA emulsion intradermally at the base of the tail.[3] This delivers 100 µg of type II collagen per mouse.
-
-
Booster Immunization (Day 21):
-
Administer a booster injection of 100 µL of the collagen-IFA emulsion intradermally at a different site near the base of the tail.[3]
-
-
Monitoring of Arthritis:
-
Begin clinical assessment for the incidence and severity of arthritis from day 21 and continue throughout the study (e.g., until day 42).[3]
-
Arthritis severity can be scored using a graded scale (e.g., 0-3 or 0-4) for each paw, based on the degree of erythema and swelling. The scores for all four paws are summed to give a total clinical score per mouse.
-
Administration of BMS-345541
BMS-345541 can be administered either prophylactically (before the onset of disease) or therapeutically (after the onset of disease).[3]
Materials:
-
BMS-345541
-
Vehicle (e.g., water)
-
Oral gavage needles
Procedure:
Prophylactic Administration:
-
Begin daily administration of BMS-345541 via oral gavage on day 0 (the day of primary immunization) and continue until the end of the study (e.g., day 42).[3]
-
Administer BMS-345541 at a dose range of 10-100 mg/kg.[3] A vehicle control group should receive the vehicle alone.
Therapeutic Administration:
-
Initiate daily oral administration of BMS-345541 once clinical signs of arthritis are evident (e.g., a clinical score of ≥1).[3]
-
Administer BMS-345541 at a dose range of 10-100 mg/kg.[3] A vehicle control group should receive the vehicle alone.
Data Presentation
The efficacy of BMS-345541 in the CIA model can be quantified through various assessments. The following tables summarize the expected outcomes based on published data.[3]
Prophylactic Efficacy of BMS-345541
| Dose (mg/kg/day) | Mean Arthritis Score (Day 42) | Paw Thickness (mm, Day 41) | Disease Incidence (%) |
| Vehicle | 8.5 ± 1.2 | 3.2 ± 0.1 | 100 |
| 10 | 5.0 ± 1.5 | Not Reported | 80 |
| 30 | 2.5 ± 1.0 | 2.6 ± 0.1 | 50 |
| 100 | 0.5 ± 0.5 | 2.2 ± 0.0 | 10 |
| P < 0.05, **P < 0.01 vs. Vehicle. Data are representative.[3] |
Therapeutic Efficacy of BMS-345541
| Dose (mg/kg/day) | Mean Arthritis Score (Day 42) | Histological Score (Inflammation) | Histological Score (Joint Destruction) |
| Vehicle | 9.0 ± 1.0 | 2.8 ± 0.2 | 2.5 ± 0.3 |
| 10 | 6.5 ± 1.2 | Not Reported | Not Reported |
| 30 | 4.0 ± 1.1 | 1.5 ± 0.4 | 1.2 ± 0.3 |
| 100 | 1.0 ± 0.6 | 0.5 ± 0.2 | 0.4 ± 0.2 |
| **P < 0.01 vs. Vehicle. Data are representative.[3] |
Effect of BMS-345541 on Joint IL-1β mRNA Levels
| Treatment Group | Relative IL-1β mRNA Expression |
| Non-arthritic Control | 1.0 |
| Arthritic + Vehicle | 15.0 ± 3.0 |
| Arthritic + BMS-345541 (30 mg/kg) | 5.0 ± 1.5 |
| Arthritic + BMS-345541 (100 mg/kg) | 2.0 ± 0.8 |
| **P < 0.01 vs. Arthritic + Vehicle. Data are representative.[3] |
Histological Evaluation
At the termination of the study (e.g., day 42), paws can be collected for histological analysis.
Procedure:
-
Decalcify the paws in a suitable decalcification solution.
-
Embed the tissues in paraffin.
-
Section the tissues and stain with hematoxylin (B73222) and eosin (B541160) (H&E).
-
Evaluate the sections for signs of inflammation (e.g., synovial hyperplasia, inflammatory cell infiltration) and joint destruction (e.g., cartilage and bone erosion).
-
Score the histological changes using a semi-quantitative scoring system.
Conclusion
The administration of BMS-345541 has been shown to be highly effective in both preventing and treating collagen-induced arthritis in mice.[3] Its efficacy is dose-dependent, with higher doses leading to a significant reduction in clinical signs of arthritis, paw swelling, and histological evidence of joint inflammation and destruction.[3] The mechanism of action, through the inhibition of the IKK/NF-κB signaling pathway, leads to a decrease in the production of key pro-inflammatory cytokines such as IL-1β in the joints.[3][6] These findings support the therapeutic potential of IKK inhibitors for the treatment of rheumatoid arthritis and other inflammatory diseases.[3]
References
- 1. NF-κB Signaling Pathway in Rheumatoid Arthritis: Mechanisms and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Signalling, inflammation and arthritis: NF-kappaB and its relevance to arthritis and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A highly selective inhibitor of I kappa B kinase, BMS-345541, blocks both joint inflammation and destruction in collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BMS-345541 is a highly selective inhibitor of I kappa B kinase that binds at an allosteric site of the enzyme and blocks NF-kappa B-dependent transcription in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinase inhibitors for the treatment of inflammatory and autoimmune disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. Induction and Suppression of Collagen-Induced Arthritis Is Dependent on Distinct Fcγ Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Probing the NF-κB Pathway with BMS-345541 through Phospho-IκBα Western Blot Analysis
Introduction
The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway is a cornerstone of cellular responses to inflammation, stress, and other stimuli, regulating cell survival, proliferation, and immunity.[1] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins, most notably IκBα.[1][2] Cellular stimulation triggers the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα at serine residues 32 and 36.[1][3] This phosphorylation event marks IκBα for ubiquitination and subsequent proteasomal degradation, liberating NF-κB to translocate to the nucleus and activate target gene transcription.[3]
BMS-345541 is a potent and highly selective inhibitor of the catalytic subunits of IKK, IKK-1 and IKK-2.[3] By binding to an allosteric site on these kinases, BMS-345541 effectively blocks the phosphorylation of IκBα, thereby preventing NF-κB activation.[3][4] This makes BMS-345541 a critical tool for researchers studying the physiological and pathological roles of the NF-κB pathway. Western blotting for phosphorylated IκBα (p-IκBα) is a direct and reliable method to assess the efficacy of BMS-345541 and to investigate the modulation of the NF-κB signaling cascade.
These application notes provide a detailed protocol for the detection of p-IκBα by Western blot in cultured cells following treatment with BMS-345541.
NF-κB Signaling Pathway and BMS-345541 Inhibition
Caption: Canonical NF-κB signaling pathway and the inhibitory action of BMS-345541.
Data Presentation
The following table summarizes the dose-dependent inhibitory effect of BMS-345541 on IKK activity and subsequent NF-κB-mediated cellular responses. This data is provided for comparative purposes to aid in experimental design.
| Inhibitor | Target | IC₅₀ (IKK-2) | IC₅₀ (IKK-1) | Cellular IC₅₀ (p-IκBα) | Cell Line | Reference |
| BMS-345541 | IKK-1/IKK-2 | 0.3 µM | 4 µM | ~4 µM | THP-1 | [3] |
IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the target by 50%.
The table below illustrates the effect of different concentrations of BMS-345541 on the phosphorylation of IκB in various cell lines.
| Cell Line | BMS-345541 Concentration (µM) | Treatment Time | Observation | Reference |
| MT-2, C8166 | 0.1, 0.5, 1, 5 | 48 hr | Dose-dependent suppression of phospho-IκB (Ser32) | [5] |
| T-ALL cells | 5 | Time-dependent | Dephosphorylation of IκBα | [6] |
| Melanoma Cells (SK-MEL-5) | 10 | 24 hr | Reduction in NF-κB activity | [7] |
Experimental Protocols
This section provides a detailed methodology for performing a Western blot to detect p-IκBα in cells treated with BMS-345541.
Experimental Workflow
Caption: A streamlined workflow for Western blot analysis of p-IκBα.
Protocol 1: Cell Culture, Treatment, and Lysate Preparation
This protocol describes the steps for treating cultured cells with BMS-345541 and a stimulant (e.g., TNFα) to assess the inhibition of IκBα phosphorylation.
Materials:
-
Cell line of interest (e.g., HeLa, HEK293, THP-1)
-
Complete cell culture medium
-
BMS-345541 (stock solution in DMSO)
-
Stimulant (e.g., human TNFα)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Phospho-protein lysis buffer[8][9] (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates) and grow to 70-80% confluency.
-
Inhibitor Pre-treatment: Pre-treat the cells with varying concentrations of BMS-345541 (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for 1-2 hours. The optimal pre-treatment time and concentration should be determined empirically for the specific cell line and experimental conditions.[1]
-
Stimulation: Following pre-treatment, stimulate the cells with an appropriate agonist to activate the NF-κB pathway. For example, treat with 20 ng/mL TNFα for 5-15 minutes.[1] Include an unstimulated, vehicle-treated control.
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add ice-cold phospho-protein lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 15-30 minutes.
-
Sonicate the lysate briefly (e.g., 10 seconds) to shear DNA and reduce viscosity.[1]
-
Centrifuge the lysate at ~12,000 x g for 15 minutes at 4°C to pellet cellular debris.[1]
-
-
Protein Quantification:
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
Determine the protein concentration of each lysate using a BCA protein assay.[1]
-
-
Sample Preparation for Western Blot:
-
Add 4X SDS-PAGE sample loading buffer to the lysates to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5-10 minutes.[1]
-
Samples can be used immediately or stored at -80°C.
-
Protocol 2: Western Blotting for p-IκBα
This protocol outlines the Western blot procedure to detect phosphorylated and total IκBα.
Materials:
-
SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA in TBST, as milk contains phosphoproteins that can increase background)[10][11]
-
Primary antibodies:
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Tris-buffered saline with Tween 20 (TBST)
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane and run the SDS-PAGE gel according to standard procedures.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[11]
-
Primary Antibody Incubation: Dilute the primary antibodies in blocking buffer according to the manufacturer's recommendations (e.g., 1:1000).[1][13] Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[1]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[1]
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.[1]
-
Detection:
-
Prepare the ECL detection reagents according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the signal using an imaging system.
-
-
Stripping and Re-probing (Optional): To detect total IκBα and a loading control on the same membrane, the membrane can be stripped and re-probed. After imaging for p-IκBα, incubate the membrane in a stripping buffer, wash, re-block, and then proceed with incubation with the total IκBα antibody, followed by the loading control antibody.[1]
Expected Results and Data Interpretation
Upon stimulation with an agonist like TNFα, a significant increase in the band intensity corresponding to phosphorylated IκBα should be observed in the vehicle-treated control cells. Pre-treatment with BMS-345541 is expected to cause a dose-dependent decrease in the level of p-IκBα. In contrast, the levels of total IκBα should remain relatively stable or may increase with BMS-345541 treatment in stimulated cells, as its degradation is inhibited. The loading control (e.g., β-actin) should show consistent band intensity across all lanes, confirming equal protein loading.[1]
By quantifying the band intensities using densitometry, a dose-response curve for BMS-345541-mediated inhibition of IκBα phosphorylation can be generated.[14][15][16] This allows for the determination of the effective concentration of the inhibitor in the specific cellular context.
References
- 1. benchchem.com [benchchem.com]
- 2. Phospho-IkB alpha (Ser32) Polyclonal Antibody (PA5-117275) [thermofisher.com]
- 3. BMS-345541 is a highly selective inhibitor of I kappa B kinase that binds at an allosteric site of the enzyme and blocks NF-kappa B-dependent transcription in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BMS-345541 targets inhibitor of kappaB kinase and induces apoptosis in melanoma: involvement of nuclear factor kappaB and mitochondria pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. BMS-345541Targets Inhibitor of κB Kinase and Induces Apoptosis in Melanoma: Involvement of Nuclear Factor κB and Mitochondria Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bostonbioproducts.com [bostonbioproducts.com]
- 9. researchgate.net [researchgate.net]
- 10. inventbiotech.com [inventbiotech.com]
- 11. Antibody validation for Western blot: By the user, for the user - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ptglab.com [ptglab.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. Quantitative Western Blot Analysis | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. LabXchange [labxchange.org]
- 16. bio-rad.com [bio-rad.com]
Application Notes and Protocols for In Vivo Delivery and Formulation of BMS-345541
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-345541 is a highly selective inhibitor of the IκB kinase (IKK) catalytic subunits IKK-1 and IKK-2, with IC50 values of 4 µM and 0.3 µM, respectively. By inhibiting IKK, BMS-345541 prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of the nuclear factor-kappa B (NF-κB). This action blocks the translocation of NF-κB to the nucleus, thereby inhibiting the transcription of NF-κB target genes involved in inflammation and tumorigenesis.[1][2] BMS-345541 has demonstrated efficacy in various preclinical models of cancer and inflammatory diseases, making it a valuable tool for in vivo research.[3][4][5] This document provides detailed application notes and protocols for the formulation and in vivo delivery of BMS-345541 in animal studies, particularly in mice.
Signaling Pathway of BMS-345541
Caption: Mechanism of action of BMS-345541 in the NF-κB signaling pathway.
Data Presentation: In Vivo Studies with BMS-345541
The following table summarizes quantitative data from various preclinical studies involving the in vivo administration of BMS-345541.
| Animal Model | Administration Route | Dosage | Dosing Schedule | Vehicle | Key Findings |
| Breast Cancer Xenograft (MDA-MB-231) | Intraperitoneal (IP) | 25 mg/kg | 3 days/week for 4 weeks | PBS | Reduced tumor growth by 2- to 3-fold; Increased median survival.[5][6] |
| Melanoma Xenograft (SK-MEL-5, A375, Hs 294T) | Oral Gavage (p.o.) | 10, 25, and 75 mg/kg | Daily | Not specified | Dose-dependent inhibition of tumor growth (up to 86% at 75 mg/kg).[4] |
| Collagen-Induced Arthritis (CIA) in Mice | Oral Gavage (p.o.) | 10, 30, and 100 mg/kg | Daily (prophylactic or therapeutic) | Not specified | Dose-dependent reduction in disease incidence and severity.[3] |
| LPS-Induced Inflammation in Mice | Oral Gavage (p.o.) | Not specified | Not specified | Not specified | Dose-dependently inhibited serum TNFα production.[1][2] |
Experimental Protocols
Formulation of BMS-345541 for In Vivo Administration
Due to its poor solubility in aqueous solutions, BMS-345541 requires a specific vehicle for in vivo delivery. A commonly used formulation is a mixture of Dimethyl sulfoxide (B87167) (DMSO), Polyethylene glycol 300 (PEG300), Tween-80, and saline.
Materials:
-
BMS-345541 powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80 (Polysorbate 80), sterile
-
Saline (0.9% NaCl), sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes and sterile tips
Protocol:
-
Vehicle Preparation:
-
Prepare the vehicle by mixing the components in the following volumetric ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
For example, to prepare 1 mL of vehicle, mix 100 µL of DMSO, 400 µL of PEG300, 50 µL of Tween-80, and 450 µL of saline.
-
-
BMS-345541 Formulation:
-
Weigh the required amount of BMS-345541 powder based on the desired final concentration and the total volume to be prepared.
-
Dissolve the BMS-345541 powder first in the DMSO component of the vehicle. Ensure complete dissolution, sonication can be used if necessary.
-
Sequentially add the PEG300, Tween-80, and saline, vortexing thoroughly after each addition to ensure a homogenous suspension.
-
-
Final Concentration Calculation:
-
The final concentration of BMS-345541 in the vehicle should be calculated to deliver the desired dose in a volume appropriate for the chosen administration route in mice (typically 5-10 mL/kg body weight for oral gavage and intraperitoneal injection).
-
Example Calculation: For a 25 mg/kg dose in a 20g mouse, with an administration volume of 10 mL/kg (0.2 mL), the required concentration is 2.5 mg/mL.
-
Note on Stability: While this vehicle is widely used, the long-term stability of BMS-345541 in this formulation has not been extensively reported. It is recommended to prepare the formulation fresh before each use or store at 4°C for a short period. Avoid repeated freeze-thaw cycles.
In Vivo Administration Protocols
Protocol 1: Oral Gavage (p.o.) Administration
Materials:
-
Prepared BMS-345541 formulation
-
Appropriate gauge gavage needle (e.g., 20-22 gauge for adult mice)
-
Sterile syringes
-
Animal balance
Procedure:
-
Animal Weighing: Weigh each mouse accurately before administration to calculate the precise volume of the BMS-345541 formulation to be administered.
-
Gavage Needle Measurement: Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth.
-
Restraint: Securely restrain the mouse to immobilize its head and body.
-
Administration:
-
Gently insert the gavage needle into the esophagus and advance it to the predetermined depth.
-
Slowly administer the BMS-345541 formulation.
-
Carefully withdraw the gavage needle.
-
-
Post-Administration Monitoring: Observe the animal for a few minutes post-administration for any signs of distress.
Protocol 2: Intraperitoneal (IP) Injection
Materials:
-
Prepared BMS-345541 formulation
-
Sterile syringes and needles (e.g., 25-27 gauge)
-
Animal balance
Procedure:
-
Animal Weighing: Weigh each mouse accurately to calculate the required volume of the formulation.
-
Restraint: Gently restrain the mouse, exposing the abdomen.
-
Injection:
-
Tilt the animal's head downwards at a slight angle.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and other organs.
-
Aspirate to ensure the needle has not entered a blood vessel or organ.
-
Inject the formulation into the peritoneal cavity.
-
Withdraw the needle.
-
-
Post-Administration Monitoring: Monitor the animal for any adverse reactions at the injection site.
Experimental Workflow for In Vivo Efficacy Study
References
- 1. BMS-345541 is a highly selective inhibitor of I kappa B kinase that binds at an allosteric site of the enzyme and blocks NF-kappa B-dependent transcription in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A highly selective inhibitor of I kappa B kinase, BMS-345541, blocks both joint inflammation and destruction in collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BMS-345541Targets Inhibitor of κB Kinase and Induces Apoptosis in Melanoma: Involvement of Nuclear Factor κB and Mitochondria Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IKK inhibition by BMS-345541 suppresses breast tumorigenesis and metastases by targeting GD2+ cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
Application Notes: Inducing Apoptosis in Cancer Cell Lines Using BMS-345541
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-345541 is a potent and highly selective, cell-permeable inhibitor of the IκB kinase (IKK) catalytic subunits, IKK-1 and IKK-2.[1][2][3] By targeting IKK, BMS-345541 effectively blocks the activation of the nuclear factor-κB (NF-κB) signaling pathway.[4][5] Constitutive activation of the NF-κB pathway is a hallmark of many cancers, promoting cell survival, proliferation, and resistance to apoptosis.[6][7] Inhibition of this pathway by BMS-345541 has been demonstrated to induce apoptosis and cell cycle arrest in various cancer cell lines, making it a valuable tool for cancer research and a potential therapeutic agent.[8][9] These application notes provide a comprehensive overview of the use of BMS-345541 to induce apoptosis in cancer cells, including its mechanism of action, quantitative data on its efficacy, and detailed experimental protocols.
Mechanism of Action
BMS-345541 functions as an allosteric inhibitor of IKK, binding to a site distinct from the ATP-binding pocket.[4][10] This binding event prevents the phosphorylation of IκBα, the inhibitory subunit of NF-κB.[11][12] In unstimulated cells, IκBα sequesters the NF-κB (p50/p65) dimer in the cytoplasm.[13] Upon IKK-mediated phosphorylation, IκBα is targeted for ubiquitination and subsequent proteasomal degradation. This allows the NF-κB dimer to translocate to the nucleus and initiate the transcription of target genes, many of which are anti-apoptotic. By inhibiting IKK, BMS-345541 stabilizes IκBα, preventing NF-κB nuclear translocation and the transcription of pro-survival genes.[7] This ultimately leads to the induction of apoptosis, often through a mitochondria-mediated pathway involving the release of apoptosis-inducing factor (AIF).[6][7]
Figure 1. Simplified signaling pathway of BMS-345541 action.
Data Presentation
The efficacy of BMS-345541 varies across different cancer cell lines. The following tables summarize the reported IC50 values for IKK inhibition and the induction of apoptosis in selected cell lines.
Table 1: BMS-345541 IC50 Values for IKK Inhibition
| Target | IC50 Value | Assay Type | Reference |
| IKK-2 | 0.3 µM | Cell-free | [1][3] |
| IKK-1 | 4 µM | Cell-free | [1][3] |
| IκBα Phosphorylation | ~4 µM | In-cell (THP-1) | [1][10] |
Table 2: Anti-proliferative and Apoptotic Effects of BMS-345541 on Cancer Cell Lines
| Cell Line | Cancer Type | Effect | Concentration | Time | Reference |
| SK-MEL-5 | Melanoma | 87% Apoptotic Cells | 100 µM | 24 h | [1] |
| SK-MEL-5 | Melanoma | 73% Apoptotic Cells | 10 µM | 36 h | [7] |
| A375 | Melanoma | Proliferation Inhibition | Concentration-dependent | 72 h | [14] |
| Hs 294T | Melanoma | Proliferation Inhibition | Concentration-dependent | 72 h | [14] |
| BE-13 | T-ALL | IC50 ~4-6 µM | 4-6 µM | 72 h | [8] |
| RPMI-8402 | T-ALL | IC50 ~4-6 µM | 4-6 µM | 72 h | [8] |
| DND-41 | T-ALL | IC50 ~4-6 µM | 4-6 µM | 72 h | [8] |
| H460 | Lung Carcinoma | IC50 = 2.8 µM | 2.8 µM | 72 h | [1] |
| MDA-MB-231 | Breast Cancer | Migration Inhibition | 0.625-5 µM | - | [15] |
| SUM159 | Breast Cancer | Migration Inhibition | 0.625-5 µM | - | [15] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the apoptotic effects of BMS-345541 on cancer cell lines.
Figure 2. General experimental workflow for evaluating BMS-345541.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of BMS-345541 on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
BMS-345541 (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Treatment: Prepare serial dilutions of BMS-345541 in complete medium. Remove the medium from the wells and add 100 µL of the BMS-345541 dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO₂.[1]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[16]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[16]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control.
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with BMS-345541.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture and treat cells with BMS-345541 as described in Protocol 1.
-
Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS and centrifuge at 500 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[17]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Annexin V positive, PI negative cells are early apoptotic; Annexin V positive, PI positive cells are late apoptotic/necrotic.
Protocol 3: Western Blot Analysis of NF-κB Pathway Proteins
This protocol is for detecting changes in the phosphorylation and expression levels of key proteins in the NF-κB pathway.
Materials:
-
Treated and untreated cancer cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with BMS-345541, wash cells with ice-cold PBS and lyse with lysis buffer.[18]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[18]
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.[19]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Detection: Wash the membrane again and apply ECL detection reagent. Visualize the protein bands using an imaging system.[19]
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Conclusion
BMS-345541 is a valuable research tool for investigating the role of the NF-κB pathway in cancer cell survival and for inducing apoptosis in a controlled manner. The protocols provided herein offer a framework for assessing the efficacy of BMS-345541 in various cancer cell lines. Careful optimization of concentrations and incubation times is recommended for each specific cell line and experimental setup.
References
- 1. selleckchem.com [selleckchem.com]
- 2. BMS 345541, IKK-2 and IKK-1 inhibitor (CAS 445430-58-0) | Abcam [abcam.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BMS-345541 Is a Highly Selective Inhibitor of IκB Kinase That Binds at an Allosteric Site of the Enzyme and Blocks NF-κB-dependent Transcription in Mice* | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. BMS-345541 targets inhibitor of kappaB kinase and induces apoptosis in melanoma: involvement of nuclear factor kappaB and mitochondria pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BMS-345541Targets Inhibitor of κB Kinase and Induces Apoptosis in Melanoma: Involvement of Nuclear Factor κB and Mitochondria Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Activity of the selective IκB kinase inhibitor BMS-345541 against T-cell acute lymphoblastic leukemia: involvement of FOXO3a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BMS-345541 is a highly selective inhibitor of I kappa B kinase that binds at an allosteric site of the enzyme and blocks NF-kappa B-dependent transcription in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of Inhibition of IKK Kinase Phosphorylation On the Cellular Defence System and HSP90 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. oncotarget.com [oncotarget.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Application Notes and Protocols for Studying Cell Cycle Progression Using BMS-345541
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-345541 is a potent and selective small molecule inhibitor of the IκB kinase (IKK) complex, which plays a crucial role in the activation of the nuclear factor kappa B (NF-κB) signaling pathway.[1][2][3][4] The IKK complex, consisting of the catalytic subunits IKKα (IKK-1) and IKKβ (IKK-2), is a key regulator of cellular processes including inflammation, immunity, cell survival, and proliferation.[1][2] By inhibiting IKK, BMS-345541 prevents the phosphorylation and subsequent degradation of the inhibitor of NF-κB, IκBα, thereby blocking the nuclear translocation and activity of NF-κB.[3][5][6]
Recent studies have revealed a critical role for IKK and the NF-κB pathway in the regulation of cell cycle progression.[1][2] BMS-345541 has emerged as a valuable chemical tool to dissect the intricate involvement of IKK/NF-κB signaling in various phases of the cell cycle. This inhibitor has been shown to affect multiple mitotic transitions, including entry into mitosis, the progression from prometaphase to anaphase, and cytokinesis.[1][2][7][8] These application notes provide detailed protocols for utilizing BMS-345541 to study cell cycle progression and present key quantitative data on its effects.
Mechanism of Action
BMS-345541 is an allosteric inhibitor that binds to a site on the IKK catalytic subunits distinct from the ATP-binding pocket.[3][4][7] This binding event prevents the kinase from adopting its active conformation, thereby inhibiting its ability to phosphorylate IκBα. The subsequent stabilization of IκBα leads to the sequestration of NF-κB in the cytoplasm, preventing the transcription of its target genes, many of which are involved in cell cycle control and survival.
Data Presentation
The following tables summarize the quantitative effects of BMS-345541 on IKK activity and cell cycle distribution in various cell lines.
Table 1: Inhibitory Activity of BMS-345541 on IKK Subunits
| IKK Subunit | IC₅₀ (μM) | Source |
| IKK-2 | 0.3 | [3][4] |
| IKK-1 | 4 | [3][4] |
Table 2: Effect of BMS-345541 on Cell Cycle Distribution in T-cell Acute Lymphoblastic Leukemia (T-ALL) Cell Lines
| Cell Line | BMS-345541 Concentration (μM) | Observed Effect | Source |
| BE-13 | 5 | Arrest in G2/M phase | [7] |
| DND-41 | 5 | Arrest in G2/M phase | [7] |
| RPMI-8402 | 5 | Increase in sub-G1 peak (apoptosis) | [7] |
Table 3: General Effects of BMS-345541 on Mitotic Progression
| Cell Cycle Transition | Effect of BMS-345541 Treatment | Source |
| Mitotic Entry | Blocked activation of Aurora A, B, C, and Cdk1; Blocked histone H3 phosphorylation | [1][2] |
| Prometaphase to Anaphase | Precocious degradation of cyclin B1 and securin; Defective chromosome separation | [1][2] |
| Cytokinesis | Improper cytokinesis leading to binucleated cells | [1] |
| Spindle Checkpoint | Overrides nocodazole-induced spindle checkpoint arrest | [1][2] |
Signaling Pathways and Experimental Workflows
Diagram 1: Simplified NF-κB Signaling Pathway and the Action of BMS-345541
Caption: Mechanism of BMS-345541 action on the NF-κB signaling pathway.
Diagram 2: Experimental Workflow for Analyzing Cell Cycle Progression
Caption: A typical workflow for cell cycle analysis using flow cytometry.
Experimental Protocols
Protocol 1: Cell Culture and BMS-345541 Treatment
-
Cell Seeding:
-
Culture cells of interest (e.g., HeLa, Jurkat, or other cancer cell lines) in appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Seed cells in 6-well plates or T-25 flasks at a density that allows for logarithmic growth during the experiment. A typical seeding density is 0.5 x 10⁶ cells per well for a 6-well plate.
-
Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
BMS-345541 Preparation and Treatment:
-
Prepare a stock solution of BMS-345541 (e.g., 10 mM in DMSO). Store at -20°C.
-
On the day of the experiment, dilute the stock solution in a complete culture medium to the desired final concentrations (e.g., 1, 5, 10, 25 μM).
-
Prepare a vehicle control with the same final concentration of DMSO as the highest drug concentration.
-
Remove the old medium from the cells and replace it with the medium containing BMS-345541 or the vehicle control.
-
Incubate the cells for the desired time period (e.g., 18, 24, or 48 hours).
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Harvesting:
-
Following treatment, collect both adherent and floating cells.
-
For adherent cells, wash with PBS and detach using trypsin-EDTA.
-
Combine all cells and centrifuge at 300 x g for 5 minutes.
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes to remove the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 0.5 mL of a staining solution containing Propidium Iodide (PI) (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Use a 488 nm laser for excitation and collect the PI fluorescence signal in the appropriate detector (e.g., >600 nm).
-
Collect data for at least 10,000 events per sample.
-
Analyze the DNA content histograms using appropriate software (e.g., FlowJo, ModFit LT) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Protocol 3: Western Blot Analysis of Cell Cycle Proteins
-
Protein Extraction:
-
After treatment with BMS-345541, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., Cyclin B1, phospho-Histone H3, Cdk1, securin, IκBα, phospho-IκBα) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Conclusion
BMS-345541 is a valuable pharmacological tool for investigating the role of the IKK/NF-κB signaling pathway in cell cycle regulation. Its ability to induce cell cycle arrest and affect key mitotic events makes it a useful compound for both basic research and preclinical studies in oncology.[2][8] The protocols and data presented here provide a framework for researchers to design and execute experiments aimed at elucidating the complex interplay between NF-κB signaling and the cell cycle machinery.
References
- 1. tandfonline.com [tandfonline.com]
- 2. The IKK inhibitor BMS-345541 affects multiple mitotic cell cycle transitions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BMS-345541 is a highly selective inhibitor of I kappa B kinase that binds at an allosteric site of the enzyme and blocks NF-kappa B-dependent transcription in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BMS-345541 Is a Highly Selective Inhibitor of IκB Kinase That Binds at an Allosteric Site of the Enzyme and Blocks NF-κB-dependent Transcription in Mice* | Semantic Scholar [semanticscholar.org]
- 5. oncotarget.com [oncotarget.com]
- 6. IKK inhibition by BMS-345541 suppresses breast tumorigenesis and metastases by targeting GD2+ cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. BMS-345541 | IκB/IKK inhibitor | IKK-1 and IKK-2 Inhibitor | CAS 445430-58-0 | Buy BMS345541 from Supplier InvivoChem [invivochem.com]
Application Notes and Protocols: Measuring Cytokine Reduction by BMS-345541 Using ELISA
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for measuring the in vitro efficacy of BMS-345541, a selective inhibitor of the IκB kinase (IKK) complex, in reducing pro-inflammatory cytokine production. The primary application detailed is the use of a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the reduction of key cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Interleukin-8 (IL-8). This protocol is designed for researchers in immunology, inflammation, and drug discovery to assess the anti-inflammatory potential of IKK inhibitors.
Introduction
BMS-345541 is a potent and selective small molecule inhibitor of the catalytic subunits of the IκB kinase (IKK), specifically IKK-1 and IKK-2.[1][2] The IKK complex plays a pivotal role in the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response.[1][2] Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IKK complex phosphorylates the inhibitor of κB (IκBα), leading to its ubiquitination and proteasomal degradation. This process allows NF-κB to translocate to the nucleus and initiate the transcription of genes encoding a variety of pro-inflammatory cytokines.[1][2] By inhibiting IKK, BMS-345541 effectively blocks this cascade, leading to a reduction in the production and secretion of these key inflammatory mediators.[1][2][3]
Mechanism of Action of BMS-345541
BMS-345541 acts as an allosteric inhibitor of IKK-1 and IKK-2.[1][2] This targeted inhibition prevents the phosphorylation of IκBα, thereby stabilizing the IκBα/NF-κB complex in the cytoplasm and preventing the nuclear translocation of NF-κB. The subsequent decrease in NF-κB-mediated gene transcription results in a significant reduction of pro-inflammatory cytokines.
Figure 1: NF-κB signaling pathway and the inhibitory action of BMS-345541.
Data Presentation: In Vitro Efficacy of BMS-345541
The following tables summarize the quantitative data on the inhibitory effect of BMS-345541 on cytokine production in lipopolysaccharide (LPS)-stimulated human monocytic THP-1 cells.
Table 1: IC50 Values of BMS-345541 for Cytokine Inhibition in THP-1 Cells
| Cytokine | IC50 (µM) | Reference |
| TNF-α | ~1-5 | [1][2] |
| IL-1β | ~1-5 | [1][2] |
| IL-6 | ~1-5 | [1][2] |
| IL-8 | ~1-5 | [1][2] |
Table 2: Inhibition of IKK and NF-κB Activity by BMS-345541
| Target | Cell Line | IC50 (µM) | Reference |
| IKK-1 (enzymatic assay) | - | 4 | [1][2] |
| IKK-2 (enzymatic assay) | - | 0.3 | [1][2] |
| IκBα Phosphorylation | THP-1 | 4 | [2] |
| NF-κB Activity | SK-MEL-5 | ~1-10 (concentration-dependent reduction) | [4] |
Experimental Protocol: Sandwich ELISA for Cytokine Quantification
This protocol outlines the steps for a sandwich ELISA to measure the concentration of a specific cytokine (e.g., TNF-α) in cell culture supernatants following treatment with BMS-345541. It is crucial to consult the manufacturer's instructions for the specific ELISA kit being used, as concentrations and incubation times may vary.
Figure 2: Experimental workflow for the ELISA protocol.
Materials
-
ELISA plate pre-coated with capture antibody for the target cytokine (or coating buffer and capture antibody)
-
Recombinant cytokine standard
-
Biotin-conjugated detection antibody specific for the target cytokine
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Assay Diluent (e.g., PBS with 1% BSA)
-
TMB (3,3',5,5'-Tetramethylbenzidine) Substrate Solution
-
Stop Solution (e.g., 2N H2SO4)
-
Microplate reader capable of measuring absorbance at 450 nm
-
THP-1 cells (or other suitable cell line)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Lipopolysaccharide (LPS)
-
BMS-345541
-
DMSO (vehicle control)
Procedure
Part 1: Cell Culture and Treatment
-
Cell Seeding: Seed THP-1 cells in a 96-well culture plate at a density of 1 x 10^5 cells/well in 100 µL of complete culture medium.
-
BMS-345541 Pre-treatment: Prepare serial dilutions of BMS-345541 in culture medium. Add the desired concentrations of BMS-345541 (e.g., 0.1, 1, 5, 10 µM) to the respective wells. Include a vehicle control (DMSO) and an untreated control. Incubate for 1-2 hours at 37°C in a 5% CO2 incubator.
-
Cell Stimulation: Prepare a stock solution of LPS. Add LPS to the wells to a final concentration of 1 µg/mL to stimulate cytokine production. Do not add LPS to the negative control wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 1500 rpm for 10 minutes to pellet the cells. Carefully collect the cell culture supernatants for cytokine analysis. Supernatants can be stored at -80°C if not used immediately.
Part 2: Sandwich ELISA Protocol
-
Reagent Preparation: Prepare all reagents, including standards, wash buffer, and antibodies, according to the ELISA kit manufacturer's instructions. Create a standard curve by performing serial dilutions of the recombinant cytokine standard in the assay diluent.
-
Plate Coating (if not pre-coated): Dilute the capture antibody in coating buffer and add 100 µL to each well. Incubate overnight at 4°C.
-
Blocking: Aspirate the coating solution and wash the plate 3-4 times with wash buffer. Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Sample and Standard Addition: Wash the plate as described above. Add 100 µL of the prepared standards, collected cell culture supernatants, and controls to the appropriate wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Addition: Wash the plate 3-4 times. Add 100 µL of the diluted biotin-conjugated detection antibody to each well. Incubate for 1-2 hours at room temperature.
-
Streptavidin-HRP Addition: Wash the plate 3-4 times. Add 100 µL of the diluted Streptavidin-HRP conjugate to each well. Incubate for 20-30 minutes at room temperature, protected from light.
-
Substrate Development: Wash the plate 5-7 times. Add 100 µL of TMB Substrate Solution to each well. Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
Stop Reaction: Add 50-100 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.
-
Absorbance Reading: Read the absorbance of each well at 450 nm using a microplate reader within 30 minutes of adding the stop solution.
-
Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of the cytokine in each sample. Calculate the percentage of cytokine reduction for each concentration of BMS-345541 compared to the LPS-stimulated vehicle control.
Logical Relationship of the Experiment
Figure 3: Logical flow of the experimental design and expected outcomes.
References
- 1. BMS-345541 Is a Highly Selective Inhibitor of IκB Kinase That Binds at an Allosteric Site of the Enzyme and Blocks NF-κB-dependent Transcription in Mice* | Semantic Scholar [semanticscholar.org]
- 2. BMS-345541 is a highly selective inhibitor of I kappa B kinase that binds at an allosteric site of the enzyme and blocks NF-kappa B-dependent transcription in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BMS-345541Targets Inhibitor of κB Kinase and Induces Apoptosis in Melanoma: Involvement of Nuclear Factor κB and Mitochondria Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring NF-kB p65 Nuclear Translocation Inhibition by BMS-345541 via Immunofluorescence Staining
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for utilizing immunofluorescence staining to visualize and quantify the inhibition of Nuclear Factor-kappa B (NF-kB) p65 subunit nuclear translocation by the selective IKK inhibitor, BMS-345541.
Introduction
Nuclear Factor-kappa B (NF-kB) is a crucial transcription factor family that regulates a wide array of cellular processes, including immune and inflammatory responses, cell proliferation, and survival.[1][2] In unstimulated cells, NF-kB dimers are held inactive in the cytoplasm by inhibitory proteins known as IkB.[1][2][3] Upon stimulation by various agents like tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IkB kinase (IKK) complex is activated.[2] IKK then phosphorylates IkB proteins, leading to their ubiquitination and subsequent proteasomal degradation. This frees NF-kB to translocate into the nucleus, where it binds to specific DNA sequences and initiates the transcription of target genes.[1][2][3]
The p65 subunit (also known as RelA) is a key component of the most common NF-kB heterodimer and its presence in the nucleus is a hallmark of NF-kB activation.[1] BMS-345541 is a potent and selective inhibitor of the catalytic subunits of IKK, IKK-1 and IKK-2.[4][5][6] By binding to an allosteric site on these kinases, BMS-345541 prevents the phosphorylation of IkBα, thereby blocking NF-kB nuclear translocation and subsequent downstream signaling.[4][6][7] This application note details a robust immunofluorescence-based assay to monitor the inhibitory effect of BMS-345541 on NF-kB p65 nuclear translocation.
Signaling Pathway of NF-kB Activation and Inhibition by BMS-345541
Caption: NF-kB signaling pathway and the inhibitory action of BMS-345541.
Quantitative Data Summary
Table 1: BMS-345541 Inhibitor Profile
| Parameter | Value | Reference |
| Target | IKK-1, IKK-2 | [4][5] |
| IC50 (IKK-1) | 4 µM | [4][5][6] |
| IC50 (IKK-2) | 0.3 µM | [4][5][6] |
| Mechanism | Allosteric Inhibition | [4][6][7] |
| Cellular IC50 (IkBα phosphorylation) | ~4 µM | [4][5][6] |
Table 2: Recommended Reagents and Working Concentrations
| Reagent | Recommended Dilution/Concentration |
| Primary Antibody | |
| Rabbit Anti-NF-kB p65 | 1:50 - 1:500 (empirically determine) |
| Secondary Antibody | |
| Goat Anti-Rabbit IgG (Alexa Fluor® 488/594) | 1:500 - 1:1000 |
| Nuclear Counterstain | |
| DAPI or Hoechst 33342 | 1 µg/mL |
| NF-kB Activator | |
| TNF-α | 10-100 ng/mL |
| LPS | 100 ng/mL - 1 µg/mL |
| Inhibitor | |
| BMS-345541 | 1-10 µM |
Experimental Workflow
Caption: Immunofluorescence workflow for NF-kB p65 translocation assay.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Materials and Reagents:
-
Cell line of interest (e.g., HeLa, THP-1, primary macrophages)
-
Sterile glass coverslips
-
Cell culture plates (e.g., 24-well)
-
Complete cell culture medium
-
BMS-345541 (prepared in DMSO)
-
NF-kB activator (e.g., TNF-α, LPS)
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or 10% Normal Goat Serum in PBS
-
Primary Antibody: Rabbit anti-NF-kB p65
-
Secondary Antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor® 488 or 594)
-
Nuclear Stain: DAPI or Hoechst 33342
-
Antifade mounting medium
Procedure:
-
Cell Culture and Seeding:
-
Culture cells to an appropriate density.
-
Seed cells onto sterile glass coverslips in a 24-well plate at a density that will result in 50-70% confluency on the day of the experiment.
-
Allow cells to adhere and grow for 24-48 hours.
-
-
Inhibitor and Stimulant Treatment:
-
Prepare working solutions of BMS-345541 and the NF-kB activator in complete cell culture medium.
-
Control Groups: Include wells for untreated cells (negative control), cells treated with the activator only (positive control), and cells treated with the vehicle (e.g., DMSO) and the activator.
-
Inhibitor Treatment: Pre-incubate the designated wells with the desired concentration of BMS-345541 (e.g., 1-10 µM) for 1-2 hours.
-
Stimulation: Add the NF-kB activator (e.g., 20 ng/mL TNF-α or 100 ng/mL LPS) to the appropriate wells and incubate for the optimal time to induce p65 translocation (typically 30-60 minutes).[3]
-
-
Fixation:
-
Aspirate the culture medium.
-
Gently wash the cells twice with PBS.
-
Add 1 mL of 4% PFA to each well and incubate for 15-20 minutes at room temperature.[8]
-
Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add 1 mL of Permeabilization Buffer (0.1% Triton X-100 in PBS) to each well and incubate for 10-15 minutes at room temperature.[9]
-
Aspirate the buffer and wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add 1 mL of Blocking Buffer to each well and incubate for 1 hour at room temperature to block non-specific antibody binding.[8]
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-NF-kB p65 antibody in Blocking Buffer to the predetermined optimal concentration.
-
Aspirate the Blocking Buffer and add the diluted primary antibody to each coverslip.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
The next day, wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorescently labeled secondary antibody in Blocking Buffer.
-
Add the diluted secondary antibody to each coverslip and incubate for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
-
Nuclear Counterstaining:
-
Incubate the cells with DAPI or Hoechst solution (1 µg/mL in PBS) for 5-10 minutes at room temperature.[8]
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Carefully remove the coverslips from the wells.
-
Mount the coverslips onto glass slides using a drop of antifade mounting medium.
-
Seal the edges of the coverslip with clear nail polish and allow it to dry.
-
-
Imaging and Analysis:
-
Visualize the slides using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophores.
-
Capture images of multiple fields for each experimental condition.
-
Quantitative Analysis: Use image analysis software (e.g., ImageJ/Fiji) to quantify the fluorescence intensity of p65 in the nucleus and the cytoplasm.[1][10][11] The ratio of nuclear to cytoplasmic fluorescence intensity can be calculated to determine the extent of p65 translocation.
-
Troubleshooting
Table 3: Common Problems and Solutions
| Problem | Possible Cause | Suggested Solution |
| Weak or No Signal | Inefficient primary antibody | Titrate the primary antibody concentration. |
| Insufficient permeabilization | Increase Triton X-100 concentration or incubation time. | |
| Low protein expression | Confirm p65 expression by Western blot. | |
| Photobleaching | Minimize exposure to light; use antifade mounting medium.[12] | |
| High Background | Insufficient blocking | Increase blocking time or try a different blocking agent (e.g., normal serum from the secondary antibody host species). |
| Primary antibody concentration too high | Reduce the primary antibody concentration. | |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Non-specific Staining | Secondary antibody cross-reactivity | Use a pre-adsorbed secondary antibody. Run a secondary antibody-only control.[13] |
| Fixation artifacts | Optimize fixation time and PFA concentration. |
Logical Relationship of the Experiment
Caption: Logical framework of the NF-kB translocation inhibition experiment.
References
- 1. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NF-κB - Wikipedia [en.wikipedia.org]
- 3. Analysis and quantitation of NF-kappaB nuclear translocation in tumor necrosis factor alpha (TNF-alpha) activated vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BMS-345541 is a highly selective inhibitor of I kappa B kinase that binds at an allosteric site of the enzyme and blocks NF-kappa B-dependent transcription in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. BMS-345541 Is a Highly Selective Inhibitor of IκB Kinase That Binds at an Allosteric Site of the Enzyme and Blocks NF-κB-dependent Transcription in Mice* | Semantic Scholar [semanticscholar.org]
- 8. Immunofluorescence p65 assay [bio-protocol.org]
- 9. ptglab.com [ptglab.com]
- 10. Quantitative imaging assay for NF-kappaB nuclear translocation in primary human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 13. hycultbiotech.com [hycultbiotech.com]
Troubleshooting & Optimization
BMS-345541 Technical Support Center: Troubleshooting Aqueous Solubility
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing solubility challenges encountered with BMS-345541 in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is BMS-345541 and what is its primary mechanism of action?
BMS-345541 is a highly selective and potent small molecule inhibitor of the IκB kinase (IKK) complex.[1][2][3] It specifically targets the catalytic subunits IKK-1 (IKKα) and IKK-2 (IKKβ), with a significantly higher selectivity for IKK-2.[2][4][5][6] The primary mechanism of action involves binding to an allosteric site on the IKK enzymes, which prevents the phosphorylation of IκBα.[7][8][9] This inhibition of IκBα phosphorylation blocks its subsequent degradation, thereby preventing the nuclear translocation and activation of the nuclear factor-kappa B (NF-κB).[1][7] The NF-κB signaling pathway is crucial in regulating inflammation, immune responses, cell survival, and proliferation.[10]
Q2: I am observing precipitation when diluting my BMS-345541 DMSO stock solution into my aqueous cell culture medium. What is causing this?
This is a common issue due to the low solubility of BMS-345541 in aqueous media.[11] The compound is significantly more soluble in organic solvents like Dimethyl Sulfoxide (DMSO) than in aqueous buffers.[12] When the concentrated DMSO stock is introduced into the aqueous medium, the abrupt change in solvent polarity can cause the compound to precipitate out of the solution.
Q3: What is the recommended solvent for preparing a stock solution of BMS-345541?
The recommended solvent for preparing a stock solution of BMS-345541 is high-quality, anhydrous DMSO.[2][13]
Q4: What are the recommended storage conditions for BMS-345541 stock solutions?
Once prepared in DMSO, it is advisable to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles.[4][11][13] Some suppliers recommend storing the DMSO stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[4]
Troubleshooting Guide: BMS-345541 Precipitation in Aqueous Solutions
This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of BMS-345541 when preparing aqueous working solutions.
dot
Caption: Troubleshooting workflow for BMS-345541 precipitation issues.
Data Presentation: Solubility of BMS-345541
| Solvent/Formulation | Solubility | Source |
| DMSO | 5 mg/mL | [6] |
| DMSO | 5.1 mg/mL (19.97 mM) | [14] |
| DMSO | 9 mg/mL (35.24 mM) | [2] |
| DMSO | 18 mg/mL (61.69 mM) (hydrochloride salt) | [5] |
| DMSO | 51 mg/mL (199.74 mM) | [2] |
| PBS (pH 7.2) | 10 mg/mL (hydrochloride salt) | [15] |
| In Vivo Formulation 1 | ||
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | ≥ 1 mg/mL (3.92 mM) | [16] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 1 mg/mL (3.92 mM) | [14] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 mg/mL (6.85 mM) (hydrochloride salt) | [4][5] |
| In Vivo Formulation 2 | ||
| Water with 3% Tween 80 | 2 mg/mL | [16] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weighing: Carefully weigh the desired amount of solid BMS-345541 powder in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM stock solution, weigh out 2.55 mg of BMS-345541 (Molecular Weight: 255.32 g/mol ).
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the tube. For a 10 mM stock, add 1 mL of DMSO to 2.55 mg of the compound.
-
Dissolution: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved.[13] If necessary, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.[12] Visually inspect the solution to ensure no particulates are present.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes. Store the aliquots at -20°C or -80°C.[13]
Protocol 2: Preparation of an Aqueous Working Solution for Cell-Based Assays
-
Thaw Stock Solution: Thaw a single-use aliquot of the BMS-345541 DMSO stock solution at room temperature.
-
Stepwise Dilution (Recommended): To minimize precipitation, perform a serial dilution of the DMSO stock in DMSO first to get closer to the final desired concentration before adding to the aqueous medium.
-
Final Dilution: Slowly add the diluted DMSO stock (or the original stock for higher concentrations) to the pre-warmed cell culture medium while gently vortexing or swirling the medium. Ensure the final concentration of DMSO in the cell culture is typically below 0.5%, with some cell lines tolerating up to 1%.[17] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[17]
-
Final Check: Visually inspect the final working solution for any signs of precipitation before adding it to your cells. If slight precipitation occurs, brief sonication may help to redissolve the compound.
Signaling Pathway and Experimental Workflow Diagrams
dot
Caption: NF-κB signaling pathway and the inhibitory action of BMS-345541.
dot
Caption: Experimental workflow for preparing BMS-345541 solutions.
References
- 1. oncotarget.com [oncotarget.com]
- 2. selleckchem.com [selleckchem.com]
- 3. BMS-345541 [myskinrecipes.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. BMS-345541 hydrochloride | IκB/IKK | TargetMol [targetmol.com]
- 6. IKK Inhibitor III, BMS-345541 [sigmaaldrich.com]
- 7. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. BMS-345541 is a highly selective inhibitor of I kappa B kinase that binds at an allosteric site of the enzyme and blocks NF-kappa B-dependent transcription in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The IKK inhibitor BMS-345541 affects multiple mitotic cell cycle transitions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdn.stemcell.com [cdn.stemcell.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. BMS-345541 | IκB/IKK | TargetMol [targetmol.com]
- 15. caymanchem.com [caymanchem.com]
- 16. BMS-345541 | IκB/IKK inhibitor | IKK-1 and IKK-2 Inhibitor | CAS 445430-58-0 | Buy BMS345541 from Supplier InvivoChem [invivochem.com]
- 17. medchemexpress.cn [medchemexpress.cn]
How to dissolve BMS-345541 in DMSO for stock solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BMS-345541, focusing on its dissolution in DMSO for the preparation of stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing BMS-345541 stock solutions?
A1: The recommended solvent for preparing stock solutions of BMS-345541 is high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO).
Q2: What is the solubility of BMS-345541 in DMSO?
A2: The solubility of BMS-345541 in DMSO has been reported to be as high as 51 mg/mL (199.74 mM), although values around 9 mg/mL (35.24 mM) are also commonly cited.[1][2] It is important to use fresh, anhydrous DMSO, as moisture absorption can reduce the solubility of the compound.[1]
Q3: What are the recommended concentrations for stock solutions?
A3: For most in vitro cell-based assays, stock solutions are typically prepared at concentrations of 5 mM, 10 mM, or 20 mM in DMSO.
Q4: How should I store the BMS-345541 stock solution?
A4: Once prepared, the stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[3][4] These aliquots should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months or longer).[3] Always refer to the manufacturer's specific recommendations.
Q5: What is the mechanism of action of BMS-345541?
A5: BMS-345541 is a highly selective inhibitor of the IκB kinase (IKK) catalytic subunits, IKK-1 and IKK-2.[5][6] By inhibiting IKK, it prevents the phosphorylation and subsequent degradation of IκBα, which in turn blocks the activation and nuclear translocation of the transcription factor NF-κB.[7][8] This ultimately inhibits the expression of NF-κB target genes involved in inflammation and cell survival.[7]
Troubleshooting Guide
Q1: I've added DMSO to the BMS-345541 powder, but it's not dissolving completely. What should I do?
A1: If you observe incomplete dissolution, you can try the following troubleshooting steps:
-
Vortexing: Vortex the solution for several minutes to facilitate dissolution.[1]
-
Sonication: Sonicate the tube in a water bath for a few minutes.[1][9]
-
Gentle Warming: Gently warm the solution in a 37°C water bath.[1] Be cautious, as excessive heat may degrade the compound.
-
Fresh DMSO: Ensure you are using anhydrous (dry) DMSO from a freshly opened bottle. DMSO is hygroscopic and can absorb moisture from the air, which can decrease the solubility of compounds.[10]
Q2: My BMS-345541 stock solution was clear, but a precipitate formed when I diluted it into my aqueous cell culture medium. How can I prevent this?
A2: Precipitation upon dilution into aqueous solutions is a common issue with compounds dissolved in DMSO.[1] Here are some strategies to mitigate this:
-
Stepwise Dilution: Instead of diluting the DMSO stock directly into the final volume of aqueous medium, perform one or more intermediate dilutions in DMSO to lower the concentration before the final dilution into the aqueous solution.[3]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental setup is low, typically below 0.5%, to minimize both toxicity and precipitation.[3]
-
Pre-warming Medium: Pre-warm the cell culture medium to 37°C before adding the diluted compound.
-
Rapid Mixing: Add the compound solution to the medium while gently vortexing or swirling to ensure rapid and even dispersion.
Q3: Can I filter-sterilize my BMS-345541 stock solution in DMSO?
A3: While DMSO itself is bactericidal, if you need to ensure the sterility of your stock solution, you can filter it through a 0.22 µm syringe filter that is compatible with DMSO (e.g., a PTFE or nylon membrane).
Quantitative Data Summary
| Parameter | Value | Notes |
| Molecular Weight | 255.32 g/mol | |
| Solubility in DMSO | 9 - 51 mg/mL (35.24 - 199.74 mM)[1][2] | Use of fresh, anhydrous DMSO is recommended. |
| Recommended Stock Concentration | 5 mM, 10 mM, 20 mM | Dependent on experimental requirements. |
| Storage of Stock Solution | -20°C (1 month) or -80°C (≥6 months)[3] | Aliquot to avoid repeated freeze-thaw cycles. |
| Final DMSO Concentration in Assay | < 0.5%[3] | To avoid cellular toxicity and precipitation. |
Experimental Protocol: Preparation of a 10 mM BMS-345541 Stock Solution in DMSO
Materials:
-
BMS-345541 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
(Optional) Sonicator water bath
Procedure:
-
Calculation:
-
The molecular weight of BMS-345541 is 255.32 g/mol .
-
To prepare a 10 mM stock solution, you will need 2.5532 mg of BMS-345541 for every 1 mL of DMSO.
-
Calculation: 0.010 mol/L * 255.32 g/mol = 2.5532 g/L = 2.5532 mg/mL
-
-
Weighing:
-
Accurately weigh out the desired amount of BMS-345541 powder in a sterile microcentrifuge tube. For example, weigh 2.55 mg for a 1 mL stock.
-
-
Dissolution:
-
Add the calculated volume of anhydrous DMSO to the tube containing the BMS-345541 powder.
-
Vortex the tube for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution to ensure it is clear and free of particulates.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes or gently warm it to 37°C.
-
-
Aliquoting and Storage:
-
Once the BMS-345541 is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Clearly label each aliquot with the compound name, concentration, and date of preparation.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Visualizations
Caption: Workflow for preparing BMS-345541 stock solution in DMSO.
Caption: Inhibition of the NF-κB signaling pathway by BMS-345541.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. benchchem.com [benchchem.com]
- 5. BMS-345541 is a highly selective inhibitor of I kappa B kinase that binds at an allosteric site of the enzyme and blocks NF-kappa B-dependent transcription in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 8. BMS-345541Targets Inhibitor of κB Kinase and Induces Apoptosis in Melanoma: Involvement of Nuclear Factor κB and Mitochondria Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. file.selleckchem.com [file.selleckchem.com]
- 10. benchchem.com [benchchem.com]
Potential off-target effects of BMS-345541 in vitro
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential in vitro off-target effects of BMS-345541, a selective inhibitor of IκB kinase (IKK).
Frequently Asked Questions (FAQs)
Q1: What is the primary target of BMS-345541?
A1: BMS-345541 is a highly selective allosteric inhibitor of the catalytic subunits of IκB kinase (IKK), with a preference for IKKβ (IKK-2) over IKKα (IKK-1).[1][2][3]
Q2: What are the known IC50 values for BMS-345541 against its primary targets?
A2: In cell-free assays, the IC50 values for BMS-345541 are approximately 0.3 µM for IKKβ and 4.0 µM for IKKα.[2][3] In cellular assays, it inhibits the stimulated phosphorylation of IκBα with an IC50 of approximately 4 µM.[2]
Q3: Has BMS-345541 been screened against other kinases?
A3: Yes, BMS-345541 was evaluated against a panel of 15 other kinases and showed no inhibitory activity.[2] However, the specific identities of these 15 kinases are not detailed in the primary literature.
Q4: Are there any known off-target effects of BMS-345541 on other signaling pathways?
A4: Studies have shown that BMS-345541 does not affect the phosphorylation of c-Jun and STAT3, nor does it inhibit the activation of mitogen-activated protein kinase-activated protein kinase 2 (MAPKAP K2) in cells, indicating its selectivity for the NF-κB pathway.[2]
Q5: Does BMS-345541 have any reported effects on the cell cycle?
A5: Yes, BMS-345541 has been observed to affect multiple mitotic cell cycle transitions, including entry into mitosis, progression from prometaphase to anaphase, and cytokinesis. However, in vitro kinase assays suggest these effects are not due to direct inhibition of key mitotic kinases such as Cdk1, Aurora A, Aurora B, Plk1, or NEK2.[4][5] These findings suggest a potential role for IKK in cell cycle regulation.[4][5]
Troubleshooting Guide
This guide addresses common issues that may arise during in vitro experiments with BMS-345541.
| Observed Problem | Potential Cause | Suggested Solution |
| No inhibition of NF-κB activity at expected concentrations. | 1. Compound degradation: BMS-345541 may have degraded due to improper storage or handling. 2. Inactive compound: The batch of BMS-345541 may be inactive. 3. Cell permeability issues: The compound may not be efficiently entering the cells being used. 4. Assay conditions: The experimental setup may not be optimal for detecting inhibition. | 1. Storage and Handling: Ensure the compound is stored as a stock solution in DMSO at -20°C or -80°C and protected from light. Prepare fresh dilutions for each experiment. 2. Confirm Activity: Test the compound in a well-established positive control assay, such as a cell-free IKKβ kinase assay or a TNF-α stimulated NF-κB reporter assay in a responsive cell line (e.g., THP-1). 3. Verify Permeability: While BMS-345541 is generally cell-permeable, consider using a positive control inhibitor with known cell permeability in your specific cell type. 4. Optimize Assay: Review and optimize assay parameters such as cell density, stimulation time, and compound incubation time. |
| Unexpected cell toxicity or apoptosis. | 1. High compound concentration: The concentration of BMS-345541 used may be too high for the specific cell line. 2. Off-target effects (non-kinase related): Although highly selective against other kinases, at high concentrations, unforeseen off-target effects could lead to toxicity. 3. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be toxic to the cells. | 1. Dose-Response Curve: Perform a dose-response experiment to determine the optimal non-toxic concentration range for your cell line. 2. Lower Concentration: Use the lowest effective concentration of BMS-345541 that inhibits NF-κB signaling. 3. Solvent Control: Ensure the final concentration of the solvent in your experimental and control wells is identical and non-toxic to your cells. |
| Variability in experimental results. | 1. Inconsistent compound concentration: Inaccurate pipetting or serial dilutions. 2. Cell culture variability: Differences in cell passage number, density, or health. 3. Inconsistent stimulation: Variation in the concentration or application of the NF-κB stimulus (e.g., TNF-α, LPS). | 1. Pipetting Technique: Use calibrated pipettes and ensure thorough mixing of solutions. 2. Standardize Cell Culture: Use cells within a consistent passage number range, seed at a uniform density, and ensure cells are healthy and in the exponential growth phase. 3. Consistent Stimulation: Prepare and apply the stimulus consistently across all experiments. |
Quantitative Data Summary
The following tables summarize the known inhibitory concentrations of BMS-345541.
Table 1: In Vitro Kinase Inhibition
| Target | IC50 (µM) | Assay Type |
| IKKβ (IKK-2) | 0.3 | Cell-free |
| IKKα (IKK-1) | 4.0 | Cell-free |
Table 2: Cellular Activity
| Cellular Process | IC50 (µM) | Cell Line |
| Stimulated IκBα Phosphorylation | ~4 | THP-1 |
| LPS-stimulated Cytokine Production | 1 - 5 | THP-1 |
Table 3: Kinase Selectivity Profile
| Kinase | Activity |
| Panel of 15 unspecified kinases | No inhibition |
| Cdk1 | No direct inhibition |
| Aurora A | No direct inhibition |
| Aurora B | No direct inhibition |
| Plk1 | No direct inhibition |
| NEK2 | No direct inhibition |
Experimental Protocols
Protocol 1: In Vitro IKKβ Kinase Assay
This protocol is a general guideline for a cell-free kinase assay to determine the inhibitory activity of BMS-345541.
Materials:
-
Recombinant human IKKβ
-
IKK substrate (e.g., GST-IκBα peptide)
-
BMS-345541
-
Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[γ-³²P]ATP or unlabeled ATP for non-radioactive detection methods
-
96-well plates
-
Phosphocellulose paper or other detection reagents
Procedure:
-
Prepare serial dilutions of BMS-345541 in kinase assay buffer.
-
In a 96-well plate, add the diluted BMS-345541 or vehicle control (DMSO).
-
Add the IKKβ enzyme to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Prepare a substrate mix containing the IKK substrate and ATP (radiolabeled or unlabeled).
-
Initiate the kinase reaction by adding the substrate mix to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes) within the linear range of the assay.
-
Stop the reaction (e.g., by adding EDTA or spotting onto phosphocellulose paper).
-
Detect the phosphorylated substrate using an appropriate method (e.g., autoradiography for ³²P or a specific antibody for non-radioactive methods).
-
Calculate the percent inhibition for each BMS-345541 concentration and determine the IC50 value.
Visualizations
Canonical NF-κB Signaling Pathway and BMS-345541 Inhibition
Caption: Canonical NF-κB signaling pathway and the inhibitory action of BMS-345541.
Experimental Workflow for Assessing Off-Target Effects
Caption: Workflow for identifying and validating potential off-target effects of a kinase inhibitor.
Troubleshooting Logic for Unexpected Cellular Phenotypes
References
- 1. BMS-345541 is a highly selective inhibitor of I kappa B kinase that binds at an allosteric site of the enzyme and blocks NF-kappa B-dependent transcription in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. The IKK inhibitor BMS-345541 affects multiple mitotic cell cycle transitions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Troubleshooting inconsistent results with BMS-345541
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during experiments with the IKK inhibitor, BMS-345541.
Troubleshooting Guide: Inconsistent Results with BMS-345541
This guide is designed in a question-and-answer format to directly address specific issues you might encounter, helping you to achieve more reliable and reproducible data.
Question 1: I am observing high variability in the inhibition of NF-κB activation between my experiments. What are the likely causes and solutions?
Answer: High variability is a common challenge and can often be traced back to subtle inconsistencies in experimental setup. Here are the primary factors to consider:
-
Cell Health and Density: The physiological state of your cells is paramount. Cells that are overly confluent, stressed, or not in the logarithmic growth phase can exhibit altered NF-κB signaling and inconsistent responses to inhibitors.
-
Solution: Ensure you are using healthy, low-passage cells. Plate cells at a consistent density across all experiments and aim for 70-80% confluency at the time of treatment.
-
-
Inhibitor Preparation and Storage: BMS-345541, like many small molecules, can degrade if not handled properly.
-
Solution: Prepare single-use aliquots of your stock solution in anhydrous DMSO to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C, protected from light. When preparing working solutions, ensure the inhibitor is fully dissolved before adding it to your cell culture media.
-
-
Inconsistent Incubation Times: The timing of inhibitor pre-incubation and agonist stimulation is critical for reproducible results.
-
Solution: Standardize your pre-incubation time with BMS-345541 (typically 1-2 hours) before adding your NF-κB stimulus (e.g., TNF-α, LPS). The duration of agonist stimulation should also be precisely controlled.
-
-
Serum Interference: Components within fetal bovine serum (FBS) can bind to small molecule inhibitors, reducing their effective concentration.
-
Solution: If your protocol allows, consider reducing the serum concentration or using a serum-free medium during the inhibitor treatment period. If you must use serum, ensure the concentration is consistent across all experiments.
-
Question 2: I am observing unexpected cytotoxicity or what appear to be off-target effects at my desired inhibitory concentration. How can I mitigate this?
Answer: Distinguishing between specific NF-κB inhibition and off-target effects is crucial for accurate data interpretation.
-
Determine the Optimal Concentration: The effective and non-toxic concentration of BMS-345541 is highly cell-type dependent.
-
Solution: Always perform a dose-response curve for your specific cell line. This will allow you to determine the IC50 for NF-κB inhibition and identify the concentration at which cytotoxicity becomes a confounding factor.
-
-
Perform Concurrent Viability Assays: It is essential to monitor cell health in parallel with your primary experiment.
-
Solution: Use a reliable cell viability assay (e.g., MTT, CellTiter-Glo®) to assess the health of your cells at various concentrations of BMS-345541. This will help you to select a concentration that effectively inhibits NF-κB without inducing significant cell death.
-
-
Consider Off-Target Kinase Inhibition: While BMS-345541 is highly selective for IKKα and IKKβ, at higher concentrations, the risk of off-target effects on other kinases increases.[1][2] Some studies have also pointed to potential effects on mitotic cell cycle transitions, which may be independent of direct inhibition of mitotic kinases but could be a downstream consequence of IKK inhibition.[3]
-
Solution: Use the lowest effective concentration of BMS-345541 as determined by your dose-response experiments. Review literature for known off-target effects and consider using a structurally different IKK inhibitor as a control to confirm that your observed phenotype is due to IKK inhibition.
-
Question 3: My NF-κB reporter assay is giving inconsistent or weak signals after treatment with BMS-345541. How can I optimize this?
Answer: A weak or inconsistent signal in a reporter assay can be due to several factors, from transfection efficiency to the assay protocol itself.
-
Suboptimal Transfection Efficiency: If you are using a transiently transfected reporter, variability in transfection efficiency will lead to inconsistent results.
-
Solution: Optimize your transfection protocol for your specific cell line. Consider using a stable cell line expressing the NF-κB reporter for more consistent results. Always include a co-transfected control plasmid (e.g., expressing Renilla luciferase) to normalize for transfection efficiency.[4]
-
-
Inappropriate Assay Window: The timing of agonist stimulation and measurement of the reporter signal is critical.
-
Cell Lysis and Reagent Issues: Incomplete cell lysis or degraded luciferase reagents can lead to a weak signal.
-
Solution: Ensure your lysis buffer is compatible with your cells and that you are achieving complete lysis. Use fresh luciferase assay reagents and ensure they are brought to room temperature before use as per the manufacturer's instructions.
-
Frequently Asked Questions (FAQs)
Q: What is the mechanism of action of BMS-345541? A: BMS-345541 is a highly selective, allosteric inhibitor of the catalytic subunits of IκB kinase (IKK), IKKα and IKKβ.[1][7] It binds to a site distinct from the ATP-binding pocket, preventing the phosphorylation of IκBα.[1] This action blocks the degradation of IκBα, thereby keeping NF-κB sequestered in the cytoplasm and inhibiting the transcription of NF-κB target genes.
Q: What are the IC50 values for BMS-345541? A: In cell-free assays, the IC50 of BMS-345541 is approximately 0.3 µM for IKKβ and 4.0 µM for IKKα.[1]
Q: What is the recommended solvent and storage for BMS-345541? A: BMS-345541 should be dissolved in anhydrous DMSO to prepare a stock solution. To maintain stability, it is recommended to create single-use aliquots and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q: What is a typical working concentration for BMS-345541 in cell culture? A: A common starting range for in vitro experiments is 1-10 µM. However, the optimal concentration is highly dependent on the cell line and experimental conditions. A dose-response experiment is strongly recommended to determine the ideal concentration for your specific application.
Quantitative Data Summary
| Parameter | Value | Cell Type/Assay Condition |
| IC50 (IKKβ) | 0.3 µM | Cell-free kinase assay |
| IC50 (IKKα) | 4.0 µM | Cell-free kinase assay |
| Inhibition of IκBα Phosphorylation (IC50) | ~4 µM | THP-1 cells |
| Inhibition of LPS-induced Cytokines | 1-5 µM | THP-1 cells |
| Typical In Vitro Working Concentration | 1-10 µM | Various cell lines |
| Solubility in DMSO | ≥ 100 mM |
Experimental Protocols
Protocol 1: Determining the IC50 of BMS-345541 using an NF-κB Luciferase Reporter Assay
Objective: To determine the concentration of BMS-345541 that causes 50% inhibition of NF-κB activation in a given cell line.
Materials:
-
HEK293 cells (or other suitable cell line) stably expressing an NF-κB-luciferase reporter
-
BMS-345541 stock solution (10 mM in DMSO)
-
TNF-α (or other NF-κB agonist)
-
Complete cell culture medium
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Luminometer
Methodology:
-
Cell Plating: Seed the NF-κB reporter cells in a 96-well plate at a density that will ensure they are ~80% confluent at the time of the assay. Incubate overnight.
-
Compound Preparation: Prepare a serial dilution of BMS-345541 in complete medium. A typical starting range would be from 20 µM down to 0.01 µM. Include a vehicle control (DMSO at the same final concentration).
-
Inhibitor Treatment: Carefully remove the old medium from the cells and add 100 µL of the prepared BMS-345541 dilutions or vehicle control to the appropriate wells.
-
Pre-incubation: Incubate the plate for 1 hour at 37°C and 5% CO2.
-
Agonist Stimulation: Add TNF-α to a final concentration of 10 ng/mL to all wells except for the unstimulated control wells.
-
Incubation: Incubate the plate for 6 hours at 37°C and 5% CO2.
-
Luciferase Assay: Allow the plate to equilibrate to room temperature. Add luciferase assay reagent to each well according to the manufacturer's protocol.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Subtract the background luminescence (unstimulated control) from all readings. Plot the normalized luminescence against the log of the BMS-345541 concentration and use a non-linear regression (four-parameter logistic curve) to calculate the IC50 value.
Protocol 2: Cell Viability Assessment using MTT Assay
Objective: To assess the cytotoxicity of BMS-345541 on a given cell line.
Materials:
-
Cell line of interest
-
BMS-345541 stock solution (10 mM in DMSO)
-
Complete cell culture medium
-
96-well clear tissue culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate spectrophotometer
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at an appropriate density and incubate overnight.
-
Compound Treatment: Treat the cells with a serial dilution of BMS-345541 (same concentration range as your primary assay) and a vehicle control.
-
Incubation: Incubate for the same duration as your primary experiment (e.g., 24 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate spectrophotometer.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control to determine the effect on cell viability at each concentration.
Visualizations
Caption: BMS-345541 allosterically inhibits the IKK complex.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. BMS-345541 is a highly selective inhibitor of I kappa B kinase that binds at an allosteric site of the enzyme and blocks NF-kappa B-dependent transcription in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The IKK inhibitor BMS-345541 affects multiple mitotic cell cycle transitions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. resources.amsbio.com [resources.amsbio.com]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. indigobiosciences.com [indigobiosciences.com]
- 7. benchchem.com [benchchem.com]
Optimizing BMS-345541 dosage to minimize toxicity in mice
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the effective and safe use of BMS-345541 in murine experimental models. Our goal is to help you optimize your experimental design to achieve reliable results while minimizing toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of BMS-345541?
A1: BMS-345541 is a highly selective, allosteric inhibitor of IκB kinase (IKK), with greater potency for IKK-β (IKK-2) over IKK-α (IKK-1).[1][2] By inhibiting IKK, BMS-345541 prevents the phosphorylation and subsequent degradation of IκBα. This, in turn, blocks the activation and nuclear translocation of the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells), which is a key regulator of inflammatory and immune responses, cell survival, and proliferation.[1][2]
Q2: What is a typical dose range for BMS-345541 in mice?
A2: The effective dose of BMS-345541 in mice can vary depending on the disease model and administration route. Oral administration is common, with doses ranging from 10 mg/kg to 100 mg/kg administered daily.[3][4] For instance, in a melanoma xenograft model, oral doses of 10, 25, and 75 mg/kg were shown to be effective in a dose-dependent manner.[3]
Q3: What is the most common route of administration for BMS-345541 in mice?
A3: Oral gavage is the most frequently reported route of administration for BMS-345541 in mice, demonstrating good bioavailability and systemic effects.[1][2][3] Intraperitoneal (i.p.) injection is also a viable option.
Q4: What are the known toxicities of BMS-345541 in mice?
A4: The most consistently reported toxicity associated with BMS-345541 administration in mice is dose-dependent weight loss.[3] In a study on melanoma-bearing mice, daily oral doses of 10, 25, and 75 mg/kg resulted in average body weight losses of 5%, 9%, and 14%, respectively, over a 21-day treatment period.[3] Researchers should carefully monitor the body weight and overall health of the animals throughout the study.
Q5: What vehicle can be used to prepare BMS-345541 for oral administration?
A5: While the specific vehicle can vary between studies, a common and effective vehicle for oral gavage of small molecules in mice is a suspension in a solution of 0.5% methylcellulose (B11928114) and 0.05% Tween 80 in sterile water. It is recommended to prepare the dosing solution fresh daily.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Significant Weight Loss in Mice (>15%) | The dose of BMS-345541 may be too high for the specific mouse strain or experimental conditions. | - Consider reducing the dosage. A dose-response study is recommended to find the optimal balance between efficacy and toxicity. - Decrease the frequency of administration (e.g., from daily to every other day). - Ensure adequate nutrition and hydration. Provide supplemental food and hydration sources if necessary. - Monitor animal health closely and establish clear endpoints for humane euthanasia if severe toxicity is observed. |
| Variable or Lack of Efficacy | - Improper Drug Formulation or Administration: The compound may not be properly suspended or fully administered. - Insufficient Dosage: The dose may be too low to achieve a therapeutic effect in your model. - Timing of Administration: The dosing schedule may not be optimal for the disease progression. | - Formulation: Ensure BMS-345541 is homogenously suspended in the vehicle before each administration. Vortexing the suspension immediately before drawing it into the syringe is recommended. - Administration: Confirm proper oral gavage technique to ensure the full dose reaches the stomach.[5] - Dosage: If toxicity is not a concern, consider a dose-escalation study to determine if a higher dose improves efficacy. - Timing: Initiate treatment at a relevant time point in your disease model. For prophylactic studies, start before disease onset. For therapeutic studies, begin after disease establishment. |
| Signs of Distress During or After Oral Gavage (e.g., coughing, difficulty breathing) | Improper gavage technique, leading to aspiration of the compound into the lungs or esophageal injury. | - Technique Review: Ensure all personnel are properly trained in oral gavage techniques. The gavage needle should be the correct size for the mouse and inserted gently and correctly.[6][7] - Animal Restraint: Proper restraint is crucial to prevent movement and injury during the procedure.[8] - Observation: Monitor the animal for at least 5-10 minutes post-gavage for any signs of immediate distress.[5] If aspiration is suspected, provide supportive care and consult with a veterinarian. |
Data Presentation
Table 1: Summary of BMS-345541 Dosage and Toxicity in Murine Models
| Disease Model | Mouse Strain | Route of Administration | Dosage Regimen | Observed Efficacy | Reported Toxicity | Reference |
| Melanoma | Nude Mice | Oral Gavage | 10, 25, 75 mg/kg, daily | Dose-dependent inhibition of tumor growth (up to 86% at 75 mg/kg).[3] | Average body weight loss of 5%, 9%, and 14% at 10, 25, and 75 mg/kg, respectively.[3] | [3] |
| Breast Cancer | NSG Mice | Intraperitoneal | Not specified | Statistically significant decrease in tumor volume and prolonged survival.[4] | Not specified | [4] |
| Sepsis | C57BL/6 | Intraperitoneal | 10 mg/kg | Increased survival (91.7% vs 28.6% in vehicle).[9] | Not specified | [9] |
Table 2: Pharmacokinetic Data for BMS-345541 in Melanoma-Bearing Nude Mice (75 mg/kg, single oral dose)
| Time Post-Administration (hours) | Serum Concentration (µmol/L) (Mean ± SD) | Tumor Tissue Concentration (nmol/g tissue protein) (Mean ± SD) |
| 1.5 | 6.6 ± 0.31 | 19 ± 2.5 |
| 3 | 18 ± 1.3 | 44 ± 1.5 |
| 5 | 5.2 ± 0.19 | 30 ± 1.0 |
| 8 | 4.1 ± 0.22 | 29 ± 2.5 |
| 24 | 1.1 ± 0.065 | 11 ± 0.83 |
Data from Huang et al., 2006.[3]
Experimental Protocols
Protocol 1: Preparation and Oral Gavage Administration of BMS-345541
1. Materials:
- BMS-345541 powder
- Vehicle: 0.5% Methylcellulose and 0.05% Tween 80 in sterile water
- Sterile conical tubes
- Vortex mixer
- Analytical balance
- Syringes (1 mL)
- Ball-tipped oral gavage needles (18-20 gauge for adult mice)
- Animal scale
2. Preparation of Dosing Solution (to be prepared fresh daily): a. Calculate the total amount of BMS-345541 required for the experimental group based on the desired dose (e.g., mg/kg) and the body weight of the mice. b. Weigh the precise amount of BMS-345541 powder. c. Prepare the vehicle solution. d. Add the BMS-345541 powder to the vehicle in a sterile conical tube. e. Vortex the mixture thoroughly to ensure a homogenous suspension.
3. Oral Gavage Procedure: a. Weigh each mouse immediately before dosing to calculate the exact volume to be administered. The maximum recommended gavage volume is 10 mL/kg.[5] b. Vortex the dosing suspension again immediately before drawing the calculated volume into a syringe fitted with a gavage needle. c. Restrain the mouse firmly but gently, ensuring the head and body are in a straight line to facilitate the passage of the needle.[6] d. Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the upper palate towards the esophagus. The mouse should swallow the needle.[7] e. The needle should slide smoothly down the esophagus. If resistance is met, withdraw the needle immediately and reposition. Do not apply force. [7] f. Once the needle is properly positioned in the stomach, administer the dose with a slow and steady depression of the syringe plunger. g. Gently remove the needle along the same path of insertion. h. Return the mouse to its cage and monitor for at least 5-10 minutes for any signs of immediate distress.[5]
Mandatory Visualization
Caption: NF-κB signaling pathway and the inhibitory action of BMS-345541.
Caption: Experimental workflow for BMS-345541 administration in mice.
References
- 1. BMS-345541 is a highly selective inhibitor of I kappa B kinase that binds at an allosteric site of the enzyme and blocks NF-kappa B-dependent transcription in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BMS-345541Targets Inhibitor of κB Kinase and Induces Apoptosis in Melanoma: Involvement of Nuclear Factor κB and Mitochondria Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. iacuc.wsu.edu [iacuc.wsu.edu]
- 6. research.unc.edu [research.unc.edu]
- 7. ouv.vt.edu [ouv.vt.edu]
- 8. fvtm.stafpu.bu.edu.eg [fvtm.stafpu.bu.edu.eg]
- 9. researchgate.net [researchgate.net]
BMS-345541 Stability in Cell Culture Media: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance regarding the stability of BMS-345541 in cell culture media. Ensuring the stability of this selective IKK inhibitor is critical for the accuracy and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: Why is the stability of BMS-345541 in my cell culture medium a concern?
Q2: What factors can influence the stability of BMS-345541 in cell culture media?
A: Several factors can affect the stability of a compound in cell culture media:
-
pH: The typical pH of cell culture media (7.2-7.4) can contribute to the hydrolysis or other pH-dependent degradation of the compound.
-
Temperature: Standard cell culture incubation at 37°C can accelerate the rate of chemical degradation.
-
Media Components: Components within the culture medium, such as amino acids, vitamins, and metal ions, can potentially interact with and degrade BMS-345541.
-
Enzymatic Degradation: If the medium is supplemented with serum, enzymes like esterases and proteases present in the serum can metabolize the compound. Furthermore, the cells themselves can metabolize the compound.
-
Light Exposure: Some compounds are sensitive to light and can undergo photodegradation. It is good practice to protect stock solutions and treated cultures from excessive light exposure.
Q3: I'm observing a decrease in the expected biological effect of BMS-345541 over a multi-day experiment. Could this be a stability issue?
A: Yes, a gradual loss of activity in a long-term experiment is a common indicator of compound instability.[1] Degradation in the culture medium is a primary suspect. To confirm this, it is recommended to assess the stability of BMS-345541 in your specific cell culture medium under your experimental conditions (e.g., 37°C, 5% CO₂).[1]
Q4: What is the mechanism of action of BMS-345541?
A: BMS-345541 is a highly selective inhibitor of IκB kinase (IKK), specifically targeting the IKK-1 and IKK-2 catalytic subunits.[2][3][4][5] By inhibiting IKK, BMS-345541 prevents the phosphorylation of IκBα. This, in turn, blocks the subsequent ubiquitination and proteasomal degradation of IκBα, keeping the NF-κB transcription factor sequestered in the cytoplasm and thereby inhibiting NF-κB-dependent gene transcription.[2][6][7]
Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Solution |
| Variable or inconsistent results between experiments. | Degradation of BMS-345541 stock solution. | Prepare fresh stock solutions of BMS-345541 regularly. Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. Store aliquots at -80°C and protect from light.[1] |
| Precipitate forms when adding BMS-345541 to the cell culture medium. | Poor aqueous solubility of the compound. | Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <0.5%).[1] Prepare working solutions by performing serial dilutions in pre-warmed (37°C) cell culture medium.[8] Adding the compound dropwise while gently vortexing the medium can also improve solubility. |
| Lower than expected potency in cellular assays. | Degradation of BMS-345541 in the culture medium over the incubation period. | Perform a stability study of BMS-345541 in your specific cell culture medium at 37°C over the time course of your experiment.[1][8] If significant degradation is observed, consider replenishing the compound by performing media changes at regular intervals. |
Experimental Protocols
Protocol for Assessing the Stability of BMS-345541 in Cell Culture Media
This protocol provides a general method for evaluating the stability of BMS-345541 in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
BMS-345541
-
High-purity solvent for stock solution (e.g., DMSO)
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, antibiotics)
-
Sterile, low-binding microcentrifuge tubes or a multi-well plate
-
Incubator (37°C, 5% CO₂)
-
Organic solvent for quenching and protein precipitation (e.g., ice-cold acetonitrile (B52724) or methanol)
-
Centrifuge
-
HPLC or LC-MS system
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of BMS-345541 (e.g., 10 mM) in a suitable solvent like DMSO. Ensure the compound is fully dissolved.
-
Spike the Media: Pre-warm your complete cell culture medium to 37°C. Dilute the BMS-345541 stock solution into the pre-warmed medium to the final desired concentration (e.g., 10 µM). Ensure the final solvent concentration is low (typically <0.1%).[8]
-
Aliquot Samples: Dispense the spiked media into sterile, low-binding microcentrifuge tubes or the wells of a multi-well plate, creating separate aliquots for each time point.
-
Time Zero (T=0) Sample: Immediately take an aliquot of the spiked media. This will serve as your T=0 reference point. Process this sample immediately as described in step 6.[8]
-
Incubation: Place the remaining samples in a 37°C incubator with 5% CO₂.
-
Sample Collection and Processing: At each designated time point (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot from the incubator. To stop any further degradation and precipitate proteins, add a threefold excess of an ice-cold organic solvent like acetonitrile or methanol.[8]
-
Protein Precipitation: Vortex the quenched samples and centrifuge at a high speed to pellet the precipitated proteins.
-
Sample Analysis: Carefully transfer the supernatant to a clean tube or an HPLC vial. Analyze the concentration of the parent BMS-345541 in the processed samples using a validated HPLC or LC-MS/MS method.[8]
-
Data Analysis: Calculate the percentage of BMS-345541 remaining at each time point relative to the concentration at T=0. The appearance of new peaks in the chromatogram may indicate the formation of degradation products.[1]
Data Presentation
Table 1: Hypothetical Stability of BMS-345541 in Cell Culture Medium at 37°C
| Time (Hours) | BMS-345541 Remaining (%) |
| 0 | 100 |
| 2 | 98.5 |
| 4 | 95.2 |
| 8 | 88.7 |
| 24 | 70.1 |
| 48 | 55.8 |
Note: This table presents hypothetical data for illustrative purposes. Actual stability will depend on the specific experimental conditions.
Visualizations
Caption: BMS-345541 inhibits the NF-κB signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. BMS-345541 is a highly selective inhibitor of I kappa B kinase that binds at an allosteric site of the enzyme and blocks NF-kappa B-dependent transcription in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BMS-345541 Is a Highly Selective Inhibitor of IκB Kinase That Binds at an Allosteric Site of the Enzyme and Blocks NF-κB-dependent Transcription in Mice* | Semantic Scholar [semanticscholar.org]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. oncotarget.com [oncotarget.com]
- 7. IKK inhibition by BMS-345541 suppresses breast tumorigenesis and metastases by targeting GD2+ cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Managing BMS-345541-Induced Side Effects in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing side effects associated with the use of BMS-345541 in animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guides
This section provides practical guidance for identifying and mitigating common and potential side effects of BMS-345541 administration in animal models.
Issue 1: Weight Loss in Treated Animals
Question: We are observing significant, dose-dependent weight loss in our mice treated with BMS-345541. How should we manage this?
Answer:
Dose-dependent weight loss is a documented side effect of BMS-345541 in mice.[1] Management should focus on supportive care and careful monitoring.
Monitoring:
-
Frequency: Weigh the animals daily, preferably at the same time each day.
-
Body Condition Scoring (BCS): In addition to body weight, perform daily body condition scoring to assess the animal's overall health and fat/muscle reserves.
-
Food and Water Intake: Monitor daily food and water consumption to identify potential causes of weight loss, such as anorexia or dehydration.
Management Strategies:
-
Nutritional Support:
-
Provide highly palatable, energy-dense supplemental food, such as hydrogels or nutritional pastes.
-
Ensure easy access to food and water by placing it on the cage floor.
-
-
Hydration:
-
If dehydration is suspected, administer subcutaneous fluids (e.g., sterile saline or Lactated Ringer's solution) as per veterinary guidance.
-
-
Dose Adjustment:
-
If weight loss exceeds 15-20% of the baseline body weight, or if there are other signs of distress, consider a dose reduction or temporary cessation of treatment in consultation with the study director and veterinarian.
-
-
Environmental Enrichment:
-
Provide nesting material and ensure appropriate cage temperatures to reduce stress and metabolic demands.
-
Issue 2: Potential for Gastrointestinal (GI) Toxicity
Question: Although not explicitly documented for BMS-345541, we are concerned about potential gastrointestinal side effects, as seen with other kinase inhibitors. What signs should we look for and how can we manage them?
Answer:
While specific GI toxicity data for BMS-345541 is limited, it is prudent to monitor for such effects based on the broader class of kinase inhibitors.
Signs to Monitor:
-
Diarrhea: Observe for changes in fecal consistency and frequency.
-
Dehydration: Check for skin tenting, sunken eyes, and reduced urine output.
-
Reduced Fecal Output: This could indicate anorexia or constipation.
-
Changes in Appearance: Look for a ruffled coat or hunched posture, which can indicate abdominal discomfort.
Management Strategies:
-
Supportive Care:
-
For diarrhea, ensure adequate hydration with subcutaneous fluids.
-
Anti-diarrheal medications may be considered, but only under veterinary supervision, as they can sometimes worsen certain conditions.
-
-
Dietary Modifications:
-
Provide a soft, easily digestible diet.
-
-
Dose Interruption:
-
If severe GI signs develop, a temporary interruption of BMS-345541 administration may be necessary to allow for recovery.
-
Issue 3: Potential for Hematological Side Effects
Question: What is the likelihood of hematological toxicity with BMS-345541, and how should we monitor for it?
Answer:
Monitoring Plan:
-
Baseline and Follow-up Bloodwork:
-
Collect a baseline blood sample before the start of the study.
-
Perform complete blood counts (CBCs) at regular intervals during the study (e.g., weekly or bi-weekly) and at termination.
-
-
Key Parameters to Watch:
-
Anemia: Decreased red blood cell count, hemoglobin, and hematocrit.
-
Neutropenia: Reduced neutrophil count, which can increase susceptibility to infection.
-
Thrombocytopenia: Low platelet count, which can lead to bleeding.
-
Management Strategies:
-
Supportive Care:
-
In cases of severe anemia, a blood transfusion may be required.
-
For severe neutropenia, prophylactic antibiotics may be considered to prevent infections. These interventions should be guided by a veterinarian.
-
-
Dose Modification:
-
Significant hematological abnormalities may necessitate a reduction in the BMS-345541 dose or a temporary halt in treatment.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of BMS-345541?
A1: BMS-345541 is a highly selective inhibitor of the catalytic subunits of IκB kinase (IKK), particularly IKK-β.[2][3] By inhibiting IKK, it blocks the phosphorylation of IκBα, which in turn prevents the activation and nuclear translocation of the transcription factor NF-κB.[2][3] NF-κB plays a crucial role in inflammation, cell survival, and proliferation, making its inhibition a target for various diseases, including cancer and inflammatory disorders.
Q2: What is a typical vehicle for in vivo administration of BMS-345541?
A2: While specific formulation details are not always provided in publications, a common approach for administering similar small molecule inhibitors in preclinical studies involves creating a suspension or solution suitable for oral gavage or intraperitoneal injection. A frequently used vehicle for oral administration is a mixture of sterile water with a small percentage of a surfactant like Tween 80 to aid in solubilization. For any in vivo study, it is critical to perform vehicle-only controls to assess any effects of the administration vehicle itself.
Q3: Are there any known organ-specific toxicities for BMS-345541?
A3: Published preclinical studies on BMS-345541 have not detailed specific organ toxicities. The most consistently reported side effect is dose-dependent weight loss.[1] However, based on the mechanism of IKK inhibition and findings with other IKK inhibitors, it is advisable to monitor for potential liver and intestinal effects.[4] Routine histopathological examination of major organs at the end of a study is recommended to identify any potential target organ toxicity.
Q4: How should we establish a humane endpoint for our study with BMS-345541?
A4: Humane endpoints should be established prior to the start of the study and should be in accordance with your institution's animal care and use committee (IACUC) guidelines. For studies involving BMS-345541, humane endpoints should include:
-
Weight Loss: A defined percentage of body weight loss (e.g., >20%) that triggers euthanasia.
-
Body Condition Score: A BCS below a certain threshold (e.g., 1 or 1.5).
-
Clinical Signs: Severe lethargy, non-responsiveness, inability to access food or water, persistent and severe diarrhea, or other signs of significant distress.
-
Tumor Burden (if applicable): In oncology studies, tumor size should not exceed a predetermined limit that impacts the animal's well-being.
Data Presentation
Table 1: Dose-Dependent Weight Loss in Mice Treated with BMS-345541
| Dosage of BMS-345541 (mg/kg) | Average Body Weight Loss (%) |
| 0 (Vehicle) | 3 |
| 10 | 5 |
| 25 | 9 |
| 75 | 14 |
Data summarized from a study in melanoma tumor-bearing mice.[1]
Experimental Protocols
Protocol 1: Monitoring and Management of Weight Loss in Mice
-
Baseline Measurement: Record the body weight and body condition score (BCS) of each mouse for 3 consecutive days before the first dose of BMS-345541 to establish a stable baseline.
-
Daily Monitoring:
-
Weigh each mouse daily at a consistent time.
-
Perform a visual and tactile assessment to determine the BCS (on a scale of 1-5).
-
Visually inspect the animal for any clinical signs of toxicity (e.g., ruffled fur, hunched posture, lethargy).
-
Measure and record daily food and water consumption per cage.
-
-
Intervention Thresholds:
-
Nutritional Support: If an animal loses more than 10% of its baseline body weight, provide supplemental nutrition (e.g., a highly palatable, energy-dense gel or paste) on the cage floor.
-
Hydration Support: If signs of dehydration are observed (e.g., skin tenting), administer 1-2 mL of sterile 0.9% saline subcutaneously.
-
Dose Modification/Cessation: If an animal's body weight loss exceeds 15-20% of baseline, or if the BCS drops to 1.5 or below, consult with the study director and veterinarian to consider a dose reduction or temporary cessation of treatment.
-
Humane Endpoint: Euthanize any animal that meets the pre-defined humane endpoints for the study.
-
-
Record Keeping: Meticulously document all observations, measurements, and interventions for each animal.
Mandatory Visualization
Caption: Mechanism of action of BMS-345541 in the NF-κB signaling pathway.
Caption: Experimental workflow for the daily monitoring and management of side effects.
References
- 1. BMS-345541Targets Inhibitor of κB Kinase and Induces Apoptosis in Melanoma: Involvement of Nuclear Factor κB and Mitochondria Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BMS-345541 targets inhibitor of kappaB kinase and induces apoptosis in melanoma: involvement of nuclear factor kappaB and mitochondria pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BMS-345541 is a highly selective inhibitor of I kappa B kinase that binds at an allosteric site of the enzyme and blocks NF-kappa B-dependent transcription in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory Kappa B Kinase α (IKKα) Inhibitors That Recapitulate Their Selectivity in Cells against Isoform-Related Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: BMS-345541
This guide provides troubleshooting information and frequently asked questions for researchers using BMS-345541, a selective inhibitor of IκB kinase (IKK).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for BMS-345541?
A1: BMS-345541 is a potent and highly selective allosteric inhibitor of the catalytic subunits of IκB kinase (IKK), specifically IKK-1 (IKKα) and IKK-2 (IKKβ).[1][2] It binds to an allosteric site on these enzymes, rather than the ATP-binding site, to prevent the phosphorylation of IκBα.[1][3] This inhibition blocks the subsequent ubiquitination and degradation of IκBα, thereby preventing the nuclear translocation and activation of the NF-κB transcription factor.[1][3]
Q2: How selective is BMS-345541 for IKK over other kinases?
A2: BMS-345541 demonstrates high selectivity for IKK. It shows significantly greater potency for IKK-2 over IKK-1.[1][4] In a kinase panel screen, the compound did not inhibit 15 other kinases, indicating a narrow target profile.[1][2][3] Furthermore, studies have shown that BMS-345541 does not affect other major signaling pathways, such as those involving c-Jun and STAT3 phosphorylation or the activation of mitogen-activated protein kinase-activated protein kinase 2 (MAPKAP K2).[1][5]
Q3: My experiment shows changes in apoptosis-related proteins after treatment with BMS-345541. Is this a direct, off-target effect on the apoptosis pathway?
A3: The induction of apoptosis is a known downstream consequence of inhibiting the IKK/NF-κB pathway, which is the primary, on-target effect of BMS-345541.[6][7] The NF-κB pathway regulates the expression of numerous anti-apoptotic proteins (e.g., Bcl-2). By inhibiting NF-κB, BMS-345541 can downregulate these survival signals, leading to mitochondria-mediated apoptosis.[6][7] This is generally not considered an off-target effect. One study ruled out direct action on mitochondria by showing the compound did not induce cytochrome c release from isolated mitochondria.[6]
Q4: I am observing unexpected cellular effects that do not seem to be related to NF-κB. Could this be an off-target effect of BMS-345541?
A4: While BMS-345541 is highly selective, no inhibitor is completely specific, especially at high concentrations. The initial characterization showed no effect on several other major signaling pathways like c-Jun, STAT3, and MAPKAP K2.[1][5] If you observe unexpected effects, it is crucial to verify that they are not due to experimental variables and to confirm the on-target activity of the compound in your system. See the troubleshooting guide below for steps to investigate these findings.
Quantitative Data: Inhibitor Potency
The following table summarizes the reported IC50 values for BMS-345541 against its primary targets.
| Target | IC50 Value (in vitro) | Cell-based Potency (IκBα phosphorylation) | Notes |
| IKK-2 (IKKβ) | 0.3 µM | ~4 µM | BMS-345541 is approximately 13-fold more selective for IKK-2 over IKK-1.[1][4] |
| IKK-1 (IKKα) | 4 µM | ~4 µM | The compound binds to an allosteric site on both kinases.[1][2][4] |
BMS-345541 was found to have no inhibitory activity against a panel of 15 other kinases.[1][2]
Visualizing Signaling and Experimental Workflows
Caption: Canonical NF-κB signaling pathway showing inhibition by BMS-345541.
Caption: Troubleshooting workflow for unexpected results with BMS-345541.
Troubleshooting Guide
Issue 1: I'm not seeing the expected inhibition of NF-κB activity.
-
Possible Cause 1: Compound Inactivity: The compound may have degraded. Ensure it has been stored correctly (typically at -20°C or -80°C, protected from light). Prepare fresh stock solutions in an appropriate solvent like DMSO.
-
Possible Cause 2: Insufficient Concentration: The effective concentration can vary between cell lines. Perform a dose-response experiment to determine the optimal concentration for your specific model. A typical starting range for cell-based assays is 1-10 µM.[6][8]
-
Possible Cause 3: Assay Method: Confirm that your readout for NF-κB activity is robust. The most direct method is to measure the phosphorylation of IκBα via Western blot. A decrease in phosphorylated IκBα (Ser32/36) upon stimulation (e.g., with TNFα or LPS) in the presence of BMS-345541 confirms on-target activity.
Issue 2: I'm observing effects on a signaling pathway thought to be unrelated to NF-κB (e.g., a MAPK pathway).
-
Step 1: Verify On-Target Engagement: First, confirm that BMS-345541 is inhibiting the NF-κB pathway at the concentration used. Use the Western blot protocol below to check for reduced IκBα phosphorylation. If the NF-κB pathway is not inhibited, the observed effects are unlikely to be caused by BMS-345541.
-
Step 2: Evaluate Compound Concentration: High concentrations of any inhibitor increase the risk of off-target effects. The IC50 for IKK-2 is 0.3 µM, but cellular potency is lower (~4 µM).[1][4] If you are using concentrations significantly above 10 µM, consider if a lower dose could achieve the desired IKK inhibition without the confounding effects.
-
Step 3: Use Orthogonal Approaches: To confirm that the observed phenotype is due to IKK inhibition and not a compound-specific off-target effect, use an alternative method to block the NF-κB pathway, such as a different IKK inhibitor with a distinct chemical structure or siRNA/shRNA knockdown of IKKβ or p65/RelA. If the phenotype is replicated, it is likely a true consequence of NF-κB pathway inhibition.
-
Step 4: Review Existing Data: Published data shows BMS-345541 does not affect c-Jun phosphorylation (a downstream target of the JNK/MAPK pathway) or MAPKAP K2 activation.[1][5] This makes a direct off-target effect on these pathways less likely, but not impossible in every cellular context.
Key Experimental Protocols
Protocol 1: Western Blot for IκBα Phosphorylation (On-Target Activity Check)
This protocol verifies that BMS-345541 is actively inhibiting IKK in your cell model.
-
Cell Culture and Treatment: Plate cells to be 70-80% confluent on the day of the experiment.
-
Pre-treatment: Pre-incubate cells with BMS-345541 at desired concentrations (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 1-2 hours.
-
Stimulation: Add a known NF-κB activator, such as TNFα (10 ng/mL) or LPS (1 µg/mL), and incubate for 15-30 minutes. Include an unstimulated control group.
-
Lysis: Immediately place plates on ice, wash cells twice with ice-cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against phosphorylated IκBα (e.g., Ser32) overnight at 4°C.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Probe for total IκBα and a loading control (e.g., β-actin or GAPDH) on the same membrane or a parallel blot.
-
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate. A successful on-target effect is demonstrated by a reduction in the p-IκBα signal in the stimulated, BMS-345541-treated samples compared to the stimulated, vehicle-treated samples.
Protocol 2: In Vitro IKK Kinase Assay
This biochemical assay directly measures the enzymatic activity of IKK and its inhibition by BMS-345541.
-
Reagents:
-
Recombinant active IKK-1 or IKK-2 enzyme.
-
Kinase substrate (e.g., a GST-IκBα peptide).
-
Kinase assay buffer.
-
ATP (often radiolabeled [γ-³²P]ATP for traditional assays, or unlabeled for ADP-detection assays).[6]
-
BMS-345541 serial dilutions.
-
-
Reaction Setup: In a microplate, combine the IKK enzyme, kinase buffer, and varying concentrations of BMS-345541 or vehicle control. Allow pre-incubation for ~15 minutes.
-
Initiate Reaction: Add the kinase substrate and ATP to start the reaction. Incubate for a defined period (e.g., 30-60 minutes) at 30°C or room temperature.
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA).
-
Detection:
-
Radiometric Method: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Non-Radiometric Method (e.g., Transcreener® ADP² Assay): Measure the amount of ADP produced using a fluorescence-based detection reagent that specifically measures ADP over ATP.[9]
-
-
Data Analysis: Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
References
- 1. BMS-345541 is a highly selective inhibitor of I kappa B kinase that binds at an allosteric site of the enzyme and blocks NF-kappa B-dependent transcription in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BMS 345541 | IκB Kinase | Tocris Bioscience [tocris.com]
- 3. BMS-345541 Is a Highly Selective Inhibitor of IκB Kinase That Binds at an Allosteric Site of the Enzyme and Blocks NF-κB-dependent Transcription in Mice* | Semantic Scholar [semanticscholar.org]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. BMS-345541Targets Inhibitor of κB Kinase and Induces Apoptosis in Melanoma: Involvement of Nuclear Factor κB and Mitochondria Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BMS-345541 targets inhibitor of kappaB kinase and induces apoptosis in melanoma: involvement of nuclear factor kappaB and mitochondria pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bellbrooklabs.com [bellbrooklabs.com]
Why are my western blot results inconsistent after BMS-345541 treatment?
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent Western blot results after treatment with the IKK inhibitor, BMS-345541.
Frequently Asked Questions (FAQs)
Q1: What is BMS-345541 and what is its primary target?
BMS-345541 is a highly selective, allosteric inhibitor of the IκB kinase (IKK) complex, with greater potency for IKKβ (IKK-2) over IKKα (IKK-1).[1] Its primary mechanism of action is to block the phosphorylation of IκBα, which prevents the activation of the NF-κB signaling pathway.[1]
Q2: What are the expected results in a Western blot after successful BMS-345541 treatment?
Following effective BMS-345541 treatment and subsequent stimulation of the NF-κB pathway (e.g., with TNFα or LPS), you should observe:
-
A decrease in the phosphorylation of IKKβ (at Ser177/181).
-
A significant reduction in the phosphorylation of IκBα (at Ser32/36).[2]
-
An accumulation of total IκBα protein, as its degradation is inhibited.
-
A decrease in the phosphorylation of the p65 subunit of NF-κB (at Ser536).
-
Reduced nuclear translocation of p65.
Q3: At what concentration and for how long should I treat my cells with BMS-345541?
The optimal concentration and treatment time for BMS-345541 can vary depending on the cell line and the specific experimental conditions. It is recommended to perform a dose-response and time-course experiment to determine the most effective conditions for your specific model. However, published studies have shown effective inhibition of IκBα phosphorylation at concentrations ranging from 0.1 µM to 10 µM, with pre-treatment times typically ranging from 1 to 4 hours before stimulation.[3][4]
Troubleshooting Inconsistent Western Blot Results
Problem 1: No change or an increase in p-IκBα or p-p65 levels after BMS-345541 treatment.
This is a common issue that can arise from several factors. Below is a troubleshooting guide to help you identify the potential cause.
| Potential Cause | Recommended Solution |
| Inactive Inhibitor | BMS-345541 may have degraded due to improper storage. Ensure it is stored at -20°C and protected from light. Prepare fresh stock solutions in DMSO for each experiment. |
| Suboptimal Concentration or Incubation Time | The concentration of BMS-345541 may be too low, or the incubation time may be too short to effectively inhibit IKK activity in your specific cell line. Perform a dose-response experiment (e.g., 0.1, 1, 5, 10 µM) and a time-course experiment (e.g., 1, 2, 4, 6 hours) to determine the optimal conditions. |
| Cell Line Insensitivity | Some cell lines may be less sensitive to BMS-345541. Verify the expression and activity of the IKK/NF-κB pathway in your cell line. |
| Incorrect Antibody | Ensure you are using a high-quality, validated antibody specific for the phosphorylated form of your target protein (e.g., phospho-IκBα Ser32/36). |
| High Basal NF-κB Activity | Some cell lines, particularly cancer cells, have constitutively active NF-κB signaling. This may require a higher concentration of BMS-345541 or a longer incubation time to see a significant inhibitory effect. |
Problem 2: Unexpected bands or changes in housekeeping protein levels.
Inconsistent or unexpected results can also be due to off-target effects of the inhibitor or instability of loading controls.
| Potential Cause | Recommended Solution |
| Off-Target Effects | Although BMS-345541 is highly selective for IKK, at higher concentrations, off-target effects on other kinases cannot be entirely ruled out.[1] This could lead to unexpected phosphorylation events and the appearance of non-specific bands. Use the lowest effective concentration of the inhibitor determined from your dose-response experiments. |
| Housekeeping Protein Instability | The expression of commonly used housekeeping proteins like GAPDH, β-actin, and β-tubulin can be affected by experimental conditions, including drug treatments.[5][6][7] It is crucial to validate your housekeeping protein to ensure its expression remains constant across all treatment groups. Consider using a total protein stain (e.g., Ponceau S) as an alternative loading control.[8] |
| Protein Degradation | Kinase inhibitors can sometimes induce apoptosis or other cellular processes that lead to protein degradation.[9] Ensure that your lysis buffer contains a fresh cocktail of protease and phosphatase inhibitors. Perform a cell viability assay to assess if the inhibitor concentration used is causing significant cell death. |
| Antibody Cross-Reactivity | The primary or secondary antibodies may be cross-reacting with other proteins, leading to the appearance of non-specific bands. Run a control lane with only the secondary antibody to check for non-specific binding. |
Data Presentation: Inhibitory Concentrations of BMS-345541
The following table summarizes the half-maximal inhibitory concentrations (IC50) of BMS-345541 for IKK1 and IKK2, as well as its effective concentration for inhibiting cytokine production in a cellular context.
| Target | IC50 / Effective Concentration | Assay Condition | Reference |
| IKK-1 | 4 µM | Cell-free assay | [1] |
| IKK-2 | 0.3 µM | Cell-free assay | [1] |
| LPS-stimulated cytokine production (TNFα, IL-1β, IL-8, IL-6) | 1-5 µM | THP-1 cells | [1][10] |
Experimental Protocols
Detailed Western Blot Protocol for Analyzing the NF-κB Pathway
This protocol provides a step-by-step guide for performing a Western blot to analyze the phosphorylation status of key proteins in the NF-κB pathway following BMS-345541 treatment.
1. Cell Culture and Treatment:
-
Seed cells (e.g., HeLa, A549, or your cell line of interest) in 6-well plates and grow to 70-80% confluency.
-
Pre-treat the cells with the desired concentrations of BMS-345541 (or vehicle control, e.g., DMSO) for the optimized duration (e.g., 2 hours).
-
Stimulate the NF-κB pathway by adding an appropriate agonist (e.g., 20 ng/mL TNFα for 15-30 minutes or 1 µg/mL LPS for 30-60 minutes).
2. Cell Lysis:
-
After treatment, place the culture plates on ice and wash the cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant to a new pre-chilled tube.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
4. Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X and boil at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a 10% or 12% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
6. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-IκBα, anti-IκBα, anti-phospho-p65, anti-p65) diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
7. Detection and Analysis:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using densitometry software. Normalize the intensity of the phospho-protein to the total protein and/or a validated housekeeping protein.
Visualizing Key Processes
Caption: The NF-κB signaling pathway and the inhibitory action of BMS-345541.
Caption: A typical experimental workflow for Western blot analysis.
Caption: A decision tree for troubleshooting inconsistent Western blot results.
References
- 1. BMS-345541 is a highly selective inhibitor of I kappa B kinase that binds at an allosteric site of the enzyme and blocks NF-kappa B-dependent transcription in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. IKK inhibition by BMS-345541 suppresses breast tumorigenesis and metastases by targeting GD2+ cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. licorbio.com [licorbio.com]
- 6. Avoiding pitfalls of internal controls: validation of reference genes for analysis by qRT-PCR and Western blot throughout rat retinal development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Avoiding Pitfalls of Internal Controls: Validation of Reference Genes for Analysis by qRT-PCR and Western Blot throughout Rat Retinal Development | PLOS One [journals.plos.org]
- 8. bio-rad.com [bio-rad.com]
- 9. BMS-345541 targets inhibitor of kappaB kinase and induces apoptosis in melanoma: involvement of nuclear factor kappaB and mitochondria pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
Validation & Comparative
Validating BMS-345541 Results: A Comparative Guide to IKKα and IKKβ siRNA Knockdown
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of a Small Molecule Inhibitor and Genetic Knockdown for Targeting the NF-κB Pathway.
This guide provides a comprehensive comparison of the pharmacological inhibitor BMS-345541 with the genetic knockdown of its primary targets, IKKα (IKK1) and IKKβ (IKK2), using small interfering RNA (siRNA). The data and protocols presented herein are designed to assist researchers in validating experimental results and understanding the specific roles of IKKα and IKKβ in the NF-κB signaling cascade.
Executive Summary
BMS-345541 is a selective, allosteric inhibitor of the IκB kinase (IKK) complex, demonstrating a higher potency for IKKβ over IKKα.[1][2][3] This inhibitor has been widely used to probe the function of the canonical NF-κB pathway. To validate the specificity and on-target effects of BMS-345541, siRNA-mediated knockdown of IKKα and IKKβ serves as a crucial genetic approach. This guide outlines the comparative efficacy, experimental methodologies, and signaling pathways involved in both techniques.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data on the inhibitory effects of BMS-345541 and the knockdown efficiency of IKKα and IKKβ siRNA from various studies. It is important to note that the experimental conditions (e.g., cell lines, stimulation methods) may vary between the studies cited for the inhibitor and the siRNA knockdowns, warranting careful interpretation when making direct comparisons.
Table 1: Inhibitory Activity of BMS-345541
| Parameter | Target | Value | Cell Type/System | Reference |
| IC₅₀ | IKKβ (IKK2) | 0.3 µM | Cell-free assay | [1][2][3] |
| IC₅₀ | IKKα (IKK1) | 4 µM | Cell-free assay | [1][2][3] |
| IC₅₀ | IκBα Phosphorylation | ~4 µM | THP-1 cells | [2] |
| Inhibition of NF-κB Luciferase Activity | Constitutive | 75% reduction at 1 µM | SK-MEL-5 melanoma cells | [4] |
| Inhibition of IKK Activity | Constitutive | 76% reduction at 10 µM | SK-MEL-5 melanoma cells | [2] |
Table 2: Effects of IKKα and IKKβ siRNA Knockdown on NF-κB Signaling
| siRNA Target | Downstream Effect | Observation | Cell Line | Reference |
| IKKα | p-IκBα (Ser32/36) | Partial reduction | UM-SCC1 | [5] |
| IKKβ | p-IκBα (Ser32/36) | Strong reduction | UM-SCC1 | [5] |
| IKKα + IKKβ | p-IκBα (Ser32/36) | Complete inhibition | UM-SCC1 | [5] |
| IKKα | Nuclear RelB | Preferential inhibition | UM-SCC1 | [5] |
| IKKβ | p100/p52 mRNA and protein | Strong inhibition | UM-SCC1 | [5] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and aid in experimental design.
BMS-345541 Treatment Protocol
Objective: To inhibit IKK activity in cultured cells using BMS-345541.
Materials:
-
BMS-345541 (hydrochloride salt)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cell culture medium appropriate for the cell line
-
Cultured cells of interest
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of BMS-345541 (e.g., 10 mM) in sterile DMSO. Store at -20°C.
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Treatment:
-
Thaw the BMS-345541 stock solution.
-
Prepare working concentrations by diluting the stock solution in a fresh cell culture medium. A typical final concentration range for BMS-345541 is 1-10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest BMS-345541 treatment.
-
Remove the old medium from the cells and replace it with the medium containing the desired concentration of BMS-345541 or vehicle control.
-
-
Incubation: Incubate the cells for the desired period (e.g., 1-24 hours) under standard cell culture conditions.
-
Downstream Analysis: Following incubation, harvest the cells for downstream analysis, such as western blotting for phosphorylated IκBα or a reporter assay for NF-κB activity.
IKKα and IKKβ siRNA Knockdown Protocol
Objective: To specifically reduce the expression of IKKα and/or IKKβ in cultured cells using siRNA.
Materials:
-
Validated siRNA sequences for IKKα and IKKβ
-
Non-targeting (scrambled) control siRNA
-
Lipofection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
Antibiotic-free cell culture medium
-
Cultured cells of interest
Procedure:
-
Cell Seeding: The day before transfection, seed cells in antibiotic-free medium so that they are 30-50% confluent at the time of transfection.
-
siRNA-Lipofection Reagent Complex Formation:
-
For each well to be transfected, dilute the required amount of siRNA (e.g., 20 pmol) in Opti-MEM™.
-
In a separate tube, dilute the lipofection reagent in Opti-MEM™ according to the manufacturer's instructions.
-
Combine the diluted siRNA and the diluted lipofection reagent. Mix gently and incubate for 5-20 minutes at room temperature to allow for complex formation.
-
-
Transfection:
-
Add the siRNA-lipofection reagent complexes to the cells.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells for 24-72 hours under standard cell culture conditions. The optimal incubation time should be determined empirically to achieve maximal knockdown.
-
Validation and Downstream Analysis:
-
After incubation, harvest the cells.
-
Validate the knockdown efficiency by measuring IKKα and IKKβ mRNA (by qRT-PCR) or protein (by western blot) levels.
-
Perform downstream functional assays to assess the effect of the knockdown on the NF-κB pathway.
-
Western Blot for IKKα, IKKβ, and Phospho-IκBα
Objective: To detect the protein levels of IKKα, IKKβ, and phosphorylated IκBα following treatment with BMS-345541 or siRNA knockdown.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-IKKα, anti-IKKβ, anti-phospho-IκBα, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Lyse the treated or transfected cells on ice using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to compare protein levels between different conditions.
Mandatory Visualization
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Canonical NF-κB signaling pathway with points of inhibition.
Caption: Comparative experimental workflow for BMS-345541 and siRNA.
Concluding Remarks
References
- 1. BMS-345541 is a highly selective inhibitor of I kappa B kinase that binds at an allosteric site of the enzyme and blocks NF-kappa B-dependent transcription in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BMS-345541Targets Inhibitor of κB Kinase and Induces Apoptosis in Melanoma: Involvement of Nuclear Factor κB and Mitochondria Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide: BMS-345541 vs. Bortezomib for Inducing Apoptosis in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two potent anti-cancer agents, BMS-345541 and bortezomib (B1684674), focusing on their mechanisms for inducing apoptosis in cancer cells. We present a synthesis of experimental data to highlight their differential efficacy and modes of action, offering valuable insights for preclinical and clinical research.
At a Glance: Key Differences in Apoptotic Induction
| Feature | BMS-345541 | Bortezomib |
| Primary Target | IκB Kinase (IKK) | 26S Proteasome |
| Apoptosis Mechanism | Mitochondria-mediated, largely caspase-independent | ER stress and mitochondria-mediated, caspase-dependent |
| Key Signaling Pathway | Inhibition of NF-κB | Inhibition of proteasome activity, leading to accumulation of pro-apoptotic factors |
| Reported Efficacy | Demonstrated potent apoptosis induction in melanoma cells | Broad anti-tumor activity against various malignancies |
Quantitative Analysis of Apoptotic Efficacy
Direct comparative studies providing head-to-head IC50 values for apoptosis induction by BMS-345541 and bortezomib in the same cancer cell lines are limited. However, data from individual and comparative studies allow for an assessment of their respective potencies.
Table 1: In Vivo Tumor Growth Inhibition in Melanoma Xenografts
Data from a study utilizing bortezomib as a control for evaluating BMS-345541 in human melanoma xenografts provides a direct comparison of their in vivo anti-tumor activity.[1]
| Compound | Dosage | Tumor Growth Inhibition (%) |
| BMS-345541 | 75 mg/kg, daily | 86% (SK-MEL-5), 69% (A375), 67% (Hs 294T) |
| Bortezomib | 1.25 mg/kg, twice a week | 71% (SK-MEL-5) |
Table 2: Apoptosis Induction by BMS-345541 in SK-MEL-5 Melanoma Cells
The following data illustrates the concentration-dependent induction of apoptosis by BMS-345541.[2]
| BMS-345541 Concentration | Percentage of Apoptotic Cells (%) |
| 1 µmol/L | 44 |
| 10 µmol/L | 73 |
| 100 µmol/L | 87 |
Table 3: Caspase-3 Activity in Response to BMS-345541 in SK-MEL-5 Melanoma Cells
This table highlights the modest, though present, activation of caspase-3 by BMS-345541, suggesting a largely caspase-independent mechanism.[2]
| Treatment | Specific Caspase-3 Activity (pmol/min/µg protein) |
| Vehicle (DMSO) | 0.27 ± 0.075 |
| 10 µmol/L BMS-345541 | 1.6 ± 0.092 |
| 10 µmol/L BMS-345541 + 50 µmol/L Z-VAD-fmk | 0.44 ± 0.035 |
Table 4: IC50 Values for Bortezomib in Various Cancer Cell Lines
While not a direct comparison, these values provide context for the apoptotic potency of bortezomib.
| Cell Line | Cancer Type | IC50 for Cell Viability/Apoptosis | Reference |
| ANBL-6, RPMI 8226 | Multiple Myeloma | 5-10 nM (significant apoptosis induction) | [3] |
| A2058 | Melanoma | 23.07 ± 2.41 nM | [4] |
| U266 | Myeloma | 1.45 ± 0.06 nM | [4] |
Signaling Pathways and Mechanisms of Action
BMS-345541 and bortezomib induce apoptosis through distinct signaling cascades.
BMS-345541: As a selective inhibitor of IκB kinase (IKK), BMS-345541 blocks the activation of the NF-κB signaling pathway.[1][2] This inhibition leads to a decrease in the expression of anti-apoptotic proteins regulated by NF-κB. The primary mechanism of apoptosis induction is through the mitochondrial pathway, characterized by a decreased Bcl-2/Bax ratio, loss of mitochondrial membrane potential, and the release of apoptosis-inducing factor (AIF).[2] The process is largely independent of caspases.[1][2]
Bortezomib: This drug is a potent and reversible inhibitor of the 26S proteasome.[5] Inhibition of the proteasome leads to the accumulation of ubiquitinated proteins, including pro-apoptotic factors and the inhibitor of NF-κB, IκBα. This disruption of protein homeostasis induces endoplasmic reticulum (ER) stress and activates the unfolded protein response (UPR).[6] Bortezomib-induced apoptosis is mediated through both the intrinsic (mitochondrial) and extrinsic pathways, involving the activation of caspases, including caspase-3, -8, and -9, and the cleavage of PARP.[6][7]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are representative protocols for key assays used to assess apoptosis.
General Experimental Workflow for Apoptosis Assays
1. Cell Viability and Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation:
-
Seed cancer cells (e.g., SK-MEL-5) in 6-well plates and culture to 70-80% confluency.
-
Treat cells with varying concentrations of BMS-345541 or bortezomib for the desired time (e.g., 24, 48 hours). Include a vehicle-treated control.
-
Harvest cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
-
Staining:
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI staining solutions.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
-
2. Caspase-3 Activity Assay (Colorimetric)
This assay measures the activity of caspase-3, a key executioner caspase.
-
Cell Lysate Preparation:
-
Treat and harvest cells as described above.
-
Lyse the cells in a chilled lysis buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Assay Procedure:
-
Determine the protein concentration of the cell lysates.
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Add the caspase-3 substrate (e.g., Ac-DEVD-pNA).
-
Incubate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the fold-increase in caspase-3 activity relative to the untreated control.
-
3. Western Blot Analysis for Apoptotic Markers
This technique is used to detect changes in the expression levels of key apoptotic proteins.
-
Protein Extraction and Quantification:
-
Prepare cell lysates as described for the caspase activity assay.
-
Quantify protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., Bcl-2, Bax, cleaved PARP, cleaved caspase-3) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Conclusion
BMS-345541 and bortezomib represent two distinct and effective strategies for inducing apoptosis in cancer cells. BMS-345541, through its targeted inhibition of IKK and the NF-κB pathway, triggers a primarily caspase-independent mitochondrial apoptotic cascade. In contrast, bortezomib's broad inhibition of the proteasome leads to a more complex and widespread cellular stress response, culminating in caspase-dependent apoptosis. The choice between these agents in a therapeutic context will likely depend on the specific molecular characteristics of the cancer, including the status of the NF-κB pathway and the cellular machinery governing protein homeostasis. Further direct comparative studies are warranted to fully elucidate their relative potencies and to identify predictive biomarkers for patient stratification.
References
- 1. BMS-345541 targets inhibitor of kappaB kinase and induces apoptosis in melanoma: involvement of nuclear factor kappaB and mitochondria pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BMS-345541Targets Inhibitor of κB Kinase and Induces Apoptosis in Melanoma: Involvement of Nuclear Factor κB and Mitochondria Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bortezomib Targets Sp Transcription Factors in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Potential usage of proteasome inhibitor bortezomib (Velcade, PS-341) in the treatment of metastatic melanoma: basic and clinical aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bortezomib/proteasome inhibitor triggers both apoptosis and autophagy-dependent pathways in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bortezomib as an antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of IKK Inhibitors: BMS-345541 vs. TPCA-1 in Arthritis Models
In the landscape of therapeutic development for inflammatory diseases such as rheumatoid arthritis, the inhibition of the NF-κB signaling pathway has been a focal point of research. Central to this pathway is the IκB kinase (IKK) complex, particularly its IKKβ subunit, which has emerged as a critical target for small molecule inhibitors. This guide provides a detailed, data-driven comparison of two prominent IKKβ inhibitors, BMS-345541 and TPCA-1, evaluating their performance in preclinical arthritis models.
This objective analysis is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of the biochemical potency, cellular activity, and in vivo efficacy of these two compounds. By presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing key pathways and workflows, this guide aims to facilitate informed decisions in the selection and application of these research tools.
Biochemical and Cellular Performance: A Data-Driven Comparison
BMS-345541 and TPCA-1 are both potent inhibitors of the IKK complex, with a notable selectivity for the IKKβ (IKK-2) subunit over the IKKα (IKK-1) subunit.[1][2] TPCA-1, however, demonstrates significantly higher potency against IKKβ in cell-free assays.[2][3][4] This difference in potency is also reflected in cellular assays, where TPCA-1 inhibits the production of pro-inflammatory cytokines at nanomolar concentrations, whereas BMS-345541 exhibits activity in the low micromolar range.[1][4]
BMS-345541 is characterized as a highly selective, allosteric inhibitor that is not competitive with ATP.[1][5][6] In contrast, TPCA-1 is an ATP-competitive inhibitor.[2][7] This fundamental difference in their mechanism of action can have implications for their specificity and potential for off-target effects.
Table 1: In Vitro Inhibitory Activity of BMS-345541 and TPCA-1
| Parameter | BMS-345541 | TPCA-1 |
| Target | IKKβ (IKK-2) and IKKα (IKK-1) | IKKβ (IKK-2) |
| Mechanism of Action | Allosteric, ATP-noncompetitive[1][7] | ATP-competitive[2][7] |
| IKKβ (IKK-2) IC50 | 0.3 µM (300 nM)[1][6][7] | 17.9 nM[2][3][4] |
| IKKα (IKK-1) IC50 | 4 µM[1][6][7] | 400 nM (>22-fold selectivity for IKKβ)[2][3] |
| Cellular Activity (Cytokine Inhibition) | IC50 of 1-5 µM for LPS-stimulated TNFα, IL-1β, IL-6, and IL-8 in THP-1 cells[1][5] | IC50 of 170-320 nM for LPS-induced TNFα, IL-6, and IL-8 in human monocytes[4] |
In Vivo Efficacy in Arthritis Models
Both BMS-345541 and TPCA-1 have demonstrated significant efficacy in animal models of arthritis, most notably the collagen-induced arthritis (CIA) model in rodents.[4][8] These studies highlight the therapeutic potential of IKKβ inhibition in attenuating joint inflammation and destruction.
BMS-345541 has been shown to be effective in a dose-dependent manner when administered prophylactically and therapeutically in the murine CIA model.[8] At a dose of 100 mg/kg, it resulted in a near-complete resolution of the disease, blocking both inflammation and joint destruction.[5][8]
Similarly, TPCA-1 has shown dose-dependent efficacy in reducing the severity of murine CIA.[4] Prophylactic administration of TPCA-1 significantly delayed disease onset and reduced disease severity, with an efficacy comparable to the anti-rheumatic drug etanercept.[4] Therapeutic administration at 20 mg/kg also significantly reduced the severity of established arthritis.[4]
Table 2: In Vivo Efficacy of BMS-345541 and TPCA-1 in Collagen-Induced Arthritis (CIA) Models
| Parameter | BMS-345541 | TPCA-1 |
| Animal Model | Murine Collagen-Induced Arthritis (CIA)[8] | Murine Collagen-Induced Arthritis (CIA)[4] |
| Administration Route | Oral gavage[5][8] | Intraperitoneal (i.p.) injection[4] |
| Prophylactic Dosing Regimen | 10-100 mg/kg, once daily[8] | 3, 10, or 20 mg/kg, twice daily (b.i.d.)[4] |
| Therapeutic Dosing Regimen | Up to 100 mg/kg, once daily[8] | 3, 10, or 20 mg/kg, twice daily (b.i.d.)[4] |
| Key In Vivo Effects | - Dose-dependent reduction in disease incidence and clinical signs.[8]- Blockade of joint inflammation and destruction.[8]- Dose-dependent inhibition of IL-1β message in joints.[8]- At 100 mg/kg, resolution of disease with joints histologically indistinguishable from controls.[5][8] | - Dose-dependent reduction in disease severity.[4]- Significant delay of disease onset.[4]- Reduction in paw tissue levels of IL-1β, IL-6, TNFα, and IFNγ.[4]- Decreased collagen-induced T cell proliferation ex vivo.[4]- Therapeutic efficacy at 20 mg/kg.[4] |
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of both BMS-345541 and TPCA-1 are mediated through the inhibition of the canonical NF-κB signaling pathway. By inhibiting IKKβ, these compounds prevent the phosphorylation and subsequent degradation of IκBα, thereby sequestering the NF-κB (p65/p50) dimer in the cytoplasm and preventing its translocation to the nucleus to initiate the transcription of pro-inflammatory genes.
Caption: NF-κB signaling pathway and points of inhibition by BMS-345541 and TPCA-1.
The evaluation of these inhibitors in arthritis models typically follows a standardized workflow, from disease induction to the assessment of clinical and histological endpoints.
Caption: Generalized experimental workflow for a collagen-induced arthritis (CIA) model.
Experimental Protocols
Collagen-Induced Arthritis (CIA) in Mice
The CIA model is a widely used and relevant model for studying human rheumatoid arthritis.
-
Animals: Male DBA/1LacJ mice are typically used for this model.[8]
-
Induction:
-
Primary Immunization (Day 0): Mice are immunized subcutaneously at the base of the tail with bovine type II collagen emulsified in Complete Freund's Adjuvant.[8]
-
Booster Immunization (Day 21): A second immunization with bovine type II collagen, often in Incomplete Freund's Adjuvant, is administered to enhance the arthritic response.[8]
-
-
Treatment:
-
Assessment:
-
Clinical Scoring: The incidence and severity of arthritis are monitored regularly by visually scoring each paw for signs of inflammation (redness and swelling).
-
Paw Swelling: Paw volume can be measured using a plethysmometer.
-
Histopathology: At the end of the study (e.g., day 42), joints are collected, fixed, sectioned, and stained (e.g., with hematoxylin (B73222) and eosin) to assess the degree of inflammation, synovial hyperplasia, bone resorption, and cartilage erosion.[8]
-
Biomarker Analysis: Joint tissues or serum can be collected to measure the levels of pro-inflammatory cytokines (e.g., IL-1β, TNFα) via methods like ELISA or quantitative PCR.[4][8]
-
In Vitro Kinase and Cellular Assays
-
IKK Kinase Assay (Cell-Free): The inhibitory activity of the compounds is measured against purified recombinant IKK-1 and IKK-2 enzymes. The assay typically measures the phosphorylation of a substrate peptide (e.g., a fragment of IκBα) in the presence of ATP.[1][2] The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined.
-
Cytokine Production Assay (Cell-Based):
-
Cell Culture: A relevant cell line, such as the human monocytic cell line THP-1 or primary human monocytes, is used.[1][4]
-
Stimulation: The cells are stimulated with an inflammatory agent, typically lipopolysaccharide (LPS), to induce the production of pro-inflammatory cytokines.
-
Treatment: The cells are pre-incubated with varying concentrations of the inhibitor (BMS-345541 or TPCA-1) before stimulation.
-
Measurement: After a set incubation period, the concentration of cytokines (e.g., TNFα, IL-6, IL-8) in the cell culture supernatant is measured using ELISA. The IC50 for the inhibition of cytokine production is then calculated.[1][4]
-
Conclusion
Both BMS-345541 and TPCA-1 are valuable research tools for investigating the role of the IKK/NF-κB pathway in arthritis and other inflammatory conditions. The data clearly indicates that while both compounds are effective IKKβ inhibitors, TPCA-1 exhibits substantially greater potency in both biochemical and cellular assays. This higher potency translates to efficacy at lower doses in in vivo arthritis models.
The choice between these two inhibitors may depend on the specific experimental context. The allosteric, ATP-noncompetitive mechanism of BMS-345541 may offer a different pharmacological profile, while the high potency of TPCA-1 makes it a robust tool for achieving significant IKKβ inhibition. This head-to-head comparison, supported by quantitative data and detailed protocols, provides a solid foundation for researchers to select the appropriate inhibitor for their studies aimed at dissecting the complexities of inflammatory signaling in arthritis.
References
- 1. BMS-345541 is a highly selective inhibitor of I kappa B kinase that binds at an allosteric site of the enzyme and blocks NF-kappa B-dependent transcription in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. TPCA-1 | IkB Kinase Inhibitors: R&D Systems [rndsystems.com]
- 4. Attenuation of murine collagen-induced arthritis by a novel, potent, selective small molecule inhibitor of IkappaB Kinase 2, TPCA-1 (2-[(aminocarbonyl)amino]-5-(4-fluorophenyl)-3-thiophenecarboxamide), occurs via reduction of proinflammatory cytokines and antigen-induced T cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. BMS-345541 Is a Highly Selective Inhibitor of IκB Kinase That Binds at an Allosteric Site of the Enzyme and Blocks NF-κB-dependent Transcription in Mice* | Semantic Scholar [semanticscholar.org]
- 7. Kinase inhibitors for the treatment of inflammatory and autoimmune disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A highly selective inhibitor of I kappa B kinase, BMS-345541, blocks both joint inflammation and destruction in collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Selectivity of BMS-345541: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive analysis of the cross-reactivity profile of BMS-345541, a potent and selective allosteric inhibitor of IκB kinase (IKK). Primarily targeting the catalytic subunits IKK-1 and IKK-2, BMS-345541 is a crucial tool for researchers investigating the NF-κB signaling pathway. This document summarizes key experimental data, details relevant methodologies, and visualizes the inhibitor's mechanism of action to aid researchers, scientists, and drug development professionals in their understanding and application of this compound.
Quantitative Analysis of Kinase Inhibition
BMS-345541 demonstrates significant potency and selectivity for the IKKα (IKK-1) and IKKβ (IKK-2) subunits. The inhibitory activity has been quantified through in vitro kinase assays, with the half-maximal inhibitory concentration (IC50) values detailed in the table below. Notably, extensive screening has revealed a high degree of selectivity for BMS-345541. Early studies reported that the compound was tested against a panel of 15 other protein kinases and showed no significant inhibition, underscoring its specificity for the IKK complex.[1] Unfortunately, the specific constituents of this kinase panel are not detailed in the available literature.
| Target Kinase | IC50 (µM) |
| IKK-1 (IKKα) | 4.0[2] |
| IKK-2 (IKKβ) | 0.3[2] |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of experimental results, a detailed understanding of the methodologies employed is essential. The following is a representative protocol for an in vitro IKK kinase inhibition assay, based on commonly cited methodologies.
In Vitro IKK Kinase Inhibition Assay
This assay quantifies the enzymatic activity of IKK-1 and IKK-2 in the presence of varying concentrations of an inhibitor, such as BMS-345541, by measuring the phosphorylation of a substrate.
Materials:
-
Recombinant human IKK-1 and IKK-2 enzymes
-
GST-tagged IκBα (amino acids 1-54) as substrate
-
BMS-345541
-
Kinase Assay Buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
ATP solution
-
96-well plates
-
Phosphor imaging system or scintillation counter
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot apparatus and antibodies against phosphorylated IκBα (optional)
Procedure:
-
Compound Preparation: Prepare a serial dilution of BMS-345541 in DMSO. Further dilute in Kinase Assay Buffer to the desired final concentrations.
-
Reaction Setup: In a 96-well plate, add the following components in order:
-
Kinase Assay Buffer
-
Diluted BMS-345541 or DMSO (vehicle control)
-
Recombinant IKK-1 or IKK-2 enzyme
-
GST-IκBα substrate
-
-
Initiation of Reaction: Start the kinase reaction by adding the ATP solution containing [γ-³²P]ATP or [γ-³³P]ATP to each well.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction proceeds within the linear range.
-
Termination of Reaction: Stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer.
-
Detection of Phosphorylation:
-
Radiometric Detection: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to a phosphor screen. Quantify the radiolabeled, phosphorylated GST-IκBα band using a phosphor imager.
-
Western Blot Analysis (Non-radioactive alternative): Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with an antibody specific for phosphorylated IκBα (e.g., anti-phospho-IκBα Ser32/36). Detect the signal using a secondary antibody conjugated to HRP and a chemiluminescent substrate.
-
-
Data Analysis: Determine the amount of substrate phosphorylation for each inhibitor concentration. Calculate the percentage of inhibition relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizing the Mechanism and Workflow
To further elucidate the role of BMS-345541 and the experimental procedures used to characterize it, the following diagrams are provided.
Caption: NF-κB pathway and BMS-345541 inhibition.
Caption: Workflow for a kinase inhibition assay.
References
A Comparative Guide: Genetic Knockout of IKKβ versus BMS-345541 Inhibition for NF-κB Pathway Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison between two common methodologies used to investigate the function of IκB kinase β (IKKβ), a critical enzyme in the NF-κB signaling pathway: genetic knockout and pharmacological inhibition with BMS-345541. Understanding the nuances, advantages, and limitations of each approach is paramount for designing robust experiments and accurately interpreting results.
Introduction to IKKβ and its Role in NF-κB Signaling
The nuclear factor-kappa B (NF-κB) signaling pathway is a cornerstone of cellular responses to inflammation, stress, and immune challenges.[1][2][3] At the heart of the canonical NF-κB pathway lies the IκB kinase (IKK) complex, composed of two catalytic subunits, IKKα and IKKβ, and a regulatory subunit, NEMO (IKKγ).[4][5][6] Upon stimulation by signals like tumor necrosis factor-alpha (TNF-α) or interleukin-1 (IL-1), the IKK complex becomes activated. IKKβ is the primary kinase responsible for phosphorylating the inhibitor of κBα (IκBα), which sequesters NF-κB dimers in the cytoplasm.[2][7] This phosphorylation event targets IκBα for ubiquitination and subsequent proteasomal degradation, liberating NF-κB to translocate to the nucleus and initiate the transcription of a wide array of genes involved in inflammation, cell survival, and immunity.[5][8]
Given its central role, interrogating the function of IKKβ is crucial. Both genetic ablation (knockout) and small molecule inhibition offer powerful, yet distinct, ways to achieve this. This guide will compare these two approaches, providing quantitative data and detailed protocols to aid researchers in selecting the appropriate control for their experiments.
The NF-κB Signaling Pathway: Points of Intervention
The diagram below illustrates the canonical NF-κB signaling cascade and highlights the points at which genetic knockout and BMS-345541 disrupt the pathway.
Caption: Canonical NF-κB signaling pathway and intervention points.
Comparison of Methodologies
| Feature | Genetic Knockout of IKKβ | BMS-345541 Inhibition |
| Mechanism | Complete abrogation of IKKβ protein expression.[4] | Allosteric, reversible inhibition of IKKβ kinase activity.[8][9][10] |
| Specificity | Highly specific to the Ikkβ gene. Eliminates all functions of the protein (catalytic and non-catalytic). | Highly selective for IKKβ over IKKα at lower concentrations, but inhibits IKKα at higher doses.[8][9][11] Minimal inhibition of other kinases.[8][9] |
| Control | Permanent and irreversible in the generated model. Conditional knockouts allow for temporal and tissue-specific control. | Acute, reversible, and dose-dependent. Allows for precise temporal control of pathway inhibition. |
| Phenotype | Systemic knockout is embryonic lethal due to massive liver apoptosis, similar to RelA knockout phenotypes.[4][5] Conditional knockouts reveal tissue-specific roles.[12][13][14] | Induces apoptosis in various cancer cell lines, suppresses inflammation, and can be well-tolerated in in vivo models.[15][16][17] |
| Compensation | Potential for long-term developmental compensatory mechanisms by other pathways. | Can lead to acute compensatory activation of IKKα to phosphorylate IκBα, especially when IKKβ is partially inhibited.[18][19][20] |
| Off-Target Effects | Unlikely, but the complete loss of the protein can lead to broad, unforeseen physiological consequences.[1] | Possible, though BMS-345541 is highly selective.[8] Off-target effects are a general concern for all small molecule inhibitors. |
| Feasibility | Technically demanding, expensive, and time-consuming to generate knockout cell lines or animal models. | Readily applicable to various cell lines and in vivo studies. The compound is commercially available. |
Quantitative Data Presentation
Table 1: Inhibitory Profile of BMS-345541
This table summarizes the specific inhibitory concentrations of BMS-345541 against its primary targets and its effects on downstream cellular events.
| Target / Process | IC50 Value / Effective Concentration | Cell Type / Condition | Reference |
| IKKβ (IKK-2) Kinase Activity | 0.3 µM | In vitro enzyme assay | [8][9][10] |
| IKKα (IKK-1) Kinase Activity | 4.0 µM | In vitro enzyme assay | [8][9][10][11] |
| IκBα Phosphorylation | 4.0 µM | THP-1 cells (TNF-stimulated) | [8][10] |
| NF-κB Luciferase Activity | 0.1 µM (36% reduction)1.0 µM (75% reduction)10 µM (95% reduction) | SK-MEL-5 melanoma cells | [15] |
| Cytokine Production (LPS-stimulated) | 1 - 5 µM | THP-1 cells (TNF-α, IL-1β, IL-6, IL-8) | [8][9][10] |
| Apoptosis Induction | 5 - 10 µM | Various cancer cell lines | [15][21][22] |
Table 2: Comparative Phenotypes of IKKβ Ablation
This table contrasts the biological outcomes observed following either genetic removal of IKKβ or its pharmacological inhibition.
| Biological Outcome | IKKβ Genetic Knockout | BMS-345541 Treatment |
| Embryonic Development | Lethal at mid-gestation due to extensive hepatocyte apoptosis.[1][4] | Not applicable for embryonic knockout studies. |
| NF-κB Activation | Complete block of NF-κB activation in response to TNF-α and IL-1.[4] | Dose-dependent inhibition of NF-κB activity.[8][15] |
| Apoptosis | Increased apoptosis in specific tissues (e.g., fetal liver, gastric epithelium) upon stress.[4][13][14] | Induces mitochondria-mediated apoptosis in tumor cells with high constitutive IKK activity.[15][16] |
| Inflammation | Defective inflammatory and innate immune responses.[4] | Potent anti-inflammatory effects in vivo, reducing cytokine production and joint inflammation in arthritis models.[8][17] |
| Cell Proliferation | Reduced proliferation of certain cell types (e.g., hepatocytes in fetal liver).[12] | Inhibits proliferation and survival of cancer cells.[11][15] |
| Gene Expression | Significant reduction in NF-κB target genes such as IL-6 and VEGF-C in endothelial cells.[13] | Suppresses expression of NF-κB target genes like CXCL1 and CXCL8.[15][22] |
Experimental Protocols
In Vitro IKKβ Kinase Assay
Objective: To determine the IC50 of BMS-345541 on IKKβ kinase activity.
Methodology:
-
Prepare a reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 4 mM MgCl₂, 1 mM DTT).
-
Add recombinant active IKKβ enzyme to the buffer.
-
Add the substrate, a GST-IκBα fusion protein, to the reaction mix.
-
Prepare serial dilutions of BMS-345541 in DMSO and add to the reactions (include a DMSO-only control).
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the reaction at 30°C for a set time (e.g., 5-15 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding 2x Laemmli sample buffer and heating to 90°C.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen.
-
Quantify the radioactivity of the phosphorylated GST-IκBα band using a PhosphorImager.[21]
-
Calculate the percentage of inhibition at each drug concentration relative to the DMSO control and determine the IC50 value.
Western Blot for IκBα Phosphorylation and Degradation
Objective: To assess the effect of BMS-345541 on stimulus-induced NF-κB pathway activation in cells.
Methodology:
-
Plate cells (e.g., HeLa, THP-1) and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of BMS-345541 (e.g., 0.1, 1, 5, 10 µM) or DMSO vehicle for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., 10 ng/mL TNF-α) for a short duration (e.g., 10-15 minutes). Include an unstimulated control.
-
Immediately wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Resolve 20-40 µg of protein lysate per lane via SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-IκBα (Ser32/36), total IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Viability Assay
Objective: To measure the cytotoxic effect of BMS-345541.
Methodology:
-
Seed cells in a 96-well plate at an appropriate density.
-
The following day, treat the cells with a range of BMS-345541 concentrations for 24, 48, or 72 hours.
-
Add a viability reagent such as MTT or WST-1 to each well and incubate for 1-4 hours.
-
For MTT, add solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Normalize the results to the vehicle-treated control wells to determine the percentage of cell viability.
Workflow for Comparing Knockout vs. Inhibitor
The following diagram outlines a typical experimental workflow for a comparative study.
Caption: Parallel workflow for comparing knockout vs. inhibitor effects.
Conclusion and Recommendations
Both genetic knockout of IKKβ and pharmacological inhibition with BMS-345541 are invaluable tools for dissecting the NF-κB pathway. The choice between them depends on the specific research question.
-
Genetic Knockout serves as the "gold standard" for demonstrating the absolute requirement of the IKKβ protein for a given biological process. It provides a definitive, clean system free from concerns about inhibitor specificity and off-target effects. However, the potential for embryonic lethality and developmental compensation necessitates the use of conditional or inducible knockout systems for many studies.[4][5]
-
BMS-345541 offers unparalleled flexibility, allowing for acute, dose-dependent, and reversible inhibition of IKKβ's kinase activity in a wide variety of experimental contexts.[8] This makes it an excellent tool for probing the dynamics of NF-κB signaling and for preclinical studies in animal models.[17] Researchers must remain mindful of its potential to inhibit IKKα at higher concentrations and the possibility of compensatory pathway activation.[11][18]
References
- 1. Regulating Immune Response Pathways with IKK beta | Antibody News: Novus Biologicals [novusbio.com]
- 2. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The IκB kinase complex: master regulator of NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The IKKβ Subunit of IκB Kinase (IKK) is Essential for Nuclear Factor κB Activation and Prevention of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IKK/NF-κB signaling: balancing life and death – a new approach to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The α and β Subunits of IκB Kinase (IKK) Mediate TRAF2-Dependent IKK Recruitment to Tumor Necrosis Factor (TNF) Receptor 1 in Response to TNF - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BMS-345541 is a highly selective inhibitor of I kappa B kinase that binds at an allosteric site of the enzyme and blocks NF-kappa B-dependent transcription in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BMS-345541 Is a Highly Selective Inhibitor of IκB Kinase That Binds at an Allosteric Site of the Enzyme and Blocks NF-κB-dependent Transcription in Mice* | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. oncotarget.com [oncotarget.com]
- 12. Analysis of the IKKbeta/NF-kappaB signaling pathway during embryonic angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analysis of the IKKβ/NF-κB Signaling Pathway during Embryonic Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Conditional deletion of IkappaB-kinase beta (IKKβ) accelerates Helicobacter-dependent gastric apoptosis, proliferation and preneoplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BMS-345541Targets Inhibitor of κB Kinase and Induces Apoptosis in Melanoma: Involvement of Nuclear Factor κB and Mitochondria Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BMS-345541 targets inhibitor of kappaB kinase and induces apoptosis in melanoma: involvement of nuclear factor kappaB and mitochondria pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A highly selective inhibitor of I kappa B kinase, BMS-345541, blocks both joint inflammation and destruction in collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Compensatory IKKα activation of classical NF-κB signaling during IKKβ inhibition identified by an RNA interference sensitization screen - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pnas.org [pnas.org]
- 20. Compensatory IKKalpha activation of classical NF-kappaB signaling during IKKbeta inhibition identified by an RNA interference sensitization screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. BMS-345541 | IκB/IKK | TargetMol [targetmol.com]
- 22. aacrjournals.org [aacrjournals.org]
A Comparative Guide to Selective IKK-2 Inhibition: BMS-345541 vs. SC-514
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two widely used small molecule inhibitors of the IκB kinase 2 (IKK-2), BMS-345541 and SC-514. The information presented is curated from peer-reviewed literature and technical documentation to assist researchers in selecting the appropriate inhibitor for their experimental needs. This document details the compounds' mechanisms of action, selectivity, and potency, supported by quantitative data and comprehensive experimental protocols.
Introduction to IKK-2 and the NF-κB Signaling Pathway
The nuclear factor-kappa B (NF-κB) signaling pathway is a cornerstone of the cellular inflammatory response, playing a critical role in immunity, cell survival, and proliferation. The IκB kinase (IKK) complex is central to the activation of the canonical NF-κB pathway. This complex comprises two catalytic subunits, IKK-1 (IKKα) and IKK-2 (IKKβ), and a regulatory subunit, NEMO (IKKγ). Upon stimulation by pro-inflammatory signals such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), IKK-2 phosphorylates the inhibitor of κBα (IκBα). This phosphorylation event triggers the ubiquitination and subsequent proteasomal degradation of IκBα, releasing the NF-κB dimer (typically p65/p50) to translocate into the nucleus and initiate the transcription of target genes. Given its pivotal role, IKK-2 has become a significant target for therapeutic intervention in inflammatory diseases and cancer.
Overview of BMS-345541 and SC-514
BMS-345541 and SC-514 are two distinct chemical entities that both target IKK-2 but through different mechanisms, leading to variations in their selectivity and potency.
BMS-345541 is a highly selective inhibitor of the catalytic subunits of IKK.[1][2][3][4][5][6] It functions as an allosteric inhibitor, binding to a site on the IKK enzyme that is distinct from the ATP-binding pocket.[1][3][5][6][7] This allosteric binding mechanism is proposed to affect the active sites of IKK-1 and IKK-2 differently, contributing to its selectivity.[5][7]
SC-514 is an orally active and ATP-competitive inhibitor of IKK-2.[8] This means it competes with ATP for binding to the kinase domain of the enzyme.[9] It is reported to be a reversible inhibitor.[9]
Quantitative Data Comparison
The following tables summarize the key quantitative parameters for BMS-345541 and SC-514 based on available experimental data.
Table 1: In Vitro Kinase Inhibition
| Parameter | BMS-345541 | SC-514 | Reference(s) |
| Target | IKK-2 (IKKβ) | IKK-2 (IKKβ) | [2][8] |
| IC50 (IKK-2) | 0.3 µM | 3-12 µM | [1][2][4][6][8] |
| IC50 (IKK-1) | 4.0 µM | >200 µM | [1][2][4][6][10] |
| Mechanism | Allosteric | ATP-competitive | [1][3][5][6][7][8][9] |
Table 2: Cellular Activity and Selectivity
| Parameter | BMS-345541 | SC-514 | Reference(s) |
| Cellular IC50 (IκBα phosphorylation) | ~4.0 µM (in THP-1 cells) | Not explicitly stated, but blocks IκBα phosphorylation at 100 µM | [2][5][6] |
| Cellular IC50 (Cytokine Production) | 1-5 µM (LPS-stimulated TNFα, IL-1β, IL-8, IL-6 in THP-1 cells) | IC50 of 8-20 µM for IL-6, IL-8, and COX-2 in IL-1β-stimulated RASFs | [2][5][6][8] |
| Selectivity Profile | Failed to inhibit a panel of 15 other kinases at concentrations as high as 100 µM.[1][5][6] | Does not inhibit other IKK isoforms (IKK-1, IKK-i, TBK-1) or a panel of 31 other kinases.[8][10] | [5][6][8][9][10] |
Signaling Pathway and Inhibition Mechanisms
The following diagrams illustrate the canonical NF-κB signaling pathway and the points of inhibition for BMS-345541 and SC-514.
Experimental Protocols
Detailed methodologies for key experiments used to characterize and compare IKK-2 inhibitors are provided below.
In Vitro IKK-2 Kinase Assay
This assay measures the direct inhibitory effect of the compounds on the enzymatic activity of purified IKK-2.
Objective: To determine the IC50 value of an inhibitor against recombinant IKK-2.
Materials:
-
Recombinant human IKK-2 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)[11]
-
ATP solution (concentration is typically at or near the Km for ATP)
-
Substrate (e.g., a peptide substrate like IKKtide or a protein substrate like GST-IκBα)[2]
-
Test compounds (BMS-345541, SC-514) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit for luminescence-based detection or [γ-³²P]ATP for radiometric detection)
-
Microplates (e.g., 384-well plates)
-
Plate reader (luminometer or scintillation counter)
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the diluted compounds or DMSO (vehicle control) to the wells of the microplate.
-
Prepare a master mix containing the IKK-2 enzyme and the substrate in the kinase buffer.
-
Add the master mix to each well.
-
Initiate the kinase reaction by adding the ATP solution to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[10]
-
Stop the reaction and detect the signal according to the chosen detection method. For ADP-Glo™, add the ADP-Glo™ Reagent, incubate, then add the Kinase Detection Reagent and measure luminescence.[10]
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using a suitable curve-fitting software.
Cellular IκBα Phosphorylation Assay (Western Blot)
This assay determines the ability of the inhibitors to block the phosphorylation of IκBα in a cellular context.
Objective: To assess the inhibition of stimulus-induced IκBα phosphorylation in cells.
Materials:
-
Cell culture medium and supplements
-
Stimulus (e.g., TNF-α or LPS)
-
Test compounds (BMS-345541, SC-514) dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-IκBα, anti-total-IκBα, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds or DMSO for 1-2 hours.[7]
-
Stimulate the cells with an appropriate agonist (e.g., 10 ng/mL TNF-α for 15-30 minutes).[7]
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-IκBα overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate.
-
Strip and re-probe the membrane for total IκBα and the loading control to normalize the data.
-
Quantify the band intensities to determine the extent of inhibition.
NF-κB Luciferase Reporter Assay
This cell-based assay measures the transcriptional activity of NF-κB.
Objective: To quantify the inhibition of NF-κB-dependent gene expression.
Materials:
-
Host cell line (e.g., HEK293)
-
NF-κB luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
Cell culture medium and supplements
-
Stimulus (e.g., TNF-α)
-
Test compounds (BMS-345541, SC-514) dissolved in DMSO
-
Passive lysis buffer
-
Luciferase assay reagents (for both firefly and Renilla luciferase)
-
Opaque 96-well plates
-
Luminometer
Procedure:
-
Co-transfect the host cells with the NF-κB luciferase reporter plasmid and the control plasmid.
-
Seed the transfected cells into an opaque 96-well plate and allow them to recover.
-
Pre-treat the cells with various concentrations of the test compounds or DMSO for 1-2 hours.
-
Stimulate the cells with an appropriate agonist (e.g., 20 ng/mL TNF-α) for 6-8 hours.
-
Lyse the cells using passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of inhibition of NF-κB transcriptional activity and determine the IC50 value.
Summary and Conclusion
Both BMS-345541 and SC-514 are valuable tools for studying the role of IKK-2 in the NF-κB signaling pathway. However, they possess distinct characteristics that may make one more suitable than the other for specific experimental designs.
-
BMS-345541 exhibits higher potency against IKK-2 in in vitro assays and demonstrates a greater selectivity for IKK-2 over IKK-1.[1][2][4][6] Its allosteric mechanism of inhibition may offer advantages in certain contexts, potentially avoiding off-target effects associated with ATP-competitive inhibitors.[1][3][5][6][7]
-
SC-514 is a well-characterized ATP-competitive inhibitor with excellent selectivity for IKK-2 over a broad panel of other kinases.[8][9][10] While its in vitro potency is lower than that of BMS-345541, it effectively inhibits NF-κB-dependent gene expression in cellular assays.[8]
The choice between BMS-345541 and SC-514 will depend on the specific requirements of the study. For experiments requiring high potency and a non-ATP-competitive mechanism, BMS-345541 may be the preferred choice. For studies where broad kinase selectivity is paramount and an ATP-competitive inhibitor is suitable, SC-514 represents a robust option. Researchers should carefully consider the data presented in this guide and the specific experimental context to make an informed decision.
References
- 1. library.opentrons.com [library.opentrons.com]
- 2. benchchem.com [benchchem.com]
- 3. bowdish.ca [bowdish.ca]
- 4. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. BMS-345541 is a highly selective inhibitor of I kappa B kinase that binds at an allosteric site of the enzyme and blocks NF-kappa B-dependent transcription in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. A selective IKK-2 inhibitor blocks NF-kappa B-dependent gene expression in interleukin-1 beta-stimulated synovial fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
- 11. promega.jp [promega.jp]
- 12. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of BMS-345541
This document provides critical safety and logistical information for the proper handling and disposal of BMS-345541, a selective inhibitor of IκB kinase (IKK). The following procedures are designed for researchers, scientists, and drug development professionals to ensure a safe laboratory environment and compliance with regulations.
I. Understanding the Compound: Key Data
BMS-345541 is a potent, cell-permeable quinoxaline (B1680401) compound that acts as an allosteric inhibitor of IKK-2, playing a role in blocking NF-κB-dependent transcription.[1][2] It is crucial to understand its properties for safe handling and disposal.
Table 1: Chemical and Physical Properties of BMS-345541
| Property | Value |
| IUPAC Name | 4-(2'-Aminoethyl)amino-1,8-dimethylimidazo[1,2-a]quinoxaline |
| CAS Number | 445430-58-0 |
| Molecular Formula | C₁₄H₁₇N₅ |
| Molar Mass | 255.325 g·mol⁻¹[1] |
| Appearance | Off-white solid[3] |
| Solubility | DMSO: 5 mg/mL[3] |
| Storage | 2-8°C, desiccated, protect from light[3] |
II. Hazard Identification and Safety Precautions
According to the Safety Data Sheet (SDS), BMS-345541 presents the following hazards:
-
Aspiration Hazard: May be fatal if swallowed and enters airways.
-
Skin Sensitization: May cause an allergic skin reaction.
Immediate First Aid Measures:
-
If Swallowed: Immediately call a poison center or doctor. Do NOT induce vomiting.[4]
-
If on Skin: Wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice/attention. Wash contaminated clothing before reuse.[4]
-
If Inhaled: Move to fresh air.
-
If in Eyes: Rinse with plenty of water.[4]
III. Step-by-Step Disposal Protocol
The disposal of BMS-345541 must be handled with care to prevent environmental contamination and ensure personnel safety. The primary directive is to dispose of the compound and its container at an approved waste disposal plant.
Step 1: Personal Protective Equipment (PPE) Before handling BMS-345541 for disposal, ensure you are wearing appropriate PPE:
-
Protective gloves (chemical-resistant)
-
Safety goggles
-
Lab coat
Step 2: Segregation of Waste
-
Solid Waste: Collect any solid BMS-345541, including empty or partially used vials, in a clearly labeled, sealed container designated for chemical waste.
-
Liquid Waste: Solutions containing BMS-345541 should be collected in a separate, sealed, and clearly labeled container for liquid chemical waste. Do not mix with other solvent waste unless compatible.
-
Contaminated Materials: Any materials that have come into contact with BMS-345541, such as pipette tips, gloves, and bench paper, should be considered contaminated and disposed of as chemical waste.
Step 3: Labeling All waste containers must be clearly labeled with:
-
The name of the chemical: "BMS-345541"
-
The words "Hazardous Waste"
-
The primary hazards (e.g., "Aspiration Hazard," "Skin Sensitizer")
-
The date of accumulation
Step 4: Storage Pending Disposal Store the sealed and labeled waste containers in a designated, secure area for hazardous waste, away from incompatible materials. Ensure the storage area is cool, dry, and well-ventilated.[4]
Step 5: Arrange for Professional Disposal Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the BMS-345541 waste. Adhere to all local, state, and federal regulations for hazardous waste disposal.[4]
IV. Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.[4]
-
Wear PPE: Don appropriate PPE before attempting to clean the spill.
-
Containment: For liquid spills, use an absorbent material (e.g., Chemizorb®) to contain the spill. For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Collection: Collect the spilled material and any contaminated absorbent into a sealed, labeled container for hazardous waste.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then soap and water.
-
Report: Report the spill to your laboratory supervisor and EHS office.
V. Experimental Workflow and Disposal Pathway Visualization
The following diagrams illustrate the general workflow for handling and disposing of a chemical compound like BMS-345541 in a laboratory setting.
Caption: General workflow for handling and disposal of BMS-345541.
Caption: Step-by-step spill response protocol for BMS-345541.
References
- 1. BMS-345541 - Wikipedia [en.wikipedia.org]
- 2. BMS-345541 is a highly selective inhibitor of I kappa B kinase that binds at an allosteric site of the enzyme and blocks NF-kappa B-dependent transcription in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IKK Inhibitor III, BMS-345541 [sigmaaldrich.com]
- 4. targetmol.com [targetmol.com]
Essential Safety and Operational Guide for Handling BMS-345541
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling and disposal of BMS-345541, a selective inhibitor of IκB kinase (IKK). Adherence to these guidelines is essential to ensure a safe laboratory environment and the integrity of experimental outcomes.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling BMS-345541, based on established safety protocols.
| Body Part | Personal Protective Equipment | Specifications and Remarks |
| Hands | Chemical-resistant gloves | Nitrile or other appropriate material. Disposable gloves should not be reused. Wash hands immediately after removing gloves.[1] |
| Eyes | Safety glasses with side-shields or goggles | Must be worn at all times in the laboratory. |
| Skin and Body | Laboratory coat | Should be fully buttoned. |
| Respiratory | Use in a well-ventilated area | A fume hood is recommended, especially when handling the powdered form to avoid inhalation of dust. |
Emergency Procedures
In the event of exposure or spillage, follow these immediate steps:
| Exposure Type | Immediate Action |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. Consult a physician.[1] |
| Eye Contact | Rinse out with plenty of water. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Inhalation | Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician immediately.[1] |
| Spillage | Avoid dust formation.[2] Collect spillage using a method that does not generate dust (e.g., wet paper towel). Place in a sealed container for disposal. Ensure adequate ventilation.[2] |
Disposal Plan
All waste materials contaminated with BMS-345541 must be disposed of in accordance with institutional and local regulations for chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | (e.g., contaminated gloves, pipette tips, paper towels) Place in a clearly labeled, sealed container for chemical waste. |
| Liquid Waste | (e.g., unused solutions) Collect in a designated, sealed, and clearly labeled chemical waste container. Do not pour down the drain.[1] |
| Sharps | (e.g., needles, blades) Dispose of in a designated sharps container for chemical waste. |
Mechanism of Action: NF-κB Signaling Pathway Inhibition
BMS-345541 is a highly selective inhibitor of the IκB kinase (IKK) complex, specifically targeting the IKKα and IKKβ subunits.[3] By inhibiting IKK, BMS-345541 prevents the phosphorylation and subsequent degradation of IκBα. This action keeps the NF-κB (p65/p50) dimer sequestered in the cytoplasm, thereby blocking its translocation to the nucleus and preventing the transcription of NF-κB target genes, which are involved in inflammation and cell survival.
References
- 1. BMS-345541 targets inhibitor of kappaB kinase and induces apoptosis in melanoma: involvement of nuclear factor kappaB and mitochondria pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BMS-345541Targets Inhibitor of κB Kinase and Induces Apoptosis in Melanoma: Involvement of Nuclear Factor κB and Mitochondria Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
